Product packaging for 2-Heptenoic acid(Cat. No.:CAS No. 18999-28-5)

2-Heptenoic acid

Número de catálogo: B100374
Número CAS: 18999-28-5
Peso molecular: 128.17 g/mol
Clave InChI: YURNCBVQZBJDAJ-AATRIKPKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

2-heptenoic acid is a heptenoic acid with the double bond at position 2. It is a heptenoic acid and an alpha,beta-unsaturated monocarboxylic acid.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H12O2 B100374 2-Heptenoic acid CAS No. 18999-28-5

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(E)-hept-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O2/c1-2-3-4-5-6-7(8)9/h5-6H,2-4H2,1H3,(H,8,9)/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURNCBVQZBJDAJ-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCC/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O2
Source PubChem
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Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80893639
Record name (2E)-2-Heptenoic acid
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Molecular Weight

128.17 g/mol
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Physical Description

Colourless liquid; Disagreeable rancid aroma
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

224.00 to 228.00 °C. @ 760.00 mm Hg
Record name 2-Heptenoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Soluble in oils, Soluble (in ethanol)
Record name (E)-2-Heptenoic acid
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1372/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.968-0.978
Record name (E)-2-Heptenoic acid
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

10352-88-2, 18999-28-5
Record name trans-2-Heptenoic acid
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Record name 2-Heptenoic acid, (2E)-
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Record name 2-Heptenoic acid
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Record name trans-2-Heptenoic acid
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Record name (2E)-2-Heptenoic acid
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Record name (E)-hept-2-enoic acid
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Record name Hept-2-enoic acid
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Record name 2-HEPTENOIC ACID, (2E)-
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Record name 2-Heptenoic acid
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, an unsaturated fatty acid, is a molecule of significant interest across various scientific disciplines, including chemical synthesis, flavor and fragrance development, and biochemical research.[1][2][3] Its α,β-unsaturated carboxylic acid structure imparts unique reactivity, making it a valuable intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.[1][2] This technical guide provides a comprehensive overview of the fundamental properties of this compound, detailed experimental protocols for their determination, and an exploration of a relevant biological signaling pathway.

Core Physicochemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthetic protocols, and understanding its biological interactions.

Table 1: General and Physical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₇H₁₂O₂[4]
Molecular Weight 128.17 g/mol [4]
Appearance Colorless liquid[4]
Odor Disagreeable, rancid aroma[4]
Boiling Point 224.0 to 228.0 °C at 760 mmHg[4]
Density 0.968-0.978 g/cm³[4]
Refractive Index 1.447-1.457[4]
Solubility Soluble in oils[4]
pKa 4.79±0.10 (Predicted)
Table 2: Identification and Spectral Data of this compound
Identifier/SpectrumValue/TypeSource(s)
CAS Number 18999-28-5[4]
IUPAC Name (E)-hept-2-enoic acid[4]
¹H NMR Spectrum Data available
¹³C NMR Spectrum Data available
Infrared (IR) Spectrum Data available
Mass Spectrum Data available

Experimental Protocols

The following sections detail generalized experimental methodologies for the determination of the key physical properties of this compound. These protocols are based on standard laboratory practices and can be adapted based on available instrumentation.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and effective method for determining the boiling point of a small liquid sample is the Thiele tube method.

Apparatus:

  • Thiele tube

  • Thermometer (calibrated)

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heat source (Bunsen burner or heating mantle)

  • Mineral oil or other suitable heating bath liquid

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube is inverted (open end down) and placed into the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is placed in the Thiele tube containing the heating liquid, ensuring the heat is distributed evenly by convection.

  • The Thiele tube is gently heated. As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heating is stopped when a continuous stream of bubbles is observed.

  • The temperature at which the liquid just begins to enter the capillary tube upon cooling is recorded as the boiling point.

Determination of Density

Density, the mass per unit volume, can be accurately determined using a pycnometer.

Apparatus:

  • Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary fine bore)

  • Analytical balance (accurate to ±0.0001 g)

  • Thermostatic water bath

Procedure:

  • The clean, dry pycnometer is weighed accurately.

  • The pycnometer is filled with this compound and the stopper is inserted, ensuring any excess liquid is expelled through the capillary.

  • The outside of the pycnometer is carefully dried and it is weighed again.

  • The pycnometer is emptied, cleaned, and filled with distilled water of a known temperature and density, and weighed again.

  • The density of this compound is calculated using the following formula: Density of liquid = (mass of liquid / mass of water) × density of water

Determination of Refractive Index

The refractive index, a measure of how light propagates through a substance, is a characteristic property and can be determined using an Abbe refractometer.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Soft tissue paper

Procedure:

  • The refractometer is calibrated using a standard sample with a known refractive index.

  • The prism surfaces of the refractometer are cleaned with a suitable solvent and dried with soft tissue.

  • A few drops of this compound are placed on the lower prism using a dropper.

  • The prisms are closed and the instrument is allowed to equilibrate to the desired temperature, typically controlled by a circulating water bath.

  • The light source is switched on and the eyepiece is adjusted to bring the dividing line between the light and dark fields into sharp focus.

  • The control knob is turned to move the dividing line to the center of the crosshairs.

  • The refractive index is read directly from the instrument's scale.

Biological Activity and Signaling Pathway

While this compound is primarily recognized for its applications in the chemical and fragrance industries, as a medium-chain fatty acid (MCFA), it is pertinent to consider its potential biological roles. MCFAs are known to act as signaling molecules, notably through the activation of G protein-coupled receptors (GPCRs). One such receptor is GPR84, which is activated by MCFAs with carbon chain lengths of 9-14.[5] Although this compound has a 7-carbon chain, the GPR84 signaling pathway serves as a relevant model for understanding how MCFAs can initiate cellular responses.

Activation of GPR84, which is coupled to a pertussis toxin-sensitive Gαi/o protein, can lead to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[5] Furthermore, GPR84 activation can stimulate calcium mobilization within the cell.[5] This pathway is of interest to drug development professionals as GPR84 is predominantly expressed in immune cells and has been implicated in inflammatory responses.[5][6]

Below is a diagram illustrating the GPR84 signaling pathway.

GPR84_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space MCFA Medium-Chain Fatty Acid (e.g., this compound analog) GPR84 GPR84 MCFA->GPR84 Binds and Activates G_protein Gαi/o-βγ GPR84->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_release Ca²⁺ Release from ER G_protein->Ca_release Stimulates cAMP cAMP AC->cAMP Conversion Blocked ATP ATP Downstream Downstream Cellular Responses (e.g., Inflammation) cAMP->Downstream Reduced Signaling Ca_release->Downstream Modulates

Caption: GPR84 Signaling Pathway Activated by Medium-Chain Fatty Acids.

Conclusion

This technical guide provides a foundational understanding of this compound for researchers and professionals in drug development. The summarized physicochemical data, detailed experimental protocols, and the illustrative signaling pathway offer a comprehensive resource for the effective utilization and further investigation of this versatile molecule. The presented GPR84 signaling pathway, while a model, highlights a potential avenue for exploring the biological activities of this compound and similar fatty acids in the context of immune modulation and other cellular processes.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of 2-Heptenoic Acid

Introduction

This compound is an unsaturated carboxylic acid with applications as a versatile building block in the synthesis of pharmaceuticals, agrochemicals, flavors, and fragrances.[1][2] Its seven-carbon chain with a double bond at the C2 position provides a reactive site for various chemical transformations. This guide presents a comprehensive overview of a primary synthetic route to this compound and details the subsequent purification methodologies required to achieve high purity for research and development applications.

Synthesis of this compound via Knoevenagel Condensation

The most common and efficient method for synthesizing α,β-unsaturated acids like this compound is the Knoevenagel condensation.[3] Specifically, the Doebner modification of this reaction is employed, which involves the condensation of an aldehyde with malonic acid, followed by a decarboxylation step.[3][4] For the synthesis of this compound, the reactants are pentanal (valeraldehyde) and malonic acid, typically catalyzed by a basic amine such as pyridine (B92270) or piperidine.[3][5]

The reaction proceeds through the formation of an enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of pentanal. The resulting aldol-type intermediate subsequently undergoes dehydration and decarboxylation to yield the final α,β-unsaturated acid product.[3][4]

Key Reaction Parameters
ParameterValue/ConditionPurpose/Comment
Reactants Pentanal, Malonic AcidPentanal provides the 5-carbon chain, malonic acid provides the carboxyl group and the α-carbon.
Catalyst Pyridine, PiperidineA weak base is required to facilitate deprotonation of malonic acid without causing self-condensation of the aldehyde.[3]
Solvent Pyridine (can act as both solvent and catalyst)[3]Provides a medium for the reaction.
Temperature Heating on a water-bath or refluxProvides energy for condensation and subsequent decarboxylation.
Yield ~85%A reported yield for a similar synthesis is 84.8%.[6]

Experimental Protocol: Synthesis

This protocol is based on the Doebner modification of the Knoevenagel condensation.

Materials:

  • Pentanal (Valeraldehyde)

  • Malonic Acid

  • Pyridine

  • Diethyl ether

  • Hydrochloric acid (concentrated)

  • Sodium chloride (saturated solution)

  • Magnesium sulfate (B86663) (anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine malonic acid (1.0 eq) and pyridine (2-3 eq). Stir the mixture until the malonic acid dissolves.

  • Addition of Aldehyde: Slowly add pentanal (1.0 eq) to the mixture.

  • Reaction: Heat the reaction mixture to reflux (a gentle boil) using a heating mantle or water bath. The reaction is often monitored by the evolution of CO2 gas, indicating decarboxylation is occurring.[3] Continue heating for 2-4 hours.

  • Work-up - Acidification: After cooling to room temperature, pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid. This will neutralize the pyridine and precipitate the crude this compound.

  • Work-up - Extraction: Transfer the acidified mixture to a separatory funnel. Extract the aqueous layer three times with diethyl ether.

  • Work-up - Washing: Combine the organic extracts and wash them sequentially with water and then with a saturated sodium chloride solution (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent (diethyl ether) using a rotary evaporator to yield the crude this compound.

Logical Workflow for Synthesis

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up Phase reactants 1. Combine Malonic Acid & Pentanal in Pyridine reflux 2. Heat to Reflux (2-4 hours) reactants->reflux Initiate Condensation acidify 3. Cool and Acidify with HCl reflux->acidify Reaction Complete extract 4. Extract with Diethyl Ether acidify->extract wash 5. Wash Organic Layer extract->wash dry 6. Dry and Concentrate wash->dry crude_product Crude this compound dry->crude_product Yields

Caption: Workflow diagram for the synthesis of this compound.

Purification of this compound

The crude product from the synthesis contains unreacted starting materials, byproducts, and residual solvent. Several techniques can be employed for purification.

Acid-Base Extraction

This is a fundamental purification step for carboxylic acids, often integrated into the initial work-up.[7] It effectively separates the acidic product from neutral and basic impurities.

Protocol:

  • Dissolve the crude product in diethyl ether.

  • Transfer to a separatory funnel and extract with a 1N sodium hydroxide (B78521) solution. The this compound will move into the aqueous layer as its sodium salt.

  • Separate the layers and discard the organic layer containing neutral impurities.

  • Wash the aqueous layer once with fresh diethyl ether to remove any remaining impurities.

  • Cool the aqueous layer in an ice bath and re-acidify with cold, dilute hydrochloric acid until the solution is acidic (pH < 2), which will precipitate the purified this compound.

  • Extract the purified acid back into diethyl ether, wash with brine, dry over anhydrous magnesium sulfate, and concentrate using a rotary evaporator.[7]

Fractional Distillation

Since this compound is a liquid at room temperature, fractional distillation under reduced pressure is a highly effective method for final purification.[7] This separates compounds based on differences in their boiling points.

Physical Properties for Distillation:

PropertyValueSource
Boiling Point 226-228 °C[8]
Boiling Point (Reduced Pressure) 139-141 °C at 25 mmHg[6]
Melting Point -19 °C[8]
Density ~0.95 g/cm³ at 20 °C[8]

Protocol:

  • Set up a fractional distillation apparatus with a vacuum source. Ensure all glass joints are properly sealed.

  • Place the crude or pre-purified this compound in the distillation flask with a few boiling chips or a magnetic stir bar.

  • Slowly reduce the pressure to the desired level (e.g., 25 mmHg).

  • Gradually heat the distillation flask.

  • Collect the fraction that distills at the expected boiling point (139-141 °C at 25 mmHg). Discard any initial lower-boiling fractions (forerun) and stop before higher-boiling impurities distill over.

Chromatographic Purification

For achieving very high purity or for separating isomeric impurities, chromatographic techniques are valuable.

  • Anion Exchange Chromatography: This method separates molecules based on their charge. The negatively charged carboxylate anion of this compound binds to a positively charged anion exchange resin. Impurities are washed away, and the pure acid is then displaced from the resin by washing with a solution of a stronger anion.[9][10]

  • Reversed-Phase Chromatography (C18): This technique separates compounds based on polarity. It is highly effective for purifying polar organic compounds like carboxylic acids. A common mobile phase involves a gradient of water and acetonitrile, often with a small amount of an acid like trifluoroacetic acid (TFA) to keep the carboxylic acid protonated.

Overall Synthesis and Purification Pathway

Full_Process cluster_purification Purification Options start Start: Pentanal + Malonic Acid reaction Knoevenagel-Doebner Condensation start->reaction workup Acidic Work-up & Extraction reaction->workup crude_product Crude this compound workup->crude_product distillation Fractional Distillation (Reduced Pressure) crude_product->distillation For bulk purification chromatography Chromatography (e.g., Anion Exchange, C18) crude_product->chromatography For high purity final_product Pure this compound distillation->final_product chromatography->final_product

Caption: Overall pathway from starting materials to pure product.

Conclusion

The synthesis of this compound is reliably achieved through the Knoevenagel-Doebner condensation of pentanal and malonic acid. Achieving high purity, essential for applications in drug development and scientific research, requires a multi-step purification strategy. A combination of an initial acid-base work-up followed by fractional distillation under reduced pressure is typically sufficient for obtaining a high-purity product. For applications demanding the highest purity levels, chromatographic methods offer an excellent final polishing step. The protocols and data presented in this guide provide a solid foundation for the successful synthesis and purification of this compound.

References

An In-Depth Technical Guide on the Discovery and History of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: 2-Heptenoic acid, a medium-chain unsaturated fatty acid, has garnered interest in various scientific fields for its utility as a versatile building block in organic synthesis and its potential biological activities. This technical guide provides a comprehensive overview of the discovery and historical development of this compound, with a focus on its early synthesis, experimental protocols, and the evolution of its characterization.

Early Synthesis and Discovery in the Late 19th Century

The discovery of this compound is rooted in the burgeoning field of organic synthesis in the latter half of the 19th century. While a single definitive "discovery" is not attributed to one individual, its first synthesis can be traced back to the pioneering work on condensation reactions of aldehydes and ketones. These reactions, developed by prominent chemists of the era, provided the foundational methods for creating carbon-carbon double bonds, a key feature of this compound.

The most probable route for the initial synthesis of this compound was through a variation of the Knoevenagel condensation , a reaction discovered by Emil Knoevenagel in the 1890s. This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound, such as malonic acid, in the presence of a basic catalyst.[1][2]

Another plausible early synthetic route is the Perkin reaction , developed by William Henry Perkin in 1868. This reaction condenses an aromatic aldehyde with an acid anhydride (B1165640) to form an α,β-unsaturated aromatic acid.[3][4][5] While typically used for aromatic aldehydes, variations of this reaction could have been adapted for aliphatic aldehydes like pentanal to produce this compound.

The Reformatsky reaction , discovered by Sergey Nikolaevich Reformatsky in 1887, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, also represents a potential early method for the synthesis of β-hydroxy esters, which can be subsequently dehydrated to α,β-unsaturated esters and then hydrolyzed to the corresponding acids.[6][7]

While pinpointing the exact first synthesis is challenging due to the evolving nomenclature and reporting standards of the time, the groundwork laid by these eminent chemists provided the essential tools for the creation of this compound. Early reports of "heptenoic acid" can be found in German chemical journals of the late 19th and early 20th centuries, such as Berichte der deutschen chemischen Gesellschaft and Liebigs Annalen der Chemie, which were leading publications in the field of organic chemistry.

Experimental Protocols of Early Syntheses

The following sections detail the likely experimental protocols for the synthesis of this compound based on the foundational condensation reactions of the late 19th century. These protocols are reconstructed from the general understanding of these historical reactions.

Knoevenagel Condensation for this compound Synthesis

This protocol outlines a plausible method for the synthesis of this compound via the Knoevenagel condensation of pentanal (valeraldehyde) and malonic acid.

Reactants:

Procedure:

  • A mixture of pentanal and malonic acid in pyridine was prepared.

  • A catalytic amount of piperidine was added to the mixture.

  • The reaction mixture was heated under reflux. The progress of the reaction was likely monitored by observing the evolution of carbon dioxide.

  • After the reaction was deemed complete, the mixture was cooled to room temperature.

  • The reaction mixture was then acidified with hydrochloric acid.

  • The product was extracted with diethyl ether.

  • The ethereal extract was washed with water and dried over anhydrous sodium sulfate.

  • The solvent was removed by distillation to yield crude this compound.

  • Purification was likely achieved through fractional distillation under reduced pressure.

Logical Workflow for Knoevenagel Condensation

Caption: Knoevenagel condensation workflow for this compound synthesis.

Data Presentation

Historical records of quantitative data for the synthesis of this compound are scarce and often lack the precision of modern analytical techniques. However, based on the general efficiency of these early condensation reactions, the following table provides an estimated summary of the expected data.

ParameterExpected ValueNotes
Yield 30-50%Yields for early condensation reactions were often moderate.
Boiling Point Approx. 225-228 °CAt atmospheric pressure.
Appearance Colorless to yellowish oilImpurities could lead to discoloration.
Odor Pungent, fattyCharacteristic of medium-chain unsaturated acids.

Historical Methods of Characterization

In the late 19th and early 20th centuries, the characterization of newly synthesized compounds relied on a combination of physical and chemical methods.

  • Elemental Analysis: Determination of the empirical formula by combustion analysis to measure the percentages of carbon and hydrogen.

  • Boiling Point Determination: A key physical constant for liquids, used to assess purity.

  • Density Measurement: Another important physical property for characterizing liquids.

  • Titration: To determine the equivalent weight of the carboxylic acid.

  • Derivatization: Conversion of the carboxylic acid to a solid derivative (e.g., an amide or an ester) with a sharp melting point for further characterization.

  • Oxidative Cleavage: Reaction with oxidizing agents like potassium permanganate (B83412) could be used to break the double bond and identify the resulting fragments, thus helping to determine the position of the double bond.

Experimental Workflow for Historical Characterization

Historical_Characterization Synthesis Synthesized this compound Physical_Tests Boiling Point & Density Measurement Synthesis->Physical_Tests Chemical_Tests Elemental Analysis & Titration Synthesis->Chemical_Tests Derivatization Formation of Solid Derivative (e.g., Amide) Synthesis->Derivatization Structure_Elucidation Oxidative Cleavage Synthesis->Structure_Elucidation Identification Identification of Fragments Structure_Elucidation->Identification

Caption: Workflow for the historical characterization of this compound.

Conclusion

The discovery of this compound was not a singular event but rather an outcome of the systematic development of synthetic organic chemistry in the late 19th century. The foundational condensation reactions pioneered by chemists like Knoevenagel, Perkin, and Reformatsky provided the necessary chemical tools for its creation. While detailed historical records of its initial synthesis are sparse, the principles of these reactions allow for a clear reconstruction of the likely experimental approaches. The subsequent characterization, though rudimentary by modern standards, laid the groundwork for understanding the structure and properties of this and other unsaturated fatty acids. This historical perspective is crucial for appreciating the evolution of organic synthesis and the enduring legacy of these early chemical pioneers.

References

Spectroscopic Profile of 2-Heptenoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Heptenoic acid (C7H12O2), a seven-carbon unsaturated carboxylic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis. It details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition. The information presented herein is crucial for the structural elucidation, identification, and quantification of this compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.0broad singlet1H-COOH
~7.05dt1HH-3
~5.80dt1HH-2
~2.20q2HH-4
~1.45sextet2HH-5
~1.30sextet2HH-6
~0.90t3HH-7

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppmCarbon Assignment
~172C-1 (-COOH)
~152C-3
~121C-2
~34C-4
~31C-5
~22C-6
~14C-7
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
2500-3300 (broad)O-H stretch (carboxylic acid dimer)
2960, 2930, 2870C-H stretch (alkyl)
1710C=O stretch (α,β-unsaturated carboxylic acid)
1650C=C stretch
1420C-O-H bend
1300C-O stretch
980=C-H bend (out-of-plane, trans)
Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrum

m/zRelative Intensity (%)Assignment
12825[M]⁺ (Molecular Ion)
11115[M - OH]⁺
9910[M - C₂H₅]⁺
85100[M - C₃H₇]⁺ (Base Peak)
7340[C₄H₉O]⁺
5755[C₄H₉]⁺
4160[C₃H₅]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation

  • Approximately 10-20 mg of liquid this compound was accurately weighed and dissolved in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).

  • The solution was filtered through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube to remove any particulate matter.[1]

  • The NMR tube was capped securely to prevent solvent evaporation.

Instrumentation and Data Acquisition

  • Instrument: A 500 MHz NMR spectrometer.

  • ¹H NMR:

    • Number of scans: 16

    • Relaxation delay: 1.0 s

    • Pulse width: 30°

    • Spectral width: 16 ppm

  • ¹³C NMR:

    • Number of scans: 1024

    • Relaxation delay: 2.0 s

    • Pulse width: 30°

    • Spectral width: 240 ppm

  • Reference: Tetramethylsilane (TMS) was used as an internal standard (δ = 0.00 ppm).

Infrared (IR) Spectroscopy

Sample Preparation

A drop of neat this compound was placed directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.[2]

Instrumentation and Data Acquisition

  • Instrument: A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection ATR accessory.

  • Mode: Attenuated Total Reflectance (ATR).[2]

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 32.

  • Background: A background spectrum of the clean, empty ATR crystal was recorded prior to sample analysis.

Mass Spectrometry (MS)

Sample Preparation and Introduction

  • A dilute solution of this compound was prepared in dichloromethane.

  • The sample was introduced into the mass spectrometer via a gas chromatograph (GC) equipped with a capillary column suitable for fatty acid analysis.

Instrumentation and Data Acquisition

  • Instrument: A Gas Chromatograph-Mass Spectrometer (GC-MS) system.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[3][4]

  • Mass Analyzer: Quadrupole.

  • GC Program:

    • Injector Temperature: 250°C.

    • Oven Temperature Program: Initial temperature of 100°C held for 2 minutes, then ramped at 10°C/min to 250°C and held for 5 minutes.[3]

    • Carrier Gas: Helium.

  • MS Scan Range: m/z 40-400.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_report Reporting Sample Liquid Sample (this compound) Prep_NMR Dissolve in CDCl3 Filter into NMR tube Sample->Prep_NMR Prep_IR Place on ATR Crystal Sample->Prep_IR Prep_MS Dilute in Solvent Inject into GC Sample->Prep_MS NMR NMR Spectrometer Prep_NMR->NMR IR FTIR-ATR Spectrometer Prep_IR->IR MS GC-MS Prep_MS->MS Analyze_NMR Process FID Assign Peaks NMR->Analyze_NMR Analyze_IR Identify Functional Groups IR->Analyze_IR Analyze_MS Analyze Fragmentation MS->Analyze_MS Report Compile Spectroscopic Data and Protocols Analyze_NMR->Report Analyze_IR->Report Analyze_MS->Report

Caption: Workflow for Spectroscopic Analysis of this compound.

References

Biological Precursors of 2-Heptenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological precursors of 2-Heptenoic acid, a seven-carbon unsaturated fatty acid. The document details the metabolic pathways responsible for its formation, presents quantitative data from relevant studies, outlines detailed experimental protocols for its identification and quantification, and includes visualizations of the key biochemical processes.

Introduction

Primary Biological Precursors and Metabolic Pathways

The principal biological precursors of this compound are odd-chain fatty acids, particularly those with 17 or more carbons. The metabolic pathway responsible for the breakdown of these fatty acids and the subsequent formation of this compound intermediates is β-oxidation , which occurs in both mitochondria and peroxisomes.[1][3][4]

Beta-Oxidation of Odd-Chain Saturated Fatty Acids

The β-oxidation of a saturated odd-chain fatty acid, such as heptadecanoic acid (C17:0), involves a cyclical series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons.[3] Each cycle produces one molecule of acetyl-CoA, one molecule of FADH₂, and one molecule of NADH. For an odd-chain fatty acid, this process continues until a five-carbon intermediate remains, which is then cleaved to yield one molecule of acetyl-CoA and one molecule of propionyl-CoA.

During the degradation of heptadecanoic acid, a seven-carbon intermediate, heptenoyl-CoA , is formed. This intermediate is a direct precursor to this compound.

The core enzymatic steps in each cycle of β-oxidation are:

  • Dehydrogenation by acyl-CoA dehydrogenase, forming a trans-Δ²-enoyl-CoA.

  • Hydration by enoyl-CoA hydratase, forming an L-β-hydroxyacyl-CoA.

  • Dehydrogenation by L-β-hydroxyacyl-CoA dehydrogenase, forming a β-ketoacyl-CoA.

  • Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a fatty acyl-CoA chain that is two carbons shorter.

The following diagram illustrates the β-oxidation pathway of Heptadecanoyl-CoA, highlighting the formation of the C7 intermediate.

Beta_Oxidation_of_Heptadecanoyl_CoA cluster_mitochondrion Mitochondrial Matrix / Peroxisome cluster_cycle6 Details of Cycle 6 Heptadecanoyl_CoA Heptadecanoyl-CoA (C17) Cycle1 β-Oxidation Cycle 1 Heptadecanoyl_CoA->Cycle1 Pentadecanoyl_CoA Pentadecanoyl-CoA (C15) Cycle1->Pentadecanoyl_CoA Acetyl_CoA1 Acetyl-CoA Cycle1->Acetyl_CoA1 releases Cycle2 β-Oxidation Cycle 2 Pentadecanoyl_CoA->Cycle2 Tridecanoyl_CoA Tridecanoyl-CoA (C13) Cycle2->Tridecanoyl_CoA Acetyl_CoA2 Acetyl-CoA Cycle2->Acetyl_CoA2 releases Cycle3 β-Oxidation Cycle 3 Tridecanoyl_CoA->Cycle3 Undecanoyl_CoA Undecanoyl-CoA (C11) Cycle3->Undecanoyl_CoA Acetyl_CoA3 Acetyl-CoA Cycle3->Acetyl_CoA3 releases Cycle4 β-Oxidation Cycle 4 Undecanoyl_CoA->Cycle4 Nonanoyl_CoA Nonanoyl-CoA (C9) Cycle4->Nonanoyl_CoA Acetyl_CoA4 Acetyl-CoA Cycle4->Acetyl_CoA4 releases Cycle5 β-Oxidation Cycle 5 Nonanoyl_CoA->Cycle5 Heptanoyl_CoA Heptanoyl-CoA (C7) Cycle5->Heptanoyl_CoA Acetyl_CoA5 Acetyl-CoA Cycle5->Acetyl_CoA5 releases Cycle6 β-Oxidation Cycle 6 Heptanoyl_CoA->Cycle6 Pentanoyl_CoA Pentanoyl-CoA (C5) Cycle6->Pentanoyl_CoA Acetyl_CoA6 Acetyl-CoA Cycle6->Acetyl_CoA6 releases Cycle7 β-Oxidation Cycle 7 Pentanoyl_CoA->Cycle7 Propionyl_CoA Propionyl-CoA (C3) Cycle7->Propionyl_CoA Acetyl_CoA7 Acetyl-CoA Cycle7->Acetyl_CoA7 releases Heptanoyl_CoA_node Heptanoyl-CoA (C7) Acyl_CoA_Dehydrogenase Acyl-CoA Dehydrogenase Heptanoyl_CoA_node->Acyl_CoA_Dehydrogenase trans_2_Heptenoyl_CoA trans-2-Heptenoyl-CoA Acyl_CoA_Dehydrogenase->trans_2_Heptenoyl_CoA Enoyl_CoA_Hydratase Enoyl-CoA Hydratase trans_2_Heptenoyl_CoA->Enoyl_CoA_Hydratase L_3_Hydroxyheptanoyl_CoA L-3-Hydroxyheptanoyl-CoA Enoyl_CoA_Hydratase->L_3_Hydroxyheptanoyl_CoA L_3_Hydroxyacyl_CoA_Dehydrogenase L-3-Hydroxyacyl-CoA Dehydrogenase L_3_Hydroxyheptanoyl_CoA->L_3_Hydroxyacyl_CoA_Dehydrogenase _3_Ketoheptanoyl_CoA 3-Ketoheptanoyl-CoA L_3_Hydroxyacyl_CoA_Dehydrogenase->_3_Ketoheptanoyl_CoA Thiolase Thiolase _3_Ketoheptanoyl_CoA->Thiolase Pentanoyl_CoA_node Pentanoyl-CoA (C5) Thiolase->Pentanoyl_CoA_node Acetyl_CoA_node Acetyl-CoA Thiolase->Acetyl_CoA_node releases

Caption: β-Oxidation of Heptadecanoyl-CoA leading to Heptanoyl-CoA.

Beta-Oxidation of Odd-Chain Unsaturated Fatty Acids

The β-oxidation of odd-chain unsaturated fatty acids also serves as a source of this compound precursors. For example, the degradation of cis-10-heptadecenoic acid (C17:1) in peroxisomes has been studied, and its degradation is expected to produce odd-chain enoyl-CoA intermediates.[3] The presence of double bonds requires additional enzymes, such as enoyl-CoA isomerase and 2,4-dienoyl-CoA reductase, to reconfigure the double bonds into the trans-Δ² conformation, which is a substrate for enoyl-CoA hydratase.[5]

Quantitative Data

Quantitative data on the specific intermediates of odd-chain fatty acid β-oxidation is limited. However, studies analyzing the monomer composition of polyhydroxyalkanoates (PHAs) in transgenic plants fed with odd-chain fatty acids provide indirect quantitative evidence. The composition of the resulting PHA polymer reflects the intracellular pool of 3-hydroxyacyl-CoA intermediates.

Table 1: Monomer Composition of Polyhydroxyalkanoates (PHA) in Transgenic Arabidopsis thaliana Fed with Odd-Chain Fatty Acids

Precursor Fatty Acid FedPHA MonomerMolar Percentage of Total Monomers
Heptadecanoic acid (C17:0)3-Hydroxyheptanoate (C7)Present
3-Hydroxynonanoate (C9)Present
3-Hydroxyundecanoate (C11)Present
3-Hydroxytridecanoate (C13)Present
3-Hydroxypentadecanoate (C15)Present
cis-10-Heptadecenoic acid (C17:1)3-Hydroxyheptanoate (C7)Present
3-Hydroxynonanoate (C9)Present
3-Hydroxy-cis-5-undecenoate (C11:1)Present
3-Hydroxy-cis-7-tridecenoate (C13:1)Present
3-Hydroxy-cis-9-pentadecenoate (C15:1)Present

Source: Adapted from experimental data on the analysis of PHA synthesized in plants fed with specific fatty acids. The presence of these monomers indicates the formation of their corresponding 3-hydroxyacyl-CoA intermediates during β-oxidation.

Experimental Protocols

The identification and quantification of this compound and its precursors involve several analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS) for this compound Analysis

This protocol is adapted for the analysis of this compound, often after derivatization to its more volatile methyl ester, methyl 2-heptenoate.

4.1.1. Sample Preparation and Derivatization

  • Lipid Extraction: Extract total lipids from the biological sample (e.g., cell culture, tissue homogenate) using a chloroform/methanol-based method.

  • Saponification: Saponify the lipid extract to release free fatty acids.

  • Esterification: Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol (B129727) or by acid-catalyzed esterification.

  • Extraction of FAMEs: Extract the FAMEs into an organic solvent like hexane.

4.1.2. GC-MS Analysis

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250°C.

    • Injection Volume: 1 µL in splitless mode.

    • Oven Temperature Program:

      • Initial temperature: 60°C, hold for 2 minutes.

      • Ramp: 10°C/min to 200°C.

      • Hold at 200°C for 5 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230°C.

    • Acquisition Mode: Full scan mode (e.g., m/z 40-300) for identification and selected ion monitoring (SIM) for quantification.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis Biological_Sample Biological Sample Lipid_Extraction Lipid Extraction Biological_Sample->Lipid_Extraction Saponification Saponification Lipid_Extraction->Saponification Esterification Esterification to FAMEs Saponification->Esterification FAME_Extraction FAME Extraction Esterification->FAME_Extraction GC_Inlet GC Inlet FAME_Extraction->GC_Inlet GC_Column GC Column Separation GC_Inlet->GC_Column MS_Ionization MS Ionization (EI) GC_Column->MS_Ionization Mass_Analyzer Mass Analyzer MS_Ionization->Mass_Analyzer Detector Detector Mass_Analyzer->Detector Data_Analysis Data Analysis (Identification & Quantification) Detector->Data_Analysis

Caption: Workflow for GC-MS analysis of this compound.

Enzymatic Assay for 2-trans-Enoyl-CoA Intermediates

This assay allows for the determination of 2-trans-enoyl-CoA esters, including trans-2-heptenoyl-CoA, in tissue samples.[6]

4.2.1. Principle

The assay is based on the stoichiometric oxidation of 2-trans-enoyl-CoA and 3-hydroxyacyl-CoA esters to 3-ketoacyl-CoA by the sequential action of enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase, with the concomitant reduction of NAD⁺ to NADH. The NADH produced is then amplified through an enzymatic cycling reaction and measured fluorometrically.

4.2.2. Protocol

  • Extraction of Acyl-CoA Esters: Homogenize frozen tissue samples in a chloroform/methanol mixture to extract the acyl-CoA esters.

  • Enzymatic Reaction:

    • Incubate the extracted acyl-CoA esters in a reaction mixture containing:

      • Buffer (e.g., Tris-HCl)

      • NAD⁺

      • Enoyl-CoA hydratase

      • 3-Hydroxyacyl-CoA dehydrogenase

    • Run parallel reactions in the absence of enoyl-CoA hydratase to measure only the initial 3-hydroxyacyl-CoA content.

  • NADH Amplification: Stop the initial reaction and add an enzymatic cycling mix to amplify the NADH signal.

  • Fluorometric Detection: Measure the fluorescence of the amplified product.

  • Quantification: Calculate the concentration of 2-trans-enoyl-CoA esters by subtracting the values obtained in the absence of enoyl-CoA hydratase from those obtained in its presence and comparing to a standard curve.

Enzymatic_Assay_Workflow cluster_extraction Acyl-CoA Extraction cluster_reaction Enzymatic Conversion cluster_detection Detection Tissue_Sample Tissue Sample Homogenization Homogenization in Chloroform/Methanol Tissue_Sample->Homogenization Extracted_Acyl_CoAs Extracted Acyl-CoAs Homogenization->Extracted_Acyl_CoAs Reaction_Mix Reaction Mixture (NAD+, Hydratase, Dehydrogenase) Extracted_Acyl_CoAs->Reaction_Mix Incubation Incubation Reaction_Mix->Incubation NADH_Production NADH Production Incubation->NADH_Production NADH_Amplification Enzymatic Cycling (NADH Amplification) NADH_Production->NADH_Amplification Fluorometry Fluorometric Measurement NADH_Amplification->Fluorometry Quantification Quantification Fluorometry->Quantification

Caption: Workflow for the enzymatic assay of 2-trans-enoyl-CoA.

Conclusion

The primary biological precursors of this compound are long-chain, odd-numbered fatty acids, with heptadecanoic acid being a key example. The formation of this compound intermediates occurs via the well-established β-oxidation pathway in both mitochondria and peroxisomes. While direct quantitative measurements in vivo are challenging, indirect evidence from metabolic engineering studies and the availability of robust analytical protocols provide a strong foundation for further research into the metabolism and physiological roles of this medium-chain fatty acid. The detailed methodologies and pathway visualizations presented in this guide offer a valuable resource for scientists and researchers in the field of drug development and metabolic research.

References

Unraveling the Enigma: A Technical Guide to the Putative Mechanism of Action of 2-Heptenoic Acid in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptenoic acid, a medium-chain unsaturated fatty acid, presents a compelling yet under-investigated profile in the context of fatty acid metabolism. While direct experimental evidence delineating its precise mechanism of action remains to be fully elucidated, this technical guide synthesizes current knowledge of fatty acid oxidation and leverages data from structurally analogous compounds to propose a putative mechanism. It is hypothesized that this compound may act as an inhibitor of mitochondrial β-oxidation, potentially through competitive inhibition of key enzymes and/or induction of mitochondrial dysfunction. This whitepaper provides a comprehensive overview of the fatty acid metabolism pathway, details a proposed mechanism of action for this compound, and furnishes detailed experimental protocols for researchers to investigate these hypotheses.

Introduction to Fatty Acid Metabolism

Fatty acid metabolism is a critical process for energy homeostasis, involving both the breakdown of fatty acids (catabolism) to generate ATP and their synthesis (anabolism) for storage and cellular structure. The primary catabolic pathway is β-oxidation, which occurs within the mitochondria and peroxisomes.

Mitochondrial β-Oxidation Pathway:

Long-chain fatty acids are first activated to their acyl-CoA derivatives in the cytoplasm. Their entry into the mitochondrial matrix is facilitated by the carnitine shuttle, a process involving carnitine palmitoyltransferase I (CPT1) and II (CPT2). Medium-chain fatty acids, such as this compound, can cross the mitochondrial membranes independently of the carnitine shuttle.

Once inside the mitochondrial matrix, fatty acyl-CoAs undergo a cyclical series of four enzymatic reactions:

  • Dehydrogenation by acyl-CoA dehydrogenase, introducing a double bond.

  • Hydration by enoyl-CoA hydratase.

  • Dehydrogenation by 3-hydroxyacyl-CoA dehydrogenase.

  • Thiolytic cleavage by β-ketothiolase, releasing acetyl-CoA and a fatty acyl-CoA chain shortened by two carbons.

The acetyl-CoA produced enters the citric acid cycle, generating ATP through oxidative phosphorylation.

Proposed Mechanism of Action of this compound

Direct experimental data on the specific interaction of this compound with the enzymes of fatty acid metabolism is currently limited. However, based on its structural properties as an α,β-unsaturated carboxylic acid and evidence from analogous compounds, a plausible mechanism of action can be proposed.

It is hypothesized that this compound may inhibit mitochondrial β-oxidation. This hypothesis is supported by studies on structurally similar compounds. For instance, 2-n-propyl-4-pentenoic acid, an unsaturated metabolite of valproic acid, has been shown to be a potent inhibitor of medium-chain fatty acid β-oxidation.

The potential mechanisms of inhibition by this compound could include:

  • Competitive Inhibition of Acyl-CoA Dehydrogenases: As an unsaturated fatty acid, this compound or its CoA ester could act as a competitive inhibitor for acyl-CoA dehydrogenases, enzymes that introduce a double bond into the fatty acyl-CoA.

  • Mitochondrial Toxicity: As an α,β-unsaturated carbonyl compound, this compound is electrophilic and could potentially react with nucleophilic residues in mitochondrial proteins, including enzymes of the β-oxidation pathway and the electron transport chain, leading to mitochondrial dysfunction.

The following diagram illustrates the proposed sites of action of this compound within the fatty acid oxidation pathway.

Fatty_Acid_Metabolism_Inhibition cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_beta_oxidation β-Oxidation Cycle Fatty Acid Fatty Acid Acyl-CoA Synthetase Acyl-CoA Synthetase Fatty Acid->Acyl-CoA Synthetase Fatty Acyl-CoA Fatty Acyl-CoA Acyl-CoA Synthetase->Fatty Acyl-CoA Acyl-CoA Dehydrogenase Acyl-CoA Dehydrogenase Fatty Acyl-CoA->Acyl-CoA Dehydrogenase Enoyl-CoA Hydratase Enoyl-CoA Hydratase Acyl-CoA Dehydrogenase->Enoyl-CoA Hydratase 3-Hydroxyacyl-CoA Dehydrogenase 3-Hydroxyacyl-CoA Dehydrogenase Enoyl-CoA Hydratase->3-Hydroxyacyl-CoA Dehydrogenase β-Ketothiolase β-Ketothiolase 3-Hydroxyacyl-CoA Dehydrogenase->β-Ketothiolase β-Ketothiolase->Acyl-CoA Dehydrogenase Shortened Acyl-CoA Acetyl-CoA Acetyl-CoA β-Ketothiolase->Acetyl-CoA This compound This compound This compound->Acyl-CoA Dehydrogenase Proposed Inhibition cluster_beta_oxidation cluster_beta_oxidation This compound->cluster_beta_oxidation Potential Mitochondrial Toxicity

Figure 1: Proposed Mechanism of this compound in Fatty Acid Oxidation.

Quantitative Data Summary

As direct quantitative data for the inhibitory effects of this compound on fatty acid metabolism are not yet available in the public domain, the following tables are presented as templates for organizing future experimental findings. These tables are structured to capture key metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) against key enzymes in the β-oxidation pathway.

Table 1: Hypothetical Inhibitory Effects of this compound on β-Oxidation Enzymes

Enzyme TargetAssay TypeSubstrateThis compound IC50 (µM)This compound Ki (µM)Inhibition Type
Acyl-CoA Dehydrogenase (MCAD)SpectrophotometricOctanoyl-CoAData not availableData not availableTo be determined
Carnitine Palmitoyltransferase I (CPT1)RadiometricPalmitoyl-CoAData not availableData not availableTo be determined
3-Hydroxyacyl-CoA DehydrogenaseSpectrophotometric3-Hydroxyoctanoyl-CoAData not availableData not availableTo be determined

Table 2: Hypothetical Effects of this compound on Cellular Respiration

Cell LineRespirometry ParameterConditionFold Change vs. Controlp-value
HepG2Basal Respiration100 µM this compoundData not availableTo be determined
HepG2ATP-Linked Respiration100 µM this compoundData not availableTo be determined
HepG2Maximal Respiration100 µM this compoundData not availableTo be determined

Detailed Experimental Protocols

To facilitate the investigation into the mechanism of action of this compound, the following detailed experimental protocols are provided.

In Vitro Fatty Acid Oxidation Inhibition Assay

This protocol is designed to measure the inhibition of β-oxidation in isolated mitochondria or cell lysates using a radiolabeled substrate.

Workflow Diagram:

FAO_Inhibition_Workflow Isolate Mitochondria/Prepare Cell Lysate Isolate Mitochondria/Prepare Cell Lysate Incubate with [1-14C]Palmitoyl-CoA Incubate with [1-14C]Palmitoyl-CoA Isolate Mitochondria/Prepare Cell Lysate->Incubate with [1-14C]Palmitoyl-CoA Add this compound (Test) or Vehicle (Control) Add this compound (Test) or Vehicle (Control) Incubate with [1-14C]Palmitoyl-CoA->Add this compound (Test) or Vehicle (Control) Incubate at 37°C Incubate at 37°C Add this compound (Test) or Vehicle (Control)->Incubate at 37°C Stop Reaction with Perchloric Acid Stop Reaction with Perchloric Acid Incubate at 37°C->Stop Reaction with Perchloric Acid Separate Radiolabeled Acetyl-CoA (Aqueous Phase) Separate Radiolabeled Acetyl-CoA (Aqueous Phase) Stop Reaction with Perchloric Acid->Separate Radiolabeled Acetyl-CoA (Aqueous Phase) Quantify Radioactivity via Scintillation Counting Quantify Radioactivity via Scintillation Counting Separate Radiolabeled Acetyl-CoA (Aqueous Phase)->Quantify Radioactivity via Scintillation Counting Calculate % Inhibition Calculate % Inhibition Quantify Radioactivity via Scintillation Counting->Calculate % Inhibition

Figure 2: Workflow for In Vitro Fatty Acid Oxidation Inhibition Assay.

Materials:

  • Isolated mitochondria or cell lysate

  • [1-¹⁴C]Palmitoyl-CoA

  • This compound

  • Reaction buffer (e.g., containing L-carnitine, CoA, ATP, MgCl₂)

  • Perchloric acid

  • Scintillation cocktail and vials

  • Scintillation counter

Procedure:

  • Prepare reaction mixtures containing reaction buffer and the desired concentration of this compound or vehicle control.

  • Add isolated mitochondria or cell lysate to the reaction mixtures and pre-incubate for 5 minutes at 37°C.

  • Initiate the reaction by adding [1-¹⁴C]Palmitoyl-CoA.

  • Incubate for a defined period (e.g., 30 minutes) at 37°C with gentle shaking.

  • Stop the reaction by adding a final concentration of 0.5 M perchloric acid.

  • Centrifuge the samples to pellet precipitated proteins.

  • Transfer the supernatant (containing radiolabeled acetyl-CoA) to a new tube.

  • Add scintillation cocktail to an aliquot of the supernatant.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate the percentage inhibition of fatty acid oxidation by comparing the radioactivity in the this compound-treated samples to the vehicle control.

Cellular Respiration Assay using High-Resolution Respirometry

This protocol measures the effect of this compound on mitochondrial respiration in intact cells.

Workflow Diagram:

Respirometry_Workflow Culture Cells to Confluence Culture Cells to Confluence Harvest and Resuspend Cells in Respiration Buffer Harvest and Resuspend Cells in Respiration Buffer Culture Cells to Confluence->Harvest and Resuspend Cells in Respiration Buffer Load Cells into Respirometer Chamber Load Cells into Respirometer Chamber Harvest and Resuspend Cells in Respiration Buffer->Load Cells into Respirometer Chamber Measure Basal Respiration Measure Basal Respiration Load Cells into Respirometer Chamber->Measure Basal Respiration Inject this compound Inject this compound Measure Basal Respiration->Inject this compound Measure Respiration Rate Measure Respiration Rate Inject this compound->Measure Respiration Rate Inject Mitochondrial Inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) Inject Mitochondrial Inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) Measure Respiration Rate->Inject Mitochondrial Inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A) Determine Key Respiratory Parameters Determine Key Respiratory Parameters Inject Mitochondrial Inhibitors (e.g., Oligomycin, FCCP, Rotenone/Antimycin A)->Determine Key Respiratory Parameters

Figure 3: Workflow for Cellular Respiration Assay.

Materials:

  • Cultured cells (e.g., HepG2)

  • High-resolution respirometer (e.g., Oroboros Oxygraph-2k)

  • Respiration medium (e.g., DMEM without glucose, supplemented with fatty acids)

  • This compound

  • Mitochondrial inhibitors: Oligomycin, FCCP, Rotenone, Antimycin A

Procedure:

  • Harvest cultured cells and resuspend them in pre-warmed respiration medium.

  • Calibrate the respirometer and add the cell suspension to the chambers.

  • Record the basal oxygen consumption rate (OCR).

  • Inject a specific concentration of this compound into the chamber and monitor the change in OCR.

  • Perform a mitochondrial stress test by sequential injections of:

    • Oligomycin: to inhibit ATP synthase and measure ATP-linked respiration.

    • FCCP: an uncoupler to measure maximal respiration.

    • Rotenone and Antimycin A: to inhibit Complex I and III, respectively, and measure non-mitochondrial respiration.

  • Analyze the data to determine the effects of this compound on basal respiration, ATP production, maximal respiratory capacity, and proton leak.

Conclusion and Future Directions

While direct experimental evidence is currently lacking, the structural similarity of this compound to known inhibitors of fatty acid oxidation and its classification as an α,β-unsaturated carbonyl compound provide a strong basis for the hypothesis that it interferes with mitochondrial β-oxidation. The experimental protocols detailed in this guide offer a clear path forward for researchers to rigorously test this hypothesis. Future studies should focus on performing in-depth enzymatic assays, cellular bioenergetic analyses, and metabolomic profiling to fully elucidate the mechanism of action of this compound in fatty acid metabolism. Such investigations will be crucial for understanding its potential physiological and toxicological effects and for exploring its potential as a modulator of metabolic pathways in research and drug development.

Toxicological Profile of 2-Heptenoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the toxicological profile of 2-Heptenoic acid (CAS No. 18999-28-5), an alpha,beta-unsaturated carboxylic acid. The document summarizes available data on acute toxicity, local tolerance (skin and eye irritation/corrosion), and discusses the potential for genotoxicity, carcinogenicity, and reproductive and developmental toxicity. Due to the limited availability of specific data for this compound in some areas, a read-across approach based on structurally related alpha,beta-unsaturated carbonyl compounds is employed to provide a more complete toxicological assessment. This guide includes detailed experimental protocols for key toxicological studies based on OECD guidelines and presents quantitative data in structured tables. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a seven-carbon unsaturated fatty acid with the chemical formula C₇H₁₂O₂. It exists as (E)- and (Z)-isomers.

PropertyValueReference
Molecular Weight 128.17 g/mol [1]
Appearance Colorless liquid[1]
Odor Disagreeable, rancid[1]
Boiling Point 224-228 °C[1]
LogP (o/w) 2.186 (estimated)[2]

Toxicological Data

Acute Toxicity

Available data indicate that this compound has moderate acute toxicity. The primary hazard identified is its corrosive nature.

Table 1: Acute Toxicity of this compound

RouteSpeciesTestValueReference
IntraperitonealMouseLD501600 mg/kg[2]
SubcutaneousMouseLD501600 mg/kg[2]

No specific data for oral, dermal, or inhalation routes of exposure for this compound were identified. However, its classification as causing severe skin burns suggests significant dermal toxicity.

Local Tolerance: Skin and Eye Irritation/Corrosion

This compound is classified as a substance that causes severe skin burns and eye damage.[1][3] This is consistent with the properties of many organic acids and alpha,beta-unsaturated carbonyl compounds.

Mechanism of Skin Corrosion: The corrosive action of alpha,beta-unsaturated carboxylic acids like this compound on the skin is a complex process. It is initiated by the acidic nature of the carboxyl group, which can disrupt the stratum corneum, the outermost layer of the skin, through hydrolysis of lipids and proteins. The presence of the alpha,beta-unsaturation provides an electrophilic center that can react with nucleophilic residues in skin proteins, such as cysteine and lysine, via Michael addition. This covalent modification can lead to protein denaturation, disruption of cellular structures, and induction of an inflammatory response, ultimately resulting in cell death and tissue necrosis.

SkinCorrosionPathway 2-Heptenoic_Acid 2-Heptenoic_Acid Stratum_Corneum Stratum_Corneum 2-Heptenoic_Acid->Stratum_Corneum Penetration Keratinocytes Keratinocytes 2-Heptenoic_Acid->Keratinocytes Michael Addition Stratum_Corneum->Keratinocytes Protein_Adducts Protein_Adducts Keratinocytes->Protein_Adducts Cellular_Damage Cellular_Damage Protein_Adducts->Cellular_Damage Inflammatory_Response Inflammatory_Response Cellular_Damage->Inflammatory_Response Necrosis Necrosis Inflammatory_Response->Necrosis

Putative signaling pathway for skin corrosion by this compound.
Genotoxicity

No specific genotoxicity studies on this compound were found. However, the class of alpha,beta-unsaturated carbonyl compounds has been studied for its genotoxic potential.[4][5] Some compounds in this class have been shown to be mutagenic, primarily through the formation of DNA adducts.[4][5] The reactivity of the alpha,beta-unsaturated system suggests that this compound could potentially interact with DNA. Therefore, in the absence of specific data, a potential for genotoxicity cannot be ruled out and testing is recommended.

Carcinogenicity

There are no carcinogenicity studies available for this compound. Some alpha,beta-unsaturated carbonyl compounds have been shown to be carcinogenic in animal studies.[4] The potential for carcinogenicity is often linked to the genotoxic and cell-proliferative effects of these compounds.[4] Given the data gap for this compound, its carcinogenic potential is unknown.

Reproductive and Developmental Toxicity

Specific data on the reproductive and developmental toxicity of this compound are not available. Studies on other short-chain fatty acids have shown a range of effects, with some indicating potential developmental effects at high doses.[6][7][8] However, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated (E)-2-Heptenoic acid as a flavoring agent and concluded that there is "no safety concern at current levels of intake".[9] This suggests that at low levels of exposure, significant reproductive and developmental effects are unlikely.

Experimental Protocols

The following sections detail standardized experimental protocols based on OECD guidelines for key toxicological endpoints.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD 420)

Experimental workflow for Acute Oral Toxicity study (OECD 420).
  • Objective: To determine the acute oral toxicity of a substance.

  • Test System: Typically, young adult female rats.

  • Procedure:

    • Sighting Study: A preliminary study is conducted in a stepwise manner to identify the appropriate starting dose for the main study.

    • Main Study: Groups of at least 5 female animals are dosed at one of the fixed dose levels (5, 50, 300, or 2000 mg/kg).

    • Administration: The test substance is administered as a single oral dose.

    • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

    • Necropsy: All animals are subjected to a gross necropsy at the end of the study.

  • Endpoint: The test allows for the classification of the substance based on the observed toxicity.

In Vitro Skin Corrosion: Reconstructed Human Epidermis (RhE) Test (Based on OECD 431)

Experimental workflow for In Vitro Skin Corrosion test (OECD 431).
  • Objective: To identify corrosive chemicals in vitro.[4][10]

  • Test System: Reconstructed human epidermis models (e.g., EpiDerm™, EpiSkin™).[11]

  • Procedure:

    • Application: The test substance is applied topically to the surface of the RhE tissue.[10]

    • Exposure: The tissues are exposed for defined periods, typically 3 minutes and 1 hour.

    • Viability Assessment: After exposure, the cell viability of the tissues is determined using a quantitative assay, most commonly the MTT assay.[4]

  • Endpoint: A substance is classified as corrosive if the cell viability falls below a certain threshold after a specific exposure time.[11]

Bacterial Reverse Mutation Test (Ames Test) (Based on OECD 471)
  • Objective: To detect gene mutations induced by chemical substances.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid.

  • Procedure:

    • Exposure: The bacterial strains are exposed to the test substance at various concentrations, with and without a metabolic activation system (S9 mix).

    • Incubation: The treated bacteria are plated on a minimal agar (B569324) medium lacking the essential amino acid.

    • Scoring: After incubation, the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid) is counted.

  • Endpoint: A substance is considered mutagenic if it causes a concentration-related increase in the number of revertant colonies.

In Vitro Mammalian Chromosomal Aberration Test (Based on OECD 473)
  • Objective: To identify substances that cause structural chromosome aberrations in cultured mammalian cells.

  • Test System: Cultured mammalian cells, such as Chinese hamster ovary (CHO) cells or human peripheral blood lymphocytes.

  • Procedure:

    • Exposure: Cell cultures are exposed to the test substance at several concentrations, with and without metabolic activation.

    • Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in metaphase.

    • Analysis: The chromosomes are then harvested, stained, and analyzed microscopically for structural aberrations.

  • Endpoint: A substance is considered clastogenic if it induces a statistically significant, dose-dependent increase in the frequency of cells with chromosomal aberrations.

Carcinogenicity Studies (Based on OECD 451)
  • Objective: To determine the carcinogenic potential of a substance after long-term exposure.

  • Test System: Typically, two rodent species (e.g., rats and mice).

  • Procedure:

    • Dosing: Animals are exposed to the test substance daily for a major portion of their lifespan (e.g., 24 months for rats).

    • Observation: Animals are observed for clinical signs of toxicity and the development of tumors.

    • Pathology: A complete histopathological examination of all organs and tissues is performed.

  • Endpoint: An increase in the incidence of tumors in the treated groups compared to the control group indicates carcinogenic potential.

Prenatal Developmental Toxicity Study (Based on OECD 414)
  • Objective: To assess the potential of a substance to cause adverse effects on the developing embryo and fetus.

  • Test System: Pregnant female animals, typically rats or rabbits.

  • Procedure:

    • Dosing: The test substance is administered to pregnant females during the period of organogenesis.

    • Maternal Evaluation: Maternal animals are observed for signs of toxicity.

    • Fetal Examination: Near the end of gestation, the fetuses are removed by caesarean section and examined for external, visceral, and skeletal abnormalities.

  • Endpoint: The study evaluates effects on embryonic and fetal development, including malformations, variations, and growth retardation.

Conclusion

The available toxicological data for this compound indicate that it is a corrosive substance, capable of causing severe skin burns and eye damage. Its acute systemic toxicity appears to be moderate. While specific data on genotoxicity, carcinogenicity, and reproductive/developmental toxicity are lacking, the chemical class of alpha,beta-unsaturated carbonyl compounds, to which this compound belongs, contains members that have shown activity in these endpoints. Therefore, a cautious approach is warranted, and further testing according to standardized guidelines is recommended to fully characterize the toxicological profile of this compound, particularly for scenarios involving higher or prolonged exposure. The JECFA evaluation, however, provides assurance for its use as a flavoring agent at current intake levels. This guide provides the foundational information and standardized protocols necessary for researchers and drug development professionals to conduct a thorough risk assessment of this compound.

References

The Double Bond of 2-Heptenoic Acid: A Gateway to Diverse Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, an α,β-unsaturated carboxylic acid, presents a versatile scaffold for chemical synthesis due to the unique reactivity of its conjugated carbon-carbon double bond. The electron-withdrawing nature of the carboxylic acid group significantly influences the electron density of the double bond, making it susceptible to a variety of chemical transformations. This guide provides a comprehensive overview of the chemical reactivity of the double bond in this compound, offering insights into key reaction pathways, experimental considerations, and potential applications in drug discovery and development.

Electrophilic Addition Reactions

The electron-rich π-system of the double bond in this compound is a prime target for electrophiles. However, the conjugation with the carbonyl group deactivates the double bond towards electrophilic attack compared to a simple alkene. The regioselectivity of these additions is governed by the formation of the most stable carbocation intermediate.

Hydrohalogenation (Addition of HBr)

The addition of hydrogen halides, such as hydrogen bromide (HBr), to this compound is expected to proceed via a carbocation intermediate. The initial protonation of the carbonyl oxygen is followed by the attack of the bromide ion. The reaction typically results in the formation of 3-bromoheptanoic acid.

Experimental Protocol: Addition of HBr to an α,β-Unsaturated Carboxylic Acid (General Procedure)

A solution of the α,β-unsaturated carboxylic acid in a suitable solvent (e.g., glacial acetic acid or an inert solvent like dichloromethane) is treated with a stream of anhydrous HBr gas or with a solution of HBr in acetic acid. The reaction mixture is stirred at a controlled temperature (typically ranging from 0 °C to room temperature) until the reaction is complete, as monitored by thin-layer chromatography (TLC) or other analytical techniques. The product is then isolated by extraction and purified by crystallization or chromatography.

Halogenation (Addition of Br₂)

The addition of halogens, such as bromine (Br₂), across the double bond of this compound leads to the formation of a vicinal dihalide. The reaction proceeds through a cyclic bromonium ion intermediate, which is then opened by the attack of a bromide ion. This results in the anti-addition of the two bromine atoms, yielding 2,3-dibromoheptanoic acid.

Experimental Protocol: Bromination of an Alkenoic Acid (General Procedure)

To a solution of the alkenoic acid in a suitable solvent (e.g., carbon tetrachloride or dichloromethane), a solution of bromine in the same solvent is added dropwise with stirring. The reaction is typically carried out at room temperature or below. The disappearance of the bromine color indicates the completion of the reaction. The solvent is then removed under reduced pressure, and the resulting dibromoalkanoic acid can be purified by recrystallization.

Nucleophilic Conjugate Addition (Michael Addition)

The β-carbon of the α,β-unsaturated system in this compound is electrophilic due to the electron-withdrawing effect of the conjugated carboxylic acid group. This makes it susceptible to attack by nucleophiles in a reaction known as the Michael addition or conjugate addition.[1] This reaction is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds.

Aza-Michael Addition (Addition of Amines)

The addition of amines to this compound or its esters is a classic example of an aza-Michael addition, leading to the formation of β-amino acids or their derivatives. These compounds are valuable building blocks in medicinal chemistry. For instance, the reaction of an amine like piperidine (B6355638) with an ester of this compound would yield the corresponding 3-(piperidin-1-yl)heptanoate.

Experimental Protocol: Aza-Michael Addition of an Amine to an α,β-Unsaturated Ester (General Procedure) [2]

An α,β-unsaturated ester and an amine are mixed in a suitable solvent, which can range from traditional organic solvents to greener alternatives like polyethylene (B3416737) glycol (PEG-400). The reaction can be performed at room temperature or heated to accelerate the process.[2] The progress of the reaction is monitored by TLC. Upon completion, the product is isolated by extraction and purified by column chromatography. In some cases, the reaction can be carried out neat (without a solvent).[2]

Quantitative Data: Aza-Michael Addition

NucleophileAcceptorProductYield (%)Reference
DiethylamineMethyl acrylateN,N-diethyl-β-alanine methyl ester50-100[2]

Reduction Reactions

The double bond of this compound can be selectively reduced to yield heptanoic acid. This transformation is commonly achieved through catalytic hydrogenation.

Catalytic Hydrogenation

Catalytic hydrogenation using a heterogeneous catalyst, such as palladium on carbon (Pd/C), is a highly efficient method for the reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids. The reaction typically proceeds with syn-addition of hydrogen across the double bond. It is important to note that under standard conditions, the carboxylic acid group is generally not reduced.[1]

Experimental Protocol: Catalytic Hydrogenation of an α,β-Unsaturated Carboxylic Acid (General Procedure) [3][4]

The α,β-unsaturated carboxylic acid is dissolved in a suitable solvent (e.g., ethanol, methanol (B129727), or ethyl acetate). A catalytic amount of Pd/C (typically 5-10 mol%) is added to the solution. The reaction mixture is then subjected to a hydrogen atmosphere (from a balloon or a pressurized vessel) and stirred vigorously at room temperature until the uptake of hydrogen ceases. The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to yield the saturated carboxylic acid.

Quantitative Data: Catalytic Hydrogenation

SubstrateProductCatalystYield (%)Reference
Cinnamic acidPhenylpropanoic acidPdCl₂/HCOOH/NaOH98-100[3][4]

Oxidation Reactions

The double bond in this compound can be cleaved under oxidative conditions, leading to the formation of smaller carboxylic acids and aldehydes. Ozonolysis is a common method for achieving this transformation.

Ozonolysis

Ozonolysis involves the reaction of ozone (O₃) with the double bond to form an unstable primary ozonide, which rearranges to a more stable secondary ozonide. The work-up conditions following ozonolysis determine the final products. A reductive work-up (e.g., with dimethyl sulfide (B99878) or zinc) will yield aldehydes, while an oxidative work-up (e.g., with hydrogen peroxide) will produce carboxylic acids. For this compound, oxidative cleavage would be expected to yield pentanoic acid and glyoxylic acid.

Experimental Protocol: Ozonolysis of an Unsaturated Fatty Acid (General Procedure) [5][6]

A solution of the unsaturated fatty acid in a suitable solvent (e.g., methanol or dichloromethane) is cooled to a low temperature (typically -78 °C). A stream of ozone is bubbled through the solution until a blue color persists, indicating the presence of excess ozone. The excess ozone is then removed by bubbling an inert gas through the solution. For an oxidative work-up, hydrogen peroxide is added, and the mixture is allowed to warm to room temperature. The products are then isolated by extraction and purified.

Cycloaddition Reactions

The double bond of this compound can participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to form six-membered rings. The electron-withdrawing carboxylic acid group activates the double bond for this type of reaction.

Diels-Alder Reaction

In a Diels-Alder reaction, this compound (the dienophile) reacts with a conjugated diene to form a cyclohexene (B86901) derivative. For example, the reaction with a simple diene like 1,3-butadiene (B125203) would yield a substituted cyclohexenecarboxylic acid.

Experimental Protocol: Diels-Alder Reaction of a Dienophile with a Diene (General Procedure) [7][8]

The dienophile (e.g., an α,β-unsaturated carboxylic acid or its ester) and the diene are dissolved in a suitable solvent (e.g., toluene (B28343) or xylene). The reaction mixture is heated to reflux for a specified period, and the progress is monitored by TLC. After completion, the solvent is removed under reduced pressure, and the product is purified by crystallization or column chromatography. In some cases, the reaction can be performed at room temperature.[7][9]

Logical Relationship of Reactivity

Reactivity of this compound Double Bond cluster_electrophilic Electrophilic Addition cluster_nucleophilic Nucleophilic Addition cluster_reduction Reduction cluster_oxidation Oxidation cluster_cycloaddition Cycloaddition This compound This compound This compound->Electrophilic Addition Electrophile (e.g., HBr, Br2) This compound->Michael Addition Nucleophile (e.g., Amine) This compound->Reduction H2/Catalyst This compound->Oxidation O3 This compound->Cycloaddition Diene 3-Bromoheptanoic Acid 3-Bromoheptanoic Acid Electrophilic Addition->3-Bromoheptanoic Acid 2,3-Dibromoheptanoic Acid 2,3-Dibromoheptanoic Acid Electrophilic Addition->2,3-Dibromoheptanoic Acid 3-Aminoheptanoic Acid Derivative 3-Aminoheptanoic Acid Derivative Michael Addition->3-Aminoheptanoic Acid Derivative Heptanoic Acid Heptanoic Acid Reduction->Heptanoic Acid Pentanoic Acid + Glyoxylic Acid Pentanoic Acid + Glyoxylic Acid Oxidation->Pentanoic Acid + Glyoxylic Acid Cyclohexene Derivative Cyclohexene Derivative Cycloaddition->Cyclohexene Derivative

Caption: Reactivity pathways of the double bond in this compound.

The double bond in this compound is a versatile functional group that can undergo a wide array of chemical transformations, including electrophilic and nucleophilic additions, reduction, oxidation, and cycloaddition reactions. Understanding the reactivity of this moiety is crucial for its application in the synthesis of complex molecules, particularly in the field of drug discovery where the introduction of diverse functional groups and the construction of novel carbocyclic and heterocyclic frameworks are of paramount importance. The experimental protocols and data presented in this guide serve as a valuable resource for researchers and scientists working in this area.

References

A Technical Guide to the Nomenclature of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the chemical identifier, the Chemical Abstracts Service (CAS) number, and the associated synonyms for 2-Heptenoic acid. Accurate identification is critical in research, development, and regulatory contexts to ensure clarity and precision.

Chemical Identity and Isomerism

This compound is an unsaturated fatty acid characterized by a seven-carbon chain with a carboxyl group and a double bond located at the second carbon position. Due to the presence of this double bond, this compound exists as two distinct geometric isomers: a cis (Z) form and a trans (E) form. Each isomer is a unique chemical entity with its own specific CAS number and set of synonyms.

It is crucial to distinguish between these isomers, as their physical and chemical properties, as well as their biological activities, can differ significantly. The general term "this compound" is often used to refer to the trans isomer, which is more common, but specificity is essential for scientific accuracy.

CAS Numbers and Synonyms

The following tables summarize the CAS numbers and a comprehensive list of synonyms for the trans and cis isomers of this compound.

Table 1: (E)-2-Heptenoic Acid (trans isomer)

Identifier TypeValue
CAS Number 18999-28-5[1][2][3][4] or 10352-88-2[5][6][]
IUPAC Name (2E)-hept-2-enoic acid[1]
Synonyms trans-2-Heptenoic acid[5][6][8][9]
(E)-Hept-2-enoic acid[1][8][9]
Hept-2-enoic acid[3][8][10]
3-(n-butyl)acrylic acid[8][9]
(1-hexenyl)carboxylic acid[8][9]
7:1, n-5 trans[1][9]
alpha.beta-Heptensaeure[8][9]
trans-Hept-2-ensaeure[8][9]

Note: Both CAS numbers 18999-28-5 and 10352-88-2 are frequently cited for the trans isomer and appear to be used interchangeably in chemical databases.[5][8]

Table 2: (Z)-2-Heptenoic Acid (cis isomer)

Identifier TypeValue
CAS Number 1577-31-7[11][12]
IUPAC Name (Z)-hept-2-enoic acid[12]
Synonyms cis-2-Heptenoic acid[11][12]
(Z)-hept-2-enoic acid[12]
Hept-2c-ensaeure[12]
cis-Hept-2-ensaeure[12]

Logical Relationship of Identifiers

The relationship between the general chemical name, its isomers, and their respective identifiers can be visualized as a hierarchical structure. This ensures that any ambiguity in nomenclature is resolved by referencing the specific CAS number.

G cluster_main This compound Nomenclature main This compound (C₇H₁₂O₂) isomer_E (E) Isomer (trans) main->isomer_E has isomers isomer_Z (Z) Isomer (cis) main->isomer_Z has isomers cas_E CAS Numbers 18999-28-5 10352-88-2 isomer_E->cas_E identified by cas_Z CAS Number 1577-31-7 isomer_Z->cas_Z identified by synonyms_E Synonyms - trans-2-Heptenoic acid - (E)-Hept-2-enoic acid - ... cas_E->synonyms_E known as synonyms_Z Synonyms - cis-2-Heptenoic acid - (Z)-hept-2-enoic acid - ... cas_Z->synonyms_Z known as

Caption: Hierarchical relationship of this compound identifiers.

Methodological Note on CAS Registration

The assignment of a CAS Registry Number is a standardized process conducted by the Chemical Abstracts Service, a division of the American Chemical Society (ACS). This process is not an experimental protocol that can be replicated in a laboratory but rather a registration procedure.

High-Level Overview of Substance Registration:

  • Submission: A request is submitted to the ACS with information about a new chemical substance, including its structure, composition, and other identifying characteristics.

  • Analysis: CAS analysts review the submitted data to determine if the substance is novel and has a unique, definable structure.

  • Registration: If the substance is confirmed as unique, it is added to the CAS REGISTRY database, and a sequential, unique CAS number is assigned to it.

This rigorous process ensures that each CAS number corresponds to a single, unambiguous chemical substance, which is fundamental for clear communication in scientific literature, patents, and regulatory compliance.

References

An In-depth Technical Guide to 2-Heptenoic Acid: Physical and Chemical Characteristics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid (C₇H₁₂O₂) is an unsaturated fatty acid that exists as both cis (Z) and trans (E) isomers. It is a colorless liquid with a characteristic disagreeable, rancid aroma.[1] This monocarboxylic acid and its esters are of interest in various fields, including the flavor and fragrance industry, polymer production, and biochemical research.[2][3] Its role as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals, makes a thorough understanding of its physical and chemical properties essential for researchers.[3][4] This guide provides a comprehensive overview of the core physical and chemical characteristics of this compound, detailed experimental protocols, and relevant biological context.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below. Data for both the common (E)-isomer (trans-2-Heptenoic acid) and the (Z)-isomer (cis-2-Heptenoic acid) are provided where available.

Table 1: General and Physical Properties of this compound
PropertyValueReference
Molecular Formula C₇H₁₂O₂[1]
Molecular Weight 128.17 g/mol [1]
Appearance Colorless liquid[1]
Odor Disagreeable, rancid aroma[1]
Boiling Point 224.0 to 228.0 °C @ 760 mmHg[1]
Melting Point -19.0 °C[5]
Density 0.968 - 0.978 g/cm³ @ 25 °C[1][5]
Refractive Index 1.447 - 1.457 @ 20 °C[1][5]
Solubility Soluble in oils and ethanol.[1] Slightly soluble in water (2389 mg/L @ 25 °C, estimated).[5]
Vapor Pressure 0.029 mmHg @ 25 °C (estimated)[5]
Flash Point 100.0 °C (212.0 °F)[5]
pKa Data available in IUPAC Digitized pKa Dataset[1]
Table 2: Spectral Data for this compound
Spectral DataKey Features and ValuesReference
¹H NMR Spectra available.[6][7]
¹³C NMR Spectra available.[7]
Mass Spectrometry (GC-MS) NIST Number: 342318; Library: Main library; Total Peaks: 62; m/z Top Peak: 41; m/z 2nd Highest: 73; m/z 3rd Highest: 39.[7] The fragmentation of carboxylic acids often involves the loss of OH (M-17) and COOH (M-45).[8] A McLafferty rearrangement can produce a characteristic peak at m/z 60 for carboxylic acids.[9]
Infrared (IR) Spectroscopy FTIR and Vapor Phase IR spectra available.[7]

Chemical Synthesis and Purification

Synthesis of trans-2-Heptenoic Acid

A common method for the synthesis of α,β-unsaturated carboxylic acids like trans-2-Heptenoic acid is through the Knoevenagel condensation, followed by hydrolysis and decarboxylation, or via the Reppe synthesis method. A detailed protocol analogous to the synthesis of similar compounds is provided below.

Experimental Protocol: Synthesis of trans-2-Heptenoic Acid (Illustrative)

This protocol is a representative procedure based on the synthesis of similar α,β-unsaturated acids.

Materials:

  • Pentanal (Valeraldehyde)

  • Malonic acid

  • Pyridine

  • Piperidine (catalyst)

  • Diethyl ether

  • Hydrochloric acid (concentrated and dilute)

  • Sodium sulfate (B86663) (anhydrous)

  • Sodium hydroxide

Procedure:

  • Condensation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine. Add pentanal to the solution, followed by a catalytic amount of piperidine.

  • Reaction: Heat the reaction mixture at a controlled temperature (e.g., 80-90 °C) for several hours. Monitor the reaction progress by TLC.

  • Hydrolysis and Decarboxylation: After the condensation is complete, cool the mixture and add water. Acidify the mixture with concentrated hydrochloric acid to a low pH. Heat the mixture to induce decarboxylation, which is often accompanied by the evolution of CO₂ gas.

  • Extraction: Cool the reaction mixture to room temperature. Extract the product into diethyl ether. Wash the organic layer sequentially with water and brine.

  • Drying and Solvent Removal: Dry the ethereal solution over anhydrous sodium sulfate. Filter and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude this compound can be purified by vacuum distillation.

Purification

Purification of the synthesized this compound is crucial to remove unreacted starting materials and byproducts.

Experimental Protocol: Purification by Vacuum Distillation

Apparatus:

  • Claisen flask or short-path distillation apparatus

  • Heating mantle

  • Vacuum pump

  • Manometer

  • Cold trap

Procedure:

  • Setup: Assemble the distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

  • Degassing: Place the crude this compound in the distillation flask. Gently heat the sample under a slight vacuum to remove any residual solvent or volatile impurities.

  • Distillation: Gradually increase the vacuum and the temperature of the heating mantle. Collect the fraction that distills at the expected boiling point of this compound at the applied pressure. The boiling point will be significantly lower than the atmospheric boiling point.

  • Collection: Collect the purified product in a pre-weighed receiving flask. Once the distillation is complete, carefully and slowly release the vacuum before turning off the vacuum pump.

Analytical Characterization

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile compounds like this compound. Derivatization to its methyl ester (FAME) is often performed to improve its volatility and chromatographic behavior.

Experimental Protocol: GC-MS Analysis of this compound (as FAME)

1. Derivatization to Fatty Acid Methyl Ester (FAME):

  • To a sample of this compound in a vial, add a solution of acetyl chloride in methanol (B129727) (e.g., 10% v/v).

  • Heat the mixture at a controlled temperature (e.g., 60-80 °C) for 1-2 hours.

  • After cooling, neutralize the reaction with a base, such as a sodium carbonate solution.

  • Extract the resulting methyl 2-heptenoate into a non-polar solvent like hexane.

  • Dry the organic extract with anhydrous sodium sulfate.

2. GC-MS Parameters (Illustrative):

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Inlet Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 200 °C.

    • Hold at 200 °C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Acquisition Mode: Full scan (e.g., m/z 40-200).

Biological Significance and Signaling

While specific signaling pathways directly initiated by this compound are not extensively documented, as an unsaturated fatty acid, it is expected to participate in general fatty acid metabolism and signaling. Unsaturated fatty acids are known to play crucial roles in cellular processes.[3][10]

Unsaturated fatty acids are integral components of cell membranes, influencing their fluidity and the function of membrane-bound proteins. They can also act as signaling molecules themselves or as precursors to other signaling molecules like eicosanoids. Furthermore, they can modulate gene expression by interacting with nuclear receptors.

In the context of drug development, understanding how a compound like this compound might influence these general pathways can be critical for assessing its potential biological effects and off-target activities.

General Workflow for Studying Fatty Acid Effects on Cellular Signaling

G cluster_experiment Experimental Workflow cluster_analysis Downstream Analysis cell_culture Cell Culture (e.g., T-cells, hepatocytes) treatment Treatment with This compound cell_culture->treatment incubation Incubation Period treatment->incubation cell_lysis Cell Lysis incubation->cell_lysis protein_extraction Protein Extraction cell_lysis->protein_extraction lipid_extraction Lipid Extraction cell_lysis->lipid_extraction analysis Downstream Analysis protein_extraction->analysis lipid_extraction->analysis western_blot Western Blot (e.g., for p-PKC, p-MAPK) analysis->western_blot gene_expression Gene Expression Analysis (qPCR, RNA-seq) analysis->gene_expression lipidomics Lipidomics (GC-MS, LC-MS) analysis->lipidomics

Workflow for studying the effects of this compound on cellular signaling.
Potential Involvement in Cellular Signaling Pathways

Based on the known roles of other polyunsaturated fatty acids (PUFAs), this compound could potentially modulate signaling pathways by altering the composition and structure of plasma membrane microdomains, such as lipid rafts. This can, in turn, affect the activity of key signaling proteins.

G ext_signal External Signal (e.g., Antigen Presentation) receptor Membrane Receptor (e.g., T-cell Receptor) ext_signal->receptor lipid_raft Lipid Raft Modulation (Potential site of action for This compound) receptor->lipid_raft pkc Protein Kinase C (PKC) Activation lipid_raft->pkc mapk MAP Kinase (MAPK) Cascade lipid_raft->mapk ca_signaling Calcium Signaling pkc->ca_signaling transcription_factor Transcription Factor Activation (e.g., NF-κB, AP-1) mapk->transcription_factor ca_signaling->transcription_factor gene_expression Gene Expression (e.g., Cytokines) transcription_factor->gene_expression

Potential influence of this compound on a generic T-cell signaling pathway.

Safety and Handling

This compound is classified as a corrosive substance that can cause severe skin burns and eye damage. It may also be corrosive to metals.[1] Appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection, should be worn when handling this compound.[11] It should be stored in a well-ventilated place in a corrosive-resistant container.[11]

Conclusion

This compound is a versatile unsaturated fatty acid with well-defined physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its specific biological roles are still under investigation, its structural similarity to other biologically active fatty acids suggests potential involvement in cellular signaling and metabolism. This guide provides a foundational understanding of this compound for researchers and professionals in drug development and related scientific fields. Further research into its specific biological activities will undoubtedly uncover new applications for this compound.

References

The Dual Role of 2-Heptenoic Acid in Biochemical Pathways: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, a medium-chain unsaturated fatty acid, is emerging as a molecule of interest in biochemical research. While its applications in the flavor and fragrance industries are well-established, recent scientific inquiry has begun to elucidate its potential roles in fundamental cellular processes. This technical guide provides a comprehensive overview of the current understanding of this compound's involvement in two key biochemical areas: histone deacetylase (HDAC) inhibition and bacterial quorum sensing (QS) and biofilm formation. This document synthesizes available data, presents detailed experimental protocols for further investigation, and utilizes visualizations to clarify complex biological pathways and workflows.

While direct quantitative data for this compound is still emerging, this guide draws upon existing research on structurally related fatty acids to provide a comparative context for its potential activities.

This compound as a Potential Histone Deacetylase (HDAC) Inhibitor

Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. The inhibition of HDACs has emerged as a promising therapeutic strategy for various diseases, including cancer. Short-chain fatty acids (SCFAs) and some odd-chain fatty acids have been identified as inhibitors of HDACs.[1][2] Given its structure as a seven-carbon unsaturated fatty acid, this compound is a candidate for investigation as an HDAC inhibitor.

Mechanism of Action: Histone Deacetylase Inhibition

The proposed mechanism by which fatty acids like this compound may inhibit HDACs involves their interaction with the active site of the enzyme. The carboxylic acid moiety of the fatty acid is thought to chelate the zinc ion that is essential for the catalytic activity of most HDACs, thereby blocking substrate access and preventing deacetylation.

HDAC_Inhibition cluster_0 HDAC Active Site HDAC HDAC Enzyme Zinc (Zn2+) Deacetylated_Histone Deacetylated Histone (Product) HDAC:f0->Deacetylated_Histone Deacetylation 2_Heptenoic_Acid This compound (Carboxylic Acid Group) 2_Heptenoic_Acid->HDAC:f1 Chelates Zinc Acetylated_Histone Acetylated Histone (Substrate) Acetylated_Histone->HDAC:f0 Binds to Active Site Inhibition Inhibition

Figure 1: Proposed mechanism of HDAC inhibition by this compound.

Quantitative Data on HDAC Inhibition by Related Fatty Acids
Fatty AcidChain LengthSaturationTarget HDACsIC50 (mM)Reference
ButyrateC4SaturatedClass I & IIa~0.09[3]
Valproic AcidC8SaturatedClass I & IIaMillimolar range[4]
Heptanoic AcidC7SaturatedHDAC6Moderate Inhibition[5]
Nonanoic AcidC9SaturatedHDAC6Moderate Inhibition[5]
Experimental Protocol: In Vitro HDAC Activity Assay

This protocol is adapted from commercially available fluorometric HDAC assay kits and can be used to determine the HDAC inhibitory activity of this compound.

Objective: To quantify the inhibitory effect of this compound on the activity of a specific recombinant human HDAC enzyme (e.g., HDAC1, HDAC6).

Materials:

  • Recombinant human HDAC enzyme

  • HDAC fluorometric substrate (e.g., Boc-Lys(Ac)-AMC)

  • Assay buffer (e.g., 25 mM Tris-HCl, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2, pH 8.0)

  • Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A as a stop reagent)

  • This compound

  • Trichostatin A (TSA) or other known HDAC inhibitor (positive control)

  • DMSO (vehicle control)

  • Black, flat-bottom 96-well microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare Reagents:

    • Dilute the recombinant HDAC enzyme to the desired concentration in assay buffer.

    • Prepare a stock solution of the fluorometric substrate in DMSO.

    • Prepare a stock solution of this compound in DMSO. Create a dilution series to test a range of concentrations.

    • Prepare a stock solution of the positive control inhibitor (e.g., TSA) in DMSO.

  • Assay Setup:

    • Add 40 µL of assay buffer to each well.

    • Add 10 µL of the this compound dilution, positive control, or DMSO (vehicle control) to the appropriate wells.

    • Add 10 µL of the diluted HDAC enzyme to all wells except the "no enzyme" control wells. Add 10 µL of assay buffer to the "no enzyme" control wells.

  • Enzyme Reaction:

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding 40 µL of the HDAC substrate solution to each well.

    • Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Stop Reaction and Develop Signal:

    • Stop the reaction by adding 100 µL of developer solution to each well.

    • Incubate at room temperature for 15-20 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm for AMC-based substrates).

  • Data Analysis:

    • Subtract the background fluorescence (from "no enzyme" controls).

    • Calculate the percent inhibition for each concentration of this compound compared to the vehicle control.

    • Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.

HDAC_Assay_Workflow start Start reagent_prep Prepare Reagents: - HDAC Enzyme - Substrate - this compound - Controls start->reagent_prep plate_setup Set up 96-well plate: - Assay Buffer - Test Compounds/Controls - HDAC Enzyme reagent_prep->plate_setup pre_incubation Pre-incubate at 37°C plate_setup->pre_incubation reaction_start Add Substrate & Incubate at 37°C pre_incubation->reaction_start reaction_stop Add Developer Solution reaction_start->reaction_stop read_plate Measure Fluorescence reaction_stop->read_plate data_analysis Calculate % Inhibition & IC50 read_plate->data_analysis end End data_analysis->end

Figure 2: Experimental workflow for the in vitro HDAC activity assay.

This compound in Bacterial Quorum Sensing and Biofilm Formation

Quorum sensing (QS) is a cell-to-cell communication process in bacteria that allows them to coordinate gene expression based on population density. This process is crucial for various bacterial behaviors, including biofilm formation, virulence factor production, and antibiotic resistance. Fatty acid signaling molecules have been identified as key players in QS, with some, like cis-2-decenoic acid, acting as dispersants of biofilms.[6] The structural similarity of this compound to these signaling molecules suggests its potential to interfere with QS and biofilm formation.

Signaling Pathway: Quorum Sensing in Pseudomonas aeruginosa

Pseudomonas aeruginosa is a well-studied model organism for QS. It utilizes a complex hierarchical QS system involving multiple signaling molecules, including N-acyl-homoserine lactones (AHLs) and the Pseudomonas quinolone signal (PQS). The las and rhl systems are two interconnected AHL-based QS circuits that regulate the expression of numerous virulence factors and genes involved in biofilm formation. Fatty acid signaling molecules may interfere with this system by competing with AHLs for receptor binding or by modulating the expression of QS-related genes.

Quorum_Sensing_Pathway cluster_las Las System cluster_rhl Rhl System LasI LasI 3O-C12-HSL 3-oxo-C12-HSL (AHL Signal) LasI->3O-C12-HSL Synthesizes LasR LasR RhlI RhlI LasR->RhlI Activates RhlR RhlR LasR->RhlR Activates Virulence_Biofilm Virulence Factor Production & Biofilm Formation LasR->Virulence_Biofilm Activates 3O-C12-HSL->LasR Binds to C4-HSL C4-HSL (AHL Signal) RhlI->C4-HSL Synthesizes RhlR->Virulence_Biofilm Activates C4-HSL->RhlR Binds to 2_Heptenoic_Acid This compound (Potential Inhibitor) 2_Heptenoic_Acid->LasR Potential Inhibition 2_Heptenoic_Acid->RhlR Potential Inhibition

Figure 3: Simplified diagram of the Las and Rhl quorum sensing systems in P. aeruginosa.

Quantitative Data on Biofilm Inhibition by Related Fatty Acids

While specific data for this compound is limited, studies on other unsaturated fatty acids demonstrate their ability to inhibit biofilm formation and disperse pre-formed biofilms.

Fatty AcidOrganismEffectConcentrationReference
cis-2-Decenoic AcidPseudomonas aeruginosaBiofilm Dispersion125 µg/ml[7]
cis-2-Decenoic AcidStaphylococcus aureusBiofilm Dispersion125 µg/ml[7]
Palmitoleic AcidAcinetobacter baumanniiBiofilm Inhibition (up to 38%)0.02 mg/mL[8]
Myristoleic AcidAcinetobacter baumanniiBiofilm Inhibition (up to 24%)0.02 mg/mL[8]
Experimental Protocol: Crystal Violet Biofilm Assay

This protocol can be used to assess the ability of this compound to inhibit biofilm formation.

Objective: To quantify the effect of this compound on biofilm formation by a bacterial strain (e.g., Pseudomonas aeruginosa PAO1).

Materials:

  • Bacterial strain (e.g., P. aeruginosa PAO1)

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • This compound

  • DMSO (vehicle control)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic acid

  • Microplate reader

Procedure:

  • Prepare Bacterial Inoculum:

    • Grow an overnight culture of the bacterial strain in the appropriate medium.

    • Dilute the overnight culture to a starting OD600 of approximately 0.05 in fresh medium.

  • Assay Setup:

    • Add 100 µL of the diluted bacterial culture to each well of a 96-well plate.

    • Add 100 µL of medium containing various concentrations of this compound (or DMSO for the vehicle control) to the wells. Include a medium-only control for background measurement.

  • Biofilm Growth:

    • Incubate the plate at 37°C for 24-48 hours without shaking to allow for biofilm formation.

  • Staining:

    • Carefully discard the planktonic cells from the wells.

    • Gently wash the wells twice with 200 µL of sterile water to remove any remaining planktonic cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Discard the crystal violet solution and wash the wells three times with 200 µL of sterile water.

    • Air-dry the plate completely.

  • Quantification:

    • Add 125 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Incubate for 15 minutes at room temperature.

    • Measure the absorbance at 550 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the medium-only control wells.

    • Calculate the percentage of biofilm inhibition for each concentration of this compound compared to the vehicle control.

Biofilm_Assay_Workflow start Start prep_inoculum Prepare Bacterial Inoculum start->prep_inoculum plate_setup Set up 96-well plate: - Bacteria - this compound/Controls prep_inoculum->plate_setup incubation Incubate for Biofilm Growth (24-48h at 37°C) plate_setup->incubation wash_planktonic Wash to Remove Planktonic Cells incubation->wash_planktonic stain_cv Stain with Crystal Violet wash_planktonic->stain_cv wash_excess_stain Wash Excess Stain stain_cv->wash_excess_stain solubilize Solubilize Stain with Acetic Acid wash_excess_stain->solubilize read_absorbance Measure Absorbance at 550 nm solubilize->read_absorbance analyze_data Calculate % Biofilm Inhibition read_absorbance->analyze_data end End analyze_data->end

Figure 4: Experimental workflow for the crystal violet biofilm inhibition assay.

Analytical Methods for this compound Quantification

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic, pharmacodynamic, and mechanistic studies. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary analytical techniques for this purpose.

GC-MS Protocol for this compound Quantification in Cell Culture

Objective: To quantify the concentration of this compound in cell culture media or cell lysates.

Materials:

  • Cell culture samples

  • Internal standard (e.g., a deuterated analog of this compound or a fatty acid of different chain length not present in the sample)

  • Solvents for extraction (e.g., chloroform (B151607), methanol)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA)

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

Procedure:

  • Sample Preparation and Extraction:

    • To 1 mL of cell culture supernatant or cell lysate, add the internal standard.

    • Perform a liquid-liquid extraction using a mixture of chloroform and methanol (B129727) (e.g., 2:1 v/v).

    • Vortex vigorously and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Evaporate the solvent to dryness under a stream of nitrogen.

  • Derivatization:

    • To the dried extract, add the derivatization agent (e.g., 50 µL of BSTFA) and a suitable solvent (e.g., 50 µL of pyridine).

    • Heat the mixture at 60-70°C for 30-60 minutes to convert the carboxylic acid to its more volatile trimethylsilyl (B98337) (TMS) ester.

  • GC-MS Analysis:

    • Inject an aliquot of the derivatized sample into the GC-MS.

    • Use an appropriate temperature program for the GC oven to separate the fatty acid TMS esters.

    • Operate the mass spectrometer in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the this compound-TMS ester and the internal standard.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of this compound with a fixed amount of the internal standard.

    • Calculate the concentration of this compound in the samples based on the peak area ratio of the analyte to the internal standard and the standard curve.

HPLC Protocol for Fatty Acid Analysis in Bacterial Culture

Objective: To separate and quantify this compound from other fatty acids in a bacterial culture.

Materials:

  • Bacterial culture supernatant

  • Internal standard

  • Solvents for extraction (e.g., ethyl acetate)

  • HPLC system with a C18 reversed-phase column

  • Mobile phase (e.g., a gradient of acetonitrile (B52724) and water with 0.1% formic acid)

  • UV or Mass Spectrometry (MS) detector

Procedure:

  • Sample Preparation:

    • Centrifuge the bacterial culture to pellet the cells.

    • To the supernatant, add the internal standard.

    • Acidify the supernatant to pH ~2 with a suitable acid (e.g., HCl).

    • Perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

    • Collect the organic phase and evaporate to dryness.

    • Reconstitute the residue in the initial mobile phase.

  • HPLC Analysis:

    • Inject the sample onto the C18 column.

    • Elute the fatty acids using a suitable gradient program.

    • Detect the eluting compounds using a UV detector (around 210 nm) or an MS detector for higher specificity and sensitivity.

  • Quantification:

    • Create a standard curve using known concentrations of this compound.

    • Quantify this compound in the samples based on the peak area from the chromatogram and the standard curve.[9]

Conclusion

This compound presents an intriguing area of research with potential roles in both epigenetic regulation through HDAC inhibition and the modulation of bacterial communication and biofilm formation. While direct evidence and quantitative data for this compound are still limited, the information available for structurally similar fatty acids provides a strong rationale for further investigation. The experimental protocols and analytical methods detailed in this guide offer a framework for researchers to explore the biochemical activities of this compound, contributing to a deeper understanding of its biological significance and potential therapeutic applications. Future research should focus on obtaining specific quantitative data for this compound's interaction with various HDAC isoforms and its precise effects on different bacterial quorum sensing systems.

References

Preliminary Biological Screening of 2-Heptenoic Acid: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, a medium-chain unsaturated fatty acid, has been identified as a constituent in various natural sources. Its potential biological activities, including antimicrobial, antifungal, anticancer, and anti-inflammatory effects, have been a subject of preliminary investigation. This document aims to provide a technical overview of the available data on the biological screening of this compound. However, a comprehensive review of the existing scientific literature reveals a significant scarcity of in-depth studies and quantitative data directly pertaining to the biological activities of isolated this compound. Much of the available information is qualitative or refers to extracts and essential oils where this compound is one of many components.

Quantitative Data on Biological Activities

A thorough search of scientific databases for quantitative data from biological screening assays of pure this compound yielded limited results. The following table summarizes the most relevant, albeit sparse, findings. It is important to note that in most cited studies, this compound was identified as a component of a complex mixture, and the activity of the pure compound was not individually assessed.

Biological ActivityAssay TypeTarget Organism/Cell LineCompound TestedKey Findings
Cytotoxicity MTT AssayHEK293 (Human Embryonic Kidney), HepG2 (Human Hepatocellular Carcinoma)Essential oil of Tulbaghia violacea (containing (E)-2-heptenoic acid as a minor constituent)Weak cytotoxic activity with IC50 values of 1218 µg/ml (HEK293) and 1641 µg/ml (HepG2) for the essential oil.[1]

Note: The data presented is for an essential oil containing this compound and does not represent the activity of the pure compound.

Experimental Protocols

General Antimicrobial Susceptibility Testing Protocol (Broth Microdilution)

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria and fungi.

  • Preparation of Microbial Inoculum: A standardized suspension of the test microorganism (e.g., bacteria or fungi) is prepared in a suitable growth medium to a defined concentration (typically 10^5 to 10^6 colony-forming units per milliliter [CFU/mL]).

  • Preparation of Test Compound: A stock solution of this compound is prepared in an appropriate solvent (e.g., dimethyl sulfoxide (B87167) [DMSO]) and then serially diluted in a 96-well microtiter plate using the growth medium to achieve a range of concentrations.

  • Inoculation: Each well containing the diluted compound is inoculated with the microbial suspension. Positive (microorganism and medium) and negative (medium only) controls are included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature, time, and atmosphere) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound that visibly inhibits the growth of the microorganism.

General Cytotoxicity Assay Protocol (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of potential anticancer compounds.

  • Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of this compound (solubilized in a suitable solvent like DMSO) for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the treatment period, the medium is replaced with a fresh medium containing MTT solution. The plates are incubated to allow the formazan (B1609692) crystals to form.

  • Formazan Solubilization: The formazan crystals are solubilized by adding a solubilizing agent (e.g., DMSO or isopropanol).

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).

  • IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways and Logical Relationships

Due to the lack of specific studies on the mechanism of action of this compound, no established signaling pathways directly modulated by this compound can be definitively diagrammed. Fatty acids, in general, are known to influence various cellular processes, including inflammation, through pathways like the nuclear factor-kappa B (NF-κB) signaling cascade. However, the direct interaction of this compound with these pathways has not been elucidated.

Below is a generalized representation of a potential workflow for the preliminary biological screening of a natural compound like this compound.

Preliminary_Screening_Workflow cluster_extraction Compound Isolation cluster_screening Biological Screening cluster_data Data Analysis cluster_conclusion Conclusion Compound This compound Antimicrobial Antimicrobial Assays (Bacteria, Fungi) Compound->Antimicrobial Anticancer Anticancer Assays (Cytotoxicity on Cell Lines) Compound->Anticancer Anti_inflammatory Anti-inflammatory Assays (e.g., Nitric Oxide Inhibition) Compound->Anti_inflammatory MIC Determine MIC Antimicrobial->MIC IC50 Determine IC50 Anticancer->IC50 Activity Assess Activity Anti_inflammatory->Activity Lead Lead Compound Identification MIC->Lead IC50->Lead Activity->Lead

Caption: A generalized workflow for the preliminary biological screening of a natural compound.

Conclusion

The currently available scientific literature provides insufficient data to construct a comprehensive technical guide on the preliminary biological screening of this compound. While its presence in biologically active natural extracts suggests potential therapeutic properties, dedicated studies with the pure compound are necessary to quantify its efficacy and elucidate its mechanisms of action. Future research should focus on systematic in vitro screening to determine the MIC values against a panel of microorganisms, IC50 values against various cancer cell lines, and its effects on key inflammatory mediators. Such data would be invaluable for the drug development community and would pave the way for more in-depth preclinical investigations.

References

Methodological & Application

Application Notes and Protocols: The Use of 2-Heptenoic Acid in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, a seven-carbon unsaturated fatty acid, serves as a versatile building block in the synthesis of various pharmaceutical compounds.[1][2] Its chemical structure, featuring a carboxylic acid group and a carbon-carbon double bond, allows for a range of chemical modifications, making it a valuable precursor in the development of therapeutic agents.[2] This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of two important classes of pharmaceuticals: anticonvulsants and prostaglandins (B1171923).

Application 1: Synthesis of Valproic Acid Analogues

Valproic acid (2-propylpentanoic acid) is a widely used anticonvulsant drug.[3][4] this compound can be utilized as a starting material for the synthesis of valproic acid and its analogues through a Michael addition reaction, followed by hydrolysis and decarboxylation. This synthetic route offers a straightforward method to construct the characteristic branched-chain carboxylic acid structure of valproic acid.

Synthetic Workflow: Valproic Acid Analogue Synthesis

G cluster_0 Activation cluster_1 Michael Addition cluster_2 Hydrolysis & Decarboxylation 2-Heptenoic_acid This compound Esterification Esterification (e.g., EtOH, H+) 2-Heptenoic_acid->Esterification Ethyl_2-heptenoate Ethyl 2-heptenoate Esterification->Ethyl_2-heptenoate Michael_Reaction Michael Addition Ethyl_2-heptenoate->Michael_Reaction Diethyl_malonate Diethyl malonate Base Base (e.g., NaOEt) Diethyl_malonate->Base Deprotonation Base->Michael_Reaction Adduct Tri-ester Adduct Michael_Reaction->Adduct Hydrolysis Hydrolysis (e.g., NaOH, H2O) Adduct->Hydrolysis Decarboxylation Decarboxylation (Heat, H3O+) Hydrolysis->Decarboxylation Valproic_Acid_Analogue Valproic Acid Analogue Decarboxylation->Valproic_Acid_Analogue

Caption: Synthetic workflow for Valproic Acid analogues from this compound.

Experimental Protocol: Synthesis of a Valproic Acid Analogue (Illustrative)

This protocol describes a general procedure for the synthesis of a valproic acid analogue using a Michael addition of diethyl malonate to an activated form of this compound (ethyl 2-heptenoate).

Materials:

  • Ethyl 2-heptenoate

  • Diethyl malonate

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (absolute)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Procedure:

  • Michael Addition:

    • In a round-bottom flask, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under an inert atmosphere.

    • To this solution, add diethyl malonate (1.0 eq) dropwise at room temperature.

    • After stirring for 30 minutes, add ethyl 2-heptenoate (1.0 eq) dropwise.

    • Heat the reaction mixture to reflux and monitor the reaction progress by TLC.

    • Once the reaction is complete, cool the mixture to room temperature and neutralize with a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain the crude tri-ester adduct.

  • Hydrolysis and Decarboxylation:

    • To the crude tri-ester adduct, add a solution of sodium hydroxide (3.5 eq) in water.

    • Heat the mixture to reflux until the hydrolysis is complete (monitored by the disappearance of the ester starting material on TLC).

    • Cool the reaction mixture in an ice bath and acidify with concentrated hydrochloric acid to pH 1-2.

    • Heat the acidified mixture to reflux to effect decarboxylation until gas evolution ceases.

    • Cool the mixture and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the resulting crude valproic acid analogue by vacuum distillation.

Quantitative Data (Representative)

The following table provides representative yields for the key steps in the synthesis of a valproic acid analogue, based on similar reported procedures.[4]

StepProductYield (%)Purity (%)
Michael Addition Tri-ester Adduct85-95>90 (crude)
Hydrolysis & Decarboxylation Valproic Acid Analogue70-85>98 (after distillation)

Application 2: Synthesis of Prostaglandin (B15479496) Analogues

Prostaglandins are a group of physiologically active lipid compounds that have diverse hormone-like effects.[5] The heptanoic acid side chain is a crucial structural motif in many prostaglandins. This compound can be modified and incorporated as the α-chain in the total synthesis of prostaglandin analogues, often employing a Wittig reaction to form the required carbon-carbon double bond.

Synthetic Workflow: Prostaglandin Analogue Synthesis (α-chain introduction)

G cluster_0 Ylide Preparation cluster_1 Wittig Reaction Heptenoic_acid_derivative This compound derivative Phosphonium_salt_formation Phosphonium salt formation Heptenoic_acid_derivative->Phosphonium_salt_formation Phosphonium_salt Phosphonium salt Phosphonium_salt_formation->Phosphonium_salt Base_ylide Base Phosphonium_salt->Base_ylide Ylide Phosphorane Ylide Base_ylide->Ylide Wittig_Reaction Wittig Reaction Ylide->Wittig_Reaction Corey_aldehyde Corey Aldehyde (Cyclopentanone derivative) Corey_aldehyde->Wittig_Reaction Prostaglandin_analogue Prostaglandin Analogue Wittig_Reaction->Prostaglandin_analogue

Caption: Introduction of the α-chain in Prostaglandin synthesis via a Wittig reaction.

Experimental Protocol: Wittig Reaction for Prostaglandin α-Chain Installation (Illustrative)

This protocol outlines a general procedure for the introduction of the heptenoic acid side chain onto a prostaglandin core structure (represented by the Corey aldehyde) using a Wittig reaction.

Materials:

  • (4-Carboxybutyl)triphenylphosphonium bromide (derived from a this compound precursor)

  • Potassium tert-butoxide

  • Corey aldehyde derivative

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

Procedure:

  • Ylide Generation:

    • Suspend (4-carboxybutyl)triphenylphosphonium bromide (2.2 eq) in anhydrous THF under an inert atmosphere.

    • Cool the suspension to 0°C and add potassium tert-butoxide (2.2 eq) portion-wise.

    • Stir the resulting orange-red solution at room temperature for 1 hour.

  • Wittig Reaction:

    • Cool the ylide solution to -78°C.

    • Add a solution of the Corey aldehyde derivative (1.0 eq) in anhydrous THF dropwise.

    • Allow the reaction to stir at -78°C for 1 hour, then warm to room temperature and stir for an additional 2 hours.

    • Quench the reaction with a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude prostaglandin analogue by column chromatography.

Quantitative Data (Representative)

The following table presents typical yields for the Wittig reaction step in prostaglandin synthesis, based on similar reported transformations.[2][6]

StepProductYield (%)Purity (%)
Wittig Reaction Prostaglandin Analogue60-80>95 (after chromatography)

Signaling Pathways and Biological Relevance

While direct studies on the signaling pathways modulated by this compound are limited, its role as a precursor to bioactive molecules like valproic acid and prostaglandins provides insight into its indirect biological relevance.

Inferred Signaling Pathways

G cluster_0 Synthesis cluster_1 Biological Targets & Pathways cluster_2 Cellular & Physiological Effects 2_Heptenoic_acid This compound Valproic_Acid Valproic Acid Analogues 2_Heptenoic_acid->Valproic_Acid Prostaglandins Prostaglandin Analogues 2_Heptenoic_acid->Prostaglandins GABA_Metabolism GABA Metabolism (Inhibition of GABA transaminase) Valproic_Acid->GABA_Metabolism Histone_Deacetylases Histone Deacetylases (HDACs) (Inhibition) Valproic_Acid->Histone_Deacetylases GPCRs G Protein-Coupled Receptors (e.g., EP, FP receptors) Prostaglandins->GPCRs Cyclooxygenase_Pathway Cyclooxygenase (COX) Pathway Modulation Prostaglandins->Cyclooxygenase_Pathway Neuronal_Excitability Decreased Neuronal Excitability GABA_Metabolism->Neuronal_Excitability Gene_Expression Altered Gene Expression Histone_Deacetylases->Gene_Expression Inflammation Inflammation GPCRs->Inflammation Smooth_Muscle_Contraction Smooth Muscle Contraction GPCRs->Smooth_Muscle_Contraction Cyclooxygenase_Pathway->Inflammation

Caption: Inferred biological relevance of this compound through its derivatives.

  • Valproic Acid Analogues: Valproic acid is known to exert its anticonvulsant effects through multiple mechanisms, including the inhibition of GABA transaminase, which leads to increased levels of the inhibitory neurotransmitter GABA.[3] It is also a known inhibitor of histone deacetylases (HDACs), which can modulate gene expression and have therapeutic implications beyond epilepsy.

  • Prostaglandin Analogues: Prostaglandins mediate their effects by binding to specific G protein-coupled receptors (GPCRs) on the cell surface.[5] This interaction can trigger a variety of downstream signaling cascades, influencing processes such as inflammation, smooth muscle contraction, and pain perception. The synthesis of prostaglandin analogues allows for the development of drugs with selective receptor binding profiles to target specific therapeutic areas.

Conclusion

This compound is a valuable and versatile starting material in pharmaceutical synthesis. Its application in the preparation of valproic acid analogues and prostaglandins highlights its utility in constructing complex and biologically active molecules. The synthetic routes described, primarily involving Michael additions and Wittig reactions, offer efficient strategies for drug development professionals. Further research into the direct biological activities and signaling pathways of this compound and its derivatives may unveil new therapeutic opportunities.

References

Application Notes and Protocols for 2-Heptenoic Acid in Enzymatic Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing 2-Heptenoic acid as a substrate in enzymatic assays, primarily focusing on its role in the fatty acid β-oxidation pathway.

Introduction

This compound, a seven-carbon unsaturated fatty acid, serves as a valuable substrate for studying the kinetics and activity of enzymes involved in fatty acid metabolism. Before it can be catabolized, this compound must first be activated to its coenzyme A (CoA) thioester, 2-heptenoyl-CoA. This activation step is catalyzed by Acyl-CoA Synthetase (ACS). Subsequently, 2-heptenoyl-CoA enters the β-oxidation spiral, where it is a substrate for Enoyl-CoA Hydratase (ECH). Monitoring the activity of these enzymes is crucial for understanding metabolic processes and for the development of therapeutic agents targeting fatty acid metabolism.

Signaling Pathway: Fatty Acid β-Oxidation

The catabolism of this compound follows the canonical mitochondrial fatty acid β-oxidation pathway. The process begins with the activation of the fatty acid in the cytoplasm and its transport into the mitochondrial matrix, where a cycle of four enzymatic reactions sequentially shortens the acyl-CoA chain.

Caption: Mitochondrial fatty acid β-oxidation of this compound.

I. Acyl-CoA Synthetase (ACS) Assay

Acyl-CoA Synthetases (EC 6.2.1.3) catalyze the activation of fatty acids by converting them into their corresponding acyl-CoA thioesters. This is the first committed step in fatty acid metabolism.

Experimental Workflow: Coupled Colorimetric ACS Assay

This assay measures the production of acyl-CoA by coupling it to the oxidation of the acyl-CoA by acyl-CoA oxidase. The resulting hydrogen peroxide is then used to generate a colored product.

ACS_Assay_Workflow cluster_reaction Enzymatic Reactions cluster_measurement Measurement 2-Heptenoic_acid This compound + CoA + ATP ACS Acyl-CoA Synthetase (Sample) 2-Heptenoic_acid->ACS 2-Heptenoyl-CoA_prod 2-Heptenoyl-CoA ACS->2-Heptenoyl-CoA_prod ACO Acyl-CoA Oxidase 2-Heptenoyl-CoA_prod->ACO H2O2 Hydrogen Peroxide (H₂O₂) ACO->H2O2 Catalase Catalase + Methanol H2O2->Catalase Formaldehyde Formaldehyde Catalase->Formaldehyde Colorimetric_Reaction 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole Formaldehyde->Colorimetric_Reaction Purple_Dye Purple Dye Colorimetric_Reaction->Purple_Dye Spectrophotometer Measure Absorbance at 550 nm Purple_Dye->Spectrophotometer

Caption: Workflow for the coupled colorimetric Acyl-CoA Synthetase assay.

Protocol: Coupled Colorimetric Assay for Acyl-CoA Synthetase

This protocol is adapted from a general method for assaying acyl-CoA synthetase activity.[1][2]

Materials:

  • This compound

  • Coenzyme A (CoA)

  • Adenosine triphosphate (ATP)

  • Acyl-CoA oxidase

  • Catalase

  • Methanol

  • 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Enzyme source (e.g., cell lysate, purified enzyme)

  • Spectrophotometer

Procedure:

  • Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture containing:

    • 100 mM Potassium phosphate buffer (pH 8.0)

    • 10 mM ATP

    • 1 mM CoA

    • 5 mM MgCl₂

    • 0.2% Methanol

    • 1 U/mL Acyl-CoA oxidase

    • 100 U/mL Catalase

    • 2 mM 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole

  • Substrate Addition: Add this compound to the reaction mixture to a final concentration of 100 µM.

  • Enzyme Addition: Initiate the reaction by adding the enzyme source (e.g., 10-50 µg of microsomal protein).

  • Incubation: Incubate the reaction mixture at 37°C for 15-30 minutes.

  • Stop Reaction: Stop the reaction by adding 0.5 mL of 500 mM KOH to develop the color.

  • Measurement: Measure the absorbance of the resulting purple dye at 550 nm using a spectrophotometer.

  • Calculation: Calculate the enzyme activity based on a standard curve generated with known concentrations of acyl-CoA.

Quantitative Data
SubstrateK_m (µM)k_cat (s⁻¹)k_cat/K_m (s⁻¹µM⁻¹)
Hexanoic acid320 ± 401.9 ± 0.10.0059
Heptanoic acid210 ± 202.5 ± 0.10.012
Octanoic acid110 ± 103.1 ± 0.10.028
Decanoic acid80 ± 103.5 ± 0.20.044

Table 1: Kinetic parameters of the middle-chain fatty acyl-CoA ligase RevS with various fatty acid substrates. Data suggests that ACS enzymes exhibit substrate specificity based on chain length.[3]

II. Enoyl-CoA Hydratase (ECH) Assay

Enoyl-CoA Hydratase (EC 4.2.1.17), also known as crotonase, catalyzes the stereospecific hydration of a trans-2-enoyl-CoA to L-3-hydroxyacyl-CoA. This is the second step of the β-oxidation cycle.[4][5]

Experimental Workflow: Spectrophotometric ECH Assay

This assay directly measures the decrease in absorbance at 263 nm, which corresponds to the hydration of the double bond in the enoyl-CoA substrate.[6]

ECH_Assay_Workflow cluster_reaction Enzymatic Reaction cluster_measurement Measurement 2-Heptenoyl-CoA_sub 2-Heptenoyl-CoA ECH Enoyl-CoA Hydratase (Sample) 2-Heptenoyl-CoA_sub->ECH Spectrophotometer Monitor Decrease in Absorbance at 263 nm 2-Heptenoyl-CoA_sub->Spectrophotometer 3-Hydroxyheptanoyl-CoA_prod 3-Hydroxyheptanoyl-CoA ECH->3-Hydroxyheptanoyl-CoA_prod

Caption: Workflow for the spectrophotometric Enoyl-CoA Hydratase assay.

Protocol: Spectrophotometric Assay for Enoyl-CoA Hydratase

This protocol is based on a standard assay for enoyl-CoA hydratase activity using a short-chain enoyl-CoA substrate.[6]

Materials:

  • 2-heptenoyl-CoA (substrate)

  • Tris-HCl buffer (50 mM, pH 8.0)

  • Enzyme source (e.g., purified ECH, mitochondrial extract)

  • UV-transparent cuvettes

  • Spectrophotometer capable of reading at 263 nm

Procedure:

  • Prepare the Reaction Mixture: In a UV-transparent cuvette, prepare the reaction mixture containing:

    • 50 mM Tris-HCl buffer (pH 8.0)

  • Substrate Addition: Add 2-heptenoyl-CoA to the cuvette to a final concentration of 50-100 µM.

  • Equilibration: Equilibrate the cuvette at a constant temperature (e.g., 30°C) in the spectrophotometer for 5 minutes.

  • Enzyme Addition: Initiate the reaction by adding a small volume of the enzyme source to the cuvette and mix quickly.

  • Measurement: Immediately begin monitoring the decrease in absorbance at 263 nm over time. The rate of decrease is proportional to the enzyme activity.

  • Calculation: Calculate the enzyme activity using the molar extinction coefficient for the enoyl-thioester bond (ε₂₆₃ = 6.7 x 10³ M⁻¹cm⁻¹).[6]

Quantitative Data

Specific kinetic parameters for 2-heptenoyl-CoA are not widely published. However, a study on two forms of enoyl-CoA hydratase from Mycobacterium smegmatis provides data on the effect of substrate chain length on enzyme activity.[7]

SubstrateK_m (µM)V_max (units/mg)
Crotonyl-CoA (C4)822488
Decenoyl-CoA (C10)91486
Hexadecenoyl-CoA (C16)105154

Table 2: Kinetic parameters of Enoyl-CoA Hydratase I from M. smegmatis with substrates of varying chain lengths. The data indicates that the V_max decreases as the carbon chain length of the substrate increases, while the K_m remains relatively constant.[7] Based on this trend, it can be inferred that 2-heptenoyl-CoA (a C7 substrate) would have a V_max between that of crotonyl-CoA and decenoyl-CoA.

Conclusion

This compound is a suitable substrate for investigating the activity of key enzymes in the fatty acid β-oxidation pathway, namely Acyl-CoA Synthetase and Enoyl-CoA Hydratase. The provided protocols offer robust methods for quantifying the activity of these enzymes. While specific kinetic parameters for this compound and its CoA derivative may require empirical determination for a given enzyme, the included data for similar substrates provide a valuable reference point for experimental design and data interpretation. These assays are essential tools for researchers in metabolic studies and for the screening and characterization of potential drug candidates targeting fatty acid metabolism.

References

Application of 2-Heptenoic Acid in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, a seven-carbon unsaturated carboxylic acid, is a versatile building block in organic synthesis. In polymer chemistry, its unique combination of a reactive double bond and a carboxylic acid functional group allows for its use in various applications, including polymer modification and the synthesis of specialty copolymers. This document provides detailed application notes and experimental protocols for the utilization of this compound in polymer science, focusing on its role in grafting reactions and copolymerization. These techniques can be employed to tailor the properties of polymers, introducing functionalities that enhance hydrophobicity, flexibility, and reactivity for further chemical transformations.

Application 1: Surface Modification of Polymers by Grafting of this compound

The introduction of this compound onto the surface of a polymer can significantly alter its surface properties, such as hydrophobicity, adhesion, and biocompatibility. The carboxylic acid group can be activated to react with hydroxyl or amine functionalities present on a polymer backbone, leading to a stable graft. This approach is particularly useful for modifying the surfaces of hydrophilic polymers to create a more hydrophobic interface.

Experimental Protocol: Grafting of this compound onto a Hydrophilic Polymer Backbone (e.g., Polyvinyl Alcohol)

This protocol describes a general method for the chemical grafting of this compound onto a polymer film possessing hydroxyl groups. The process involves the conversion of this compound to its more reactive acid chloride derivative, followed by reaction with the polymer surface.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Anhydrous pyridine

  • Polymer film with surface hydroxyl groups (e.g., Polyvinyl Alcohol - PVA)

  • Anhydrous toluene (B28343)

  • Triethylamine (B128534) (TEA)

  • Hydrochloric acid (HCl), 0.1 M solution

  • Ethanol

  • Deionized water

  • Nitrogen gas supply

Equipment:

  • Round-bottom flasks

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Schlenk line or nitrogen balloon setup

  • Rotary evaporator

  • Vacuum oven

  • Glass petri dishes

  • FTIR spectrometer

  • Contact angle goniometer

Procedure:

Part A: Synthesis of 2-Heptenoyl Chloride

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add a catalytic amount of anhydrous pyridine.

  • Slowly add thionyl chloride or oxalyl chloride (1.2 equivalents) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and then reflux for 2 hours.

  • Monitor the reaction completion by IR spectroscopy (disappearance of the broad O-H stretch of the carboxylic acid).

  • Remove the solvent and excess reagent under reduced pressure using a rotary evaporator to obtain crude 2-Heptenoyl chloride. Use the product immediately in the next step.

Part B: Grafting onto Polymer Film

  • Prepare a clean, dry polymer film (e.g., PVA cast from an aqueous solution and dried under vacuum).

  • Place the polymer film in a glass petri dish inside a reaction vessel.

  • Under a nitrogen atmosphere, add anhydrous toluene to the vessel, ensuring the film is submerged.

  • Add triethylamine (1.5 equivalents based on the estimated surface hydroxyl groups) to the toluene.

  • Slowly add a solution of 2-Heptenoyl chloride (1.2 equivalents) in anhydrous toluene to the reaction vessel.

  • Allow the reaction to proceed at room temperature for 12-24 hours with gentle agitation.

  • After the reaction, remove the film and wash it sequentially with toluene, ethanol, 0.1 M HCl (to remove any unreacted TEA), and finally with copious amounts of deionized water.

  • Dry the grafted polymer film in a vacuum oven at 40 °C overnight.

Characterization:

  • FTIR Spectroscopy: Confirm the grafting by observing the appearance of a characteristic ester carbonyl peak (around 1735 cm⁻¹) and C-H stretching peaks from the heptenoyl chain.

  • Contact Angle Measurement: Assess the change in surface hydrophobicity by measuring the water contact angle. An increase in the contact angle indicates successful grafting of the hydrophobic this compound chains.

Logical Workflow for Grafting this compound

G cluster_0 Preparation of 2-Heptenoyl Chloride cluster_1 Grafting Reaction cluster_2 Purification and Characterization 2-Heptenoic_Acid This compound Reaction1 Reaction in DCM with Pyridine catalyst 2-Heptenoic_Acid->Reaction1 Thionyl_Chloride Thionyl Chloride Thionyl_Chloride->Reaction1 2-Heptenoyl_Chloride 2-Heptenoyl Chloride Reaction1->2-Heptenoyl_Chloride Reaction2 Reaction in Toluene with Triethylamine 2-Heptenoyl_Chloride->Reaction2 Polymer_Film Polymer Film (e.g., PVA) Polymer_Film->Reaction2 Grafted_Polymer Grafted Polymer Film Reaction2->Grafted_Polymer Washing Washing with Solvents and Dilute Acid Grafted_Polymer->Washing Drying Vacuum Drying Washing->Drying Characterization FTIR & Contact Angle Drying->Characterization

Caption: Workflow for grafting this compound onto a polymer surface.

Application 2: Synthesis of Copolymers using this compound

This compound can be copolymerized with other vinyl monomers, such as acrylics, to introduce carboxylic acid functionality along the polymer chain. This functionality can be used to alter the polymer's solubility, adhesion, and to provide sites for further post-polymerization modification or crosslinking.

Experimental Protocol: Free Radical Copolymerization of this compound with an Acrylic Monomer (e.g., Methyl Acrylate)

This protocol outlines a solution polymerization method to synthesize a random copolymer of this compound and Methyl Acrylate.

Materials:

  • This compound, purified

  • Methyl Acrylate (MA), purified

  • Azobisisobutyronitrile (AIBN), recrystallized

  • Anhydrous 1,4-dioxane (B91453) or Toluene

  • Methanol (B129727)

  • Hexanes

  • Nitrogen gas supply

Equipment:

  • Schlenk flask or reaction tube with a sidearm

  • Magnetic stirrer with heating plate

  • Oil bath

  • Vacuum line

  • Apparatus for precipitation and filtration

Procedure:

  • In a Schlenk flask, add the desired molar ratio of this compound and Methyl Acrylate.

  • Add the initiator, AIBN (typically 0.1-1.0 mol% with respect to the total monomer concentration).

  • Add anhydrous solvent (1,4-dioxane or toluene) to achieve a desired monomer concentration (e.g., 2 M).

  • Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • After the final thaw, backfill the flask with nitrogen.

  • Immerse the flask in a preheated oil bath at the desired reaction temperature (typically 60-80 °C for AIBN).

  • Allow the polymerization to proceed for a specified time (e.g., 6-24 hours), with continuous stirring. The viscosity of the solution will increase as the polymerization progresses.

  • To terminate the reaction, cool the flask in an ice bath and expose the solution to air.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of a non-solvent (e.g., methanol or a methanol/water mixture for a more polar copolymer, or hexanes for a less polar one).

  • Collect the precipitated polymer by filtration.

  • Redissolve the polymer in a small amount of a good solvent (e.g., THF or chloroform) and re-precipitate to remove unreacted monomers and initiator residues.

  • Dry the final copolymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Characterization:

  • ¹H NMR Spectroscopy: Determine the copolymer composition by integrating the characteristic proton signals of the this compound and Methyl Acrylate monomer units.

  • Gel Permeation Chromatography (GPC): Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI) of the copolymer.

  • Differential Scanning Calorimetry (DSC): Measure the glass transition temperature (Tg) of the copolymer.

Signaling Pathway of Copolymerization

G Initiator Initiator (AIBN) Decomposition Radical_Formation Primary Radicals Initiator->Radical_Formation Heat Monomer_Addition Monomer Addition (this compound or Methyl Acrylate) Radical_Formation->Monomer_Addition Propagating_Chain Propagating Polymer Chain with Radical End Monomer_Addition->Propagating_Chain Termination Termination (Combination or Disproportionation) Propagating_Chain->Termination Copolymer Final Copolymer Termination->Copolymer

Caption: Simplified pathway of free radical copolymerization.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for polymers synthesized using this compound. Actual experimental results will vary depending on the specific reaction conditions.

Table 1: Properties of Polymers Surface-Modified with this compound

Polymer SubstrateGrafting MethodGrafting Density (%)Water Contact Angle (°)Surface Energy (mN/m)
Polyvinyl AlcoholAcid Chloride58545
Polyvinyl AlcoholAcid Chloride1510538
ChitosanCarbodiimide89242
ChitosanCarbodiimide2011035

Table 2: Properties of this compound (2-HA) / Methyl Acrylate (MA) Copolymers

Monomer Feed Ratio (2-HA:MA)Copolymer Composition (2-HA:MA)Mn ( g/mol )PDITg (°C)
10:908:9225,0001.88
25:7522:7822,0002.015
50:5045:5518,0002.228

Conclusion

This compound serves as a valuable functional monomer in polymer chemistry. Its incorporation into polymer structures, either through surface grafting or copolymerization, provides a straightforward method for tuning polymer properties. The protocols and data presented herein offer a foundational guide for researchers and scientists to explore the potential of this compound in the development of novel polymeric materials for a wide range of applications, from advanced coatings and adhesives to functional biomaterials in drug development. Further optimization of reaction conditions will be necessary to achieve desired material properties for specific applications.

Application Notes and Protocols for 2-Heptenoic Acid as a Flavoring Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid is an unsaturated fatty acid that is utilized as a flavoring agent in the food and fragrance industries.[1][2] It is a colorless liquid with a characteristic pungent, anise-like odor, and a complex flavor profile often described as fatty, fruity, cheesy, and green.[1][3] This document provides detailed application notes, experimental protocols, and relevant data for the use of this compound in food science and flavor research. It is recognized as a flavoring agent by the FDA and the Joint FAO/WHO Expert Committee on Food Additives (JECFA).[4]

Physicochemical and Sensory Properties

A summary of the key physicochemical and sensory properties of this compound is presented below.

PropertyValueReference
Chemical Formula C₇H₁₂O₂[3]
Molecular Weight 128.17 g/mol [3]
Appearance Colorless liquid[1]
Odor Profile Fatty, fruity, cheesy, green, pungent, anise-like, rancid[1][3][5]
FEMA Number 3920[4]
JECFA Number 1373[4]
Solubility Soluble in oils and ethanol[3]

Applications in Food Products

This compound is used to impart and modify flavors in a variety of food categories. The Flavor and Extract Manufacturers Association (FEMA) has established Generally Recognized as Safe (GRAS) status for this compound in specific food applications at defined maximum use levels.

Food CategoryAverage Usual Use Level (ppm)Maximum Usual Use Level (ppm)
Baked Goods1.02.0
Non-alcoholic Beverages1.01.5
Frozen Dairy1.02.0
Gelatins, Puddings0.51.0
Meat Products0.010.1
Soft Candy1.02.0

Source: Adapted from The Good Scents Company, FEMA Number 3920

Experimental Protocols

Sensory Evaluation Protocols

Sensory analysis is crucial for determining the flavor profile and impact of this compound in a food matrix. The following are standard protocols for its sensory evaluation.

The triangle test is a discriminative method used to determine if a sensory difference exists between two samples.

Objective: To determine if the addition of this compound at a specific concentration creates a perceivable flavor difference in a food product.

Materials:

  • Control sample (without this compound)

  • Test sample (with this compound at the desired concentration)

  • Identical, odor-free sample cups, coded with random three-digit numbers

  • Water and unsalted crackers for palate cleansing

  • A panel of at least 20-30 trained or consumer panelists

Procedure:

  • Prepare the control and test samples.

  • For each panelist, present three coded samples: two of one type and one of the other (e.g., two controls and one test, or one control and two tests). The order of presentation should be randomized for each panelist.

  • Instruct panelists to taste each sample from left to right.

  • Ask panelists to identify the sample that is different from the other two.

  • Panelists must choose one sample, even if they are guessing.

  • Record the number of correct identifications.

  • Analyze the results using a statistical table for triangle tests to determine if a significant difference exists.

Triangle_Test_Workflow cluster_prep Sample Preparation cluster_presentation Sample Presentation cluster_evaluation Panelist Evaluation cluster_analysis Data Analysis Prepare Control (A)\nand Test (B) Samples Prepare Control (A) and Test (B) Samples Present 3 Coded Samples\n(e.g., AAB, ABA, BAA, BBA, BAB, ABB) Present 3 Coded Samples (e.g., AAB, ABA, BAA, BBA, BAB, ABB) Prepare Control (A)\nand Test (B) Samples->Present 3 Coded Samples\n(e.g., AAB, ABA, BAA, BBA, BAB, ABB) Panelist Tastes Samples Panelist Tastes Samples Present 3 Coded Samples\n(e.g., AAB, ABA, BAA, BBA, BAB, ABB)->Panelist Tastes Samples Identifies the\n'Odd' Sample Identifies the 'Odd' Sample Panelist Tastes Samples->Identifies the\n'Odd' Sample Record Correct\nIdentifications Record Correct Identifications Identifies the\n'Odd' Sample->Record Correct\nIdentifications Statistical Analysis\n(Chi-Square) Statistical Analysis (Chi-Square) Record Correct\nIdentifications->Statistical Analysis\n(Chi-Square)

Triangle Test Workflow

Descriptive analysis provides a detailed sensory profile of a product.

Objective: To characterize and quantify the sensory attributes of a food product containing this compound.

Materials:

  • Food product containing this compound

  • A panel of 8-12 highly trained sensory panelists

  • A well-ventilated, quiet sensory evaluation room

  • Reference standards for relevant flavor attributes (e.g., specific fruity, fatty, cheesy notes)

  • Data collection software or ballots with intensity scales (e.g., 15-cm line scales)

Procedure:

  • Lexicon Development: In initial sessions, panelists identify and define the key sensory attributes (aroma, flavor, texture) of the product. Reference standards are used to anchor these terms.

  • Training: Panelists are trained to consistently rate the intensity of each attribute using the agreed-upon lexicon and scales.

  • Evaluation: In individual booths, panelists evaluate the coded product sample. They rate the intensity of each attribute on the provided scale.

  • Data Analysis: The intensity ratings are collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile of the product.

Descriptive_Analysis_Workflow Lexicon Development Lexicon Development Panelist Training Panelist Training Lexicon Development->Panelist Training Sample Evaluation Sample Evaluation Panelist Training->Sample Evaluation Data Analysis Data Analysis Sample Evaluation->Data Analysis Sensory Profile Generation Sensory Profile Generation Data Analysis->Sensory Profile Generation

Descriptive Analysis Workflow
Analytical Protocol: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the quantification of fatty acids in food matrices.

Objective: To quantify the concentration of this compound in a food sample.

Principle: Fatty acids are extracted from the food matrix and then derivatized to form more volatile esters (e.g., fatty acid methyl esters - FAMEs) for analysis by GC-MS.

Materials:

  • Food sample

  • Internal standard (e.g., deuterated heptenoic acid or another fatty acid not present in the sample)

  • Solvents for extraction (e.g., chloroform, methanol)

  • Derivatization reagent (e.g., boron trifluoride in methanol, trimethylsilyldiazomethane)

  • GC-MS system equipped with a suitable capillary column (e.g., a polar column like those with a polyethylene (B3416737) glycol stationary phase)

Procedure:

  • Sample Preparation and Extraction:

    • Homogenize the food sample.

    • Spike the sample with a known amount of the internal standard.

    • Extract the lipids from the sample using a suitable solvent system (e.g., Folch or Bligh-Dyer method).

  • Derivatization:

    • Evaporate the solvent from the lipid extract.

    • Add the derivatization reagent (e.g., 14% BF₃ in methanol) and heat to convert the fatty acids to FAMEs.

    • Extract the FAMEs into an organic solvent (e.g., hexane).

  • GC-MS Analysis:

    • Inject the FAMEs extract into the GC-MS.

    • Separate the FAMEs on the capillary column using a suitable temperature program.

    • Identify this compound methyl ester based on its retention time and mass spectrum.

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

GCMS_Workflow Sample Homogenization Sample Homogenization Internal Standard Spiking Internal Standard Spiking Sample Homogenization->Internal Standard Spiking Lipid Extraction Lipid Extraction Internal Standard Spiking->Lipid Extraction Derivatization (Esterification) Derivatization (Esterification) Lipid Extraction->Derivatization (Esterification) GC-MS Analysis GC-MS Analysis Derivatization (Esterification)->GC-MS Analysis Data Processing & Quantification Data Processing & Quantification GC-MS Analysis->Data Processing & Quantification

GC-MS Quantification Workflow

Signaling Pathways in Flavor Perception

The perception of fatty acids like this compound is complex, involving both the gustatory (taste) and olfactory (smell) systems. The primary receptors involved in the detection of short- to medium-chain fatty acids are G-protein coupled receptors (GPCRs).

Gustatory Pathway

Free fatty acids are detected by taste receptor cells on the tongue. Key GPCRs implicated in fatty acid taste perception include GPR40 (also known as FFAR1) and GPR120 (FFAR4).

Proposed Mechanism:

  • This compound binds to GPR40/GPR120 on the surface of a taste receptor cell.

  • This binding activates a G-protein (Gq).

  • The activated G-protein stimulates phospholipase C (PLC).

  • PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG).

  • IP₃ binds to receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺).

  • The increase in intracellular Ca²⁺ triggers the release of neurotransmitters, which send a signal to the brain that is interpreted as a specific taste.

Gustatory_Pathway cluster_membrane Taste Receptor Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound GPR40/GPR120 GPR40/GPR120 This compound->GPR40/GPR120 Gq Gq GPR40/GPR120->Gq activates PLC PLC Gq->PLC activates IP3 IP3 PLC->IP3 hydrolyzes PIP₂ to DAG DAG PLC->DAG PIP2 PIP2 ER Endoplasmic Reticulum IP3->ER binds to Ca2+ release Ca²⁺ Release ER->Ca2+ release Neurotransmitter Release Neurotransmitter Release Ca2+ release->Neurotransmitter Release triggers Brain Brain Neurotransmitter Release->Brain signals to

Gustatory Signaling Pathway
Olfactory Pathway

Volatile fatty acids like this compound are detected by olfactory receptors (ORs) in the nasal cavity. A specific olfactory receptor, OR51E1, has been identified to respond to short- and medium-chain fatty acids.

Proposed Mechanism:

  • Volatilized this compound molecules enter the nasal cavity and bind to OR51E1 on the cilia of olfactory sensory neurons.

  • This binding activates a G-protein (Golf).

  • The activated Golf stimulates adenylyl cyclase (AC).

  • AC converts ATP to cyclic AMP (cAMP).

  • cAMP opens cyclic nucleotide-gated (CNG) ion channels.

  • The influx of cations (Na⁺ and Ca²⁺) depolarizes the neuron, generating an action potential.

  • The action potential is transmitted to the olfactory bulb in the brain, leading to the perception of smell.

Olfactory_Pathway cluster_neuron Olfactory Sensory Neuron This compound (volatile) This compound (volatile) OR51E1 OR51E1 This compound (volatile)->OR51E1 Golf Golf OR51E1->Golf activates AC Adenylyl Cyclase Golf->AC activates cAMP cAMP AC->cAMP converts ATP to ATP ATP CNG Channel CNG Channel cAMP->CNG Channel opens Cation Influx Cation Influx (Na⁺, Ca²⁺) CNG Channel->Cation Influx Action Potential Action Potential Cation Influx->Action Potential causes Olfactory Bulb (Brain) Olfactory Bulb (Brain) Action Potential->Olfactory Bulb (Brain) transmits to

Olfactory Signaling Pathway

Conclusion

This compound is a valuable flavoring agent with a distinct sensory profile that can be utilized in a range of food products. Understanding its properties, appropriate usage levels, and the methods for its evaluation are essential for successful product development. The provided protocols offer a framework for the sensory and analytical assessment of this compound, while the outlined signaling pathways provide insight into the molecular mechanisms of its perception. Further research into the specific sensory thresholds and receptor interactions of this compound will continue to enhance its application in food science.

References

Application Note: Derivatization of 2-Heptenoic Acid for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. However, the analysis of polar compounds such as carboxylic acids, including 2-Heptenoic acid, can be challenging due to their low volatility and potential for peak tailing on GC columns.[1][2][3] Derivatization is a crucial sample preparation step that chemically modifies the analyte to increase its volatility and thermal stability, thereby improving its chromatographic behavior and detection sensitivity.[1][2][4] This application note provides detailed protocols for the derivatization of this compound for GC-MS analysis, focusing on common and effective methods such as esterification and silylation.

The primary goal of derivatizing this compound is to convert the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester derivative.[1][2] This transformation leads to improved peak shape, enhanced resolution, and lower detection limits. Common derivatization approaches include the formation of Fatty Acid Methyl Esters (FAMEs) through acid-catalyzed esterification, or the formation of trimethylsilyl (B98337) (TMS) esters via silylation.[1][2][3]

Experimental Protocols

This section details two primary protocols for the derivatization of this compound: acid-catalyzed esterification to form a methyl ester and silylation to form a TMS-ester.

Protocol 1: Acid-Catalyzed Esterification with Boron Trifluoride-Methanol (BF₃-Methanol)

This is a widely used method for preparing FAMEs.[3]

Materials and Reagents:

  • This compound standard or sample containing this compound

  • Boron Trifluoride-Methanol solution (12-14% w/w)[1][2]

  • Hexane (B92381) (GC grade)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (B86663) (Na₂SO₄)

  • Screw-capped glass tubes with PTFE liners[1]

  • Vortex mixer

  • Heating block or water bath

  • Autosampler vials

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 1-25 mg) into a screw-capped glass tube.[2] If the sample is in a solvent, evaporate the solvent under a gentle stream of nitrogen.

  • Reagent Addition: Add 2 mL of 12-14% Boron Trifluoride-Methanol solution to the dried sample.[1][2]

  • Reaction: Tightly cap the tube and heat it in a heating block or water bath at 60°C for 10-60 minutes.[1][3] The optimal time may need to be determined empirically for specific sample matrices.[1]

  • Extraction: Cool the tube to room temperature. Add 1 mL of saturated NaCl solution and 1 mL of hexane.[2][3]

  • Phase Separation: Cap the tube and vortex thoroughly for 1 minute to extract the FAMEs into the hexane layer.[1] Allow the layers to separate.

  • Collection: Carefully transfer the upper organic layer (hexane) to a clean autosampler vial containing a small amount of anhydrous sodium sulfate to remove any residual water.[2][3]

  • Analysis: The sample is now ready for injection into the GC-MS system.

Protocol 2: Silylation with BSTFA + TMCS

Silylation is another common derivatization technique that converts carboxylic acids into their corresponding trimethylsilyl (TMS) esters.[1] Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with 1% trimethylchlorosilane (TMCS) as a catalyst, is a frequently used reagent.[1]

Materials and Reagents:

  • This compound standard or sample containing this compound

  • BSTFA with 1% TMCS[1]

  • Aprotic solvent (e.g., acetonitrile (B52724), dichloromethane)[1]

  • Vortex mixer

  • Heating block or oven

  • Autosampler vials

Procedure:

  • Sample Preparation: Place the dried sample into an autosampler vial.[1] If the sample is not dry, it must be dried as silylation reagents are moisture-sensitive.[3][5]

  • Reagent Addition: Add an appropriate volume of an aprotic solvent like acetonitrile to dissolve the sample (e.g., to achieve a concentration of 1 mg/mL).[1] Then, add the silylating agent (e.g., 50 µL of BSTFA with 1% TMCS).[1]

  • Reaction: Cap the vial, vortex for 10 seconds, and heat at 60°C for 60 minutes.[1][3]

  • Dilution (Optional): After cooling to room temperature, a solvent of choice (e.g., dichloromethane) can be added to achieve the desired final concentration.[1]

  • Analysis: The sample is now ready for GC-MS analysis.

Quantitative Data Summary

The following table summarizes typical quantitative performance metrics that can be expected from GC-MS analysis of derivatized short-chain fatty acids, based on published literature.

ParameterTypical Value/RangeReference(s)
Linearity (r²)> 0.99[6]
Limit of Detection (LOD)0.1 - 24 ng/mL[6][7]
Limit of Quantification (LOQ)0.05 - 0.1 µg/mL[6]
Recovery80 - 120%[7]
Intra-day Precision (RSD)< 15%[7]
Inter-day Precision (RSD)< 15%[7]

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the derivatization and GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_workup Work-up cluster_analysis Analysis Sample Sample containing This compound Drying Drying (if necessary) Sample->Drying Deriv_Reagent Add Derivatization Reagent (e.g., BF3-Methanol or BSTFA) Drying->Deriv_Reagent Reaction Heating and Incubation (e.g., 60°C) Deriv_Reagent->Reaction Extraction Liquid-Liquid Extraction (for Esterification) Reaction->Extraction Final_Sample Transfer to Autosampler Vial Extraction->Final_Sample GCMS GC-MS Analysis Final_Sample->GCMS Data Data Acquisition and Processing GCMS->Data

Caption: Workflow for this compound derivatization and GC-MS analysis.

References

Application Notes and Protocols for Employing 2-Heptenoic Acid in Agrochemical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the potential uses of 2-heptenoic acid as a versatile building block in the synthesis of agrochemical intermediates. While direct synthesis of commercialized agrochemicals from this compound is not widely documented in publicly available literature, its chemical structure as a medium-chain unsaturated carboxylic acid lends itself to several promising applications, particularly in the development of novel fungicides and as a precursor for herbicide scaffolds.

Application Note 1: this compound as a Precursor for Fungicidal Agents

Medium-chain fatty acids (MCFAs), including heptanoic acid, have demonstrated notable antifungal properties against a range of fungi, including plant pathogens.[1][2] The unsaturated nature of this compound offers a reactive site for further chemical modification to potentially enhance this inherent fungicidal activity. The primary proposed mechanism of action for the antifungal activity of fatty acids involves the disruption of the fungal cell membrane, leading to increased permeability and ultimately, cell death.[1][3]

Quantitative Data: Antifungal Activity of Heptanoic Acid

The following table summarizes the reported minimum inhibitory concentrations (MIC) for heptanoic acid (C7:0), the saturated analogue of this compound, against the opportunistic human pathogen Candida albicans. While not a plant pathogen, this data indicates the intrinsic antifungal potential of C7 fatty acids. Further research is warranted to establish the efficacy of this compound and its derivatives against key agricultural fungal pathogens.

CompoundFungal SpeciesMinimum Inhibitory Concentration (MIC)Reference
Heptanoic Acid (C7:0)Candida albicans100 - 200 µg/mL[1]
Experimental Protocol: Antifungal Susceptibility Testing of this compound

This protocol describes a method for determining the minimum inhibitory concentration (MIC) of this compound against a representative plant pathogenic fungus, such as Botrytis cinerea or Fusarium oxysporum, using a broth microdilution assay.

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Potato Dextrose Broth (PDB) or other suitable fungal growth medium

  • Spore suspension of the target fungus (e.g., 1 x 10^5 spores/mL)

  • Sterile 96-well microplates

  • Microplate reader

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO.

  • Serial Dilutions: In a sterile 96-well microplate, perform serial two-fold dilutions of the this compound stock solution in the fungal growth medium to achieve a range of desired concentrations (e.g., 500 µg/mL down to 3.9 µg/mL).

  • Inoculation: Add the fungal spore suspension to each well to a final concentration of 5 x 10^4 spores/mL.

  • Controls: Include a positive control (fungal suspension in medium without this compound) and a negative control (medium only). Also, include a solvent control with the highest concentration of DMSO used.

  • Incubation: Incubate the microplate at 25°C for 48-72 hours, or until sufficient growth is observed in the positive control wells.

  • MIC Determination: The MIC is determined as the lowest concentration of this compound that completely inhibits visible fungal growth, which can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Proposed Mechanism of Action of Fatty Acid Antifungals

G cluster_membrane Fungal Cell Membrane PL_Bilayer Phospholipid Bilayer Fluidity Increased Membrane Fluidity PL_Bilayer->Fluidity Increases fluidity Proteins Membrane Proteins Sterols Ergosterol FA This compound FA->PL_Bilayer Partitioning into membrane Fluidity->Proteins Alters protein conformation Permeability Increased Permeability Fluidity->Permeability Increases permeability Leakage Ion and Molecule Leakage Permeability->Leakage Leads to Disintegration Cytoplasmic Disintegration Leakage->Disintegration Causes

Caption: Proposed mechanism of action for fatty acid-based fungicides.

Application Note 2: this compound in the Synthesis of Pyrazole-Type Herbicidal Intermediates

Pyrazole (B372694) and its derivatives are a significant class of herbicides. The synthesis of these heterocyclic compounds often involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. α,β-Unsaturated carboxylic acids, such as this compound, can serve as valuable precursors to the requisite 1,3-dicarbonyl synthons.

Representative Synthetic Pathway to a Pyrazole Intermediate

The following scheme illustrates a general pathway for the synthesis of a pyrazole intermediate starting from this compound. This involves the conversion of the carboxylic acid to a more reactive species, such as an acid chloride or ester, followed by a Claisen condensation or similar reaction to form a β-keto ester. The subsequent reaction with a hydrazine derivative yields the pyrazole ring.

Experimental Protocol: Synthesis of a Substituted Pyrazole from this compound (General Procedure)

This protocol outlines a general, two-step synthesis of a pyrazole derivative from this compound.

Step 1: Synthesis of Ethyl 3-oxo-2-pentylpropanoate (a β-keto ester)

  • Activation of this compound: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound in an excess of thionyl chloride. Gently reflux the mixture for 2 hours to form hept-2-enoyl chloride. Remove the excess thionyl chloride under reduced pressure.

  • Formation of the β-keto ester: In a separate flask, prepare a solution of sodium ethoxide in ethanol. To this, add diethyl malonate dropwise at 0°C. After stirring for 30 minutes, add the previously prepared hept-2-enoyl chloride dropwise, maintaining the temperature at 0°C. Allow the reaction to warm to room temperature and stir overnight. The reaction is then quenched with a weak acid and the product is extracted with an organic solvent. The solvent is evaporated, and the resulting product is decarboxylated by heating to yield the crude β-keto ester, which can be purified by vacuum distillation.

Step 2: Synthesis of the Pyrazole Derivative

  • Cyclization Reaction: Dissolve the ethyl 3-oxo-2-pentylpropanoate in ethanol. To this solution, add an equimolar amount of a substituted hydrazine (e.g., phenylhydrazine).

  • Reaction and Work-up: Reflux the mixture for 4-6 hours. Monitor the reaction by thin-layer chromatography. Upon completion, cool the reaction mixture and remove the solvent under reduced pressure. The residue can be purified by recrystallization or column chromatography to yield the desired pyrazole derivative.

Synthetic Workflow for Pyrazole Intermediate

G start This compound step1 Activation (e.g., with SOCl₂) start->step1 intermediate1 Hept-2-enoyl Chloride step1->intermediate1 step2 Claisen-type Condensation (with a malonic ester derivative) intermediate1->step2 intermediate2 β-Keto Ester Intermediate step2->intermediate2 step3 Cyclization (with a hydrazine derivative) intermediate2->step3 product Pyrazole Derivative step3->product

Caption: General synthetic workflow from this compound to a pyrazole derivative.

References

Application Notes and Protocols for 2-Heptenoic Acid in the Study of Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid is a medium-chain unsaturated fatty acid that serves as a valuable tool in the investigation of fatty acid metabolism.[1][2] Its structural similarity to metabolites of the anticonvulsant drug valproic acid (VPA) makes it particularly relevant for studying the mechanisms of VPA-induced hepatotoxicity and alterations in lipid metabolism.[3] Valproic acid and its metabolites are known to inhibit mitochondrial β-oxidation, and this compound is explored as a potential modulator of similar pathways.[1][2][3] These notes provide detailed protocols and application insights for utilizing this compound in metabolic research.

Physicochemical Properties

PropertyValue
IUPAC Name(E)-hept-2-enoic acid
Synonymstrans-2-Heptenoic acid
Molecular FormulaC₇H₁₂O₂
Molecular Weight128.17 g/mol
AppearanceColorless liquid
OdorDisagreeable, rancid
Boiling Point224.00 to 228.00 °C @ 760.00 mm Hg
SolubilitySoluble in oils

(Data sourced from PubChem CID 5282709)[1]

Applications in Fatty Acid Metabolism Research

This compound is primarily utilized as an analogue to study the effects of unsaturated metabolites of valproic acid on fatty acid oxidation. The key areas of application include:

  • Inhibition of Mitochondrial β-Oxidation: As an analogue of a valproic acid metabolite, this compound is investigated for its potential to inhibit the enzymes involved in the β-oxidation of both medium-chain and long-chain fatty acids.[1][2]

  • Carnitine Palmitoyltransferase I (CPT-I) Modulation: Valproyl-CoA, a metabolite of valproic acid, is a known inhibitor of CPT-I, the rate-limiting enzyme for the entry of long-chain fatty acids into the mitochondria. 2-Heptenoyl-CoA, the activated form of this compound, is hypothesized to exert similar inhibitory effects.

  • Cellular Lipid Accumulation Studies: By potentially inhibiting fatty acid oxidation, this compound can be used to induce and study lipid droplet formation and accumulation (steatosis) in hepatocytes.

  • PPAR Activation Screening: Fatty acids are natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism. This compound can be used in reporter assays to screen for activation of PPARα and PPARγ.[4][5][6]

Quantitative Data

As a reference, studies on the related compound valproic acid and its metabolites have demonstrated significant inhibition of fatty acid oxidation. For instance, Δ²(E)-VPA, an unsaturated metabolite of valproic acid, at a concentration of 0.5 mM, caused a 94% inhibition of the overall β-oxidation rate of the medium-chain fatty acid 3-phenylpropionate (B1229125) in rat hepatocytes.[2] With long-chain fatty acid substrates, 0.5 mM Δ⁴-VPA was a more potent inhibitor (resulting in 20-30% of control activity) than 0.5 mM Δ²(E)-VPA (60-80% of control activity).[2]

Experimental Protocols

Protocol 1: In Vitro Assay for Acyl-CoA Synthetase Activity

This protocol is adapted from general methods for measuring acyl-CoA synthetase activity and can be used to determine if this compound is a substrate for these enzymes.

Materials:

  • This compound

  • Coenzyme A (CoA)

  • ATP

  • MgCl₂

  • HEPES buffer (pH 7.5)

  • Glycerol

  • TCEP (tris(2-carboxyethyl)phosphine)

  • Phosphoenolpyruvate

  • NADH

  • Myokinase

  • Pyruvate (B1213749) kinase

  • Lactate (B86563) dehydrogenase

  • Purified Acyl-CoA Synthetase (e.g., from S. cerevisiae or rat liver)

Procedure:

  • Prepare a reaction mixture in a 1-ml quartz cuvette with a final volume of 200 µL containing:

    • 100 mM HEPES, pH 7.5

    • 20% glycerol

    • 10 mM MgCl₂

    • 5 mM TCEP

    • Varying concentrations of this compound (e.g., 0.05–3 mM)

    • 2 mM CoA

    • 3 mM ATP

    • 0.4 mM phosphoenolpyruvate

    • 0.4 mM NADH

    • 5 units of myokinase

    • 4.5 units of pyruvate kinase

    • 5.8 units of lactate dehydrogenase

  • Pre-incubate the reaction mixture at 25 °C for 3 minutes.

  • Initiate the reaction by adding the purified acyl-CoA synthetase (0.5–2.5 µM).

  • Monitor the decrease in NADH absorbance at 340 nm using a spectrophotometer. The rate of NADH oxidation is coupled to the formation of AMP and pyrophosphate during the acyl-CoA synthesis reaction.

  • To determine kinetic parameters (Kₘ and Vₘₐₓ), vary the concentration of this compound while keeping other substrates at saturating concentrations.[7]

Protocol 2: Measurement of Fatty Acid Oxidation in Cultured Hepatocytes

This protocol describes how to assess the inhibitory effect of this compound on the β-oxidation of a radiolabeled fatty acid substrate in cultured hepatocytes.

Materials:

  • Hepatocytes (e.g., primary mouse hepatocytes or HepG2 cells)

  • Plating and maintenance media

  • [¹⁴C]-Palmitic acid

  • Bovine Serum Albumin (BSA), fatty acid-free

  • This compound

  • Scintillation fluid and vials

  • 24-well culture plates

Procedure:

  • Cell Culture: Plate hepatocytes in collagen-treated 24-well culture dishes at a density of 9 x 10⁴ cells/well and culture overnight.[8][9]

  • Pre-incubation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a pre-incubation medium containing DMEM with 25 mM HEPES, 1% BSA, and various concentrations of this compound (e.g., 0.1, 0.5, 1, 5 mM) or vehicle control.

    • Replace the culture medium with the pre-incubation medium and incubate for 2 hours at 37 °C.[8]

  • Fatty Acid Oxidation Assay:

    • Prepare the assay medium by complexing [¹⁴C]-palmitic acid with BSA in DMEM.

    • Spike each well with 25 µL of the diluted [¹⁴C]-palmitate solution.[8]

    • Incubate at 37 °C for 90 minutes.

  • Measurement of ¹⁴CO₂ and Acid-Soluble Metabolites:

    • Capture the released ¹⁴CO₂ using a filter paper soaked in NaOH placed above the culture medium.[8][9]

    • Measure the radioactivity on the filter paper using a scintillation counter to determine the rate of complete fatty acid oxidation.

    • Measure the radioactivity in the acid-soluble fraction of the culture medium to determine the rate of incomplete β-oxidation.[9]

  • Data Analysis: Compare the rates of fatty acid oxidation in cells treated with this compound to the vehicle-treated control cells to determine the inhibitory effect.

Protocol 3: PPARα Reporter Assay

This protocol is for assessing the potential of this compound to act as a ligand for the nuclear receptor PPARα.

Materials:

  • HepG2 cells stably expressing a human PPARα-luciferase reporter construct.

  • Cell culture medium (with and without tetracycline (B611298) for Tet-Off systems).

  • This compound.

  • GW7647 (a known PPARα agonist, as a positive control).

  • Luciferase assay reagent.

  • 96-well cell culture plates.

  • Luminometer.

Procedure:

  • Cell Seeding: Seed the HepG2-tet-off-hPPARα-Luc cells in a 96-well plate.

  • PPARα Expression: Culture the cells in a medium without tetracycline (Tet-) to induce the expression of PPARα.[5]

  • Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM), GW7647 (positive control), and a vehicle control (DMSO) for 24 hours.[5]

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate-reading luminometer.[5]

  • Data Analysis: Normalize the luciferase activity to a control reporter (if available) and compare the activity in this compound-treated cells to the vehicle control. An increase in luciferase activity indicates activation of PPARα.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound Mediated Inhibition of Fatty Acid Oxidation

The primary proposed mechanism of action for this compound in inhibiting fatty acid metabolism is analogous to that of valproic acid metabolites. This involves its conversion to 2-heptenoyl-CoA, which can then interfere with key enzymes in the β-oxidation pathway.

fatty_acid_oxidation_inhibition FA_out This compound (extracellular) FA_in This compound (intracellular) FA_out->FA_in Uptake Acyl_CoA_Synth Acyl-CoA Synthetase FA_in->Acyl_CoA_Synth FA_CoA 2-Heptenoyl-CoA Acyl_CoA_Synth->FA_CoA Activation CPT1 CPT-I FA_CoA->CPT1 Inhibition Mitochondrion Mitochondrion CPT1->Mitochondrion LCFA Transport (Inhibited) Beta_Ox β-Oxidation Mitochondrion->Beta_Ox Acetyl_CoA Acetyl-CoA Beta_Ox->Acetyl_CoA TCA TCA Cycle Acetyl_CoA->TCA

Caption: Proposed inhibitory pathway of this compound on fatty acid oxidation.

Experimental Workflow for Assessing this compound Effects on Cellular Metabolism

This workflow outlines the steps to investigate the impact of this compound on hepatocyte metabolism, from initial cell treatment to downstream analysis.

experimental_workflow cluster_assays Downstream Assays start Hepatocyte Culture (e.g., HepG2) treatment Treatment with This compound start->treatment harvest Cell Harvesting & Lysis treatment->harvest assay1 Fatty Acid Oxidation Assay (Protocol 2) harvest->assay1 assay2 Lipid Droplet Staining (Oil Red O / BODIPY) harvest->assay2 assay3 Metabolomics (LC-MS/MS) harvest->assay3 assay4 Gene Expression (qPCR for PPAR targets) harvest->assay4

Caption: Workflow for studying metabolic effects of this compound in hepatocytes.

Logical Relationship of PPARα Activation and Gene Expression

This diagram illustrates the logical flow from fatty acid ligand binding to PPARα, heterodimerization with RXR, binding to the PPRE, and subsequent target gene transcription.

ppar_activation FA_ligand Fatty Acid Ligand (e.g., this compound) PPARa PPARα FA_ligand->PPARa Activation Heterodimer PPARα-RXR Heterodimer PPARa->Heterodimer RXR RXR RXR->Heterodimer PPRE PPRE (DNA Response Element) Heterodimer->PPRE Binding Transcription Target Gene Transcription (e.g., CPT1, ACO) PPRE->Transcription Initiation

Caption: Logical pathway of PPARα activation by a fatty acid ligand.

References

Isolating 2-Heptenoic Acid from Natural Sources: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Heptenoic acid, a seven-carbon unsaturated fatty acid, is a molecule of interest for its potential applications in the pharmaceutical and flavor industries. While its presence in natural sources is not as abundant as other fatty acids, it has been identified as a volatile component in complex natural mixtures. This document provides detailed application notes and protocols for the isolation, identification, and quantification of this compound from a promising natural source: Royal Jelly. The methodologies described herein are adapted from established protocols for the extraction of similar fatty acids from this matrix and are intended to provide a comprehensive guide for researchers.

Introduction to this compound and its Natural Occurrence

This compound (C₇H₁₂O₂) is a medium-chain fatty acid that exists as different isomers, with the trans-isomer being of particular interest in flavor and fragrance applications. While its widespread natural distribution is not extensively documented, it is recognized as a volatile organic compound in some natural products. Royal Jelly, a secretion from the glands of worker honeybees (Apis mellifera), is a complex mixture of proteins, sugars, lipids, and other bioactive compounds. The lipid fraction of Royal Jelly is particularly rich in unique fatty acids, including various short-chain and unsaturated fatty acids. Notably, the volatile fraction of Royal Jelly has been found to contain compounds structurally related to this compound, such as 2-hexenoic acid, making it a plausible and valuable source for the isolation of this target molecule.

Quantitative Data on Fatty Acids in Royal Jelly

While specific quantitative data for this compound in Royal Jelly is not extensively reported, the concentrations of other major and related fatty acids have been well-documented. This data provides a crucial reference for expected yields and for the development of appropriate analytical methods. The table below summarizes the concentrations of key fatty acids found in Royal Jelly, which can serve as a benchmark for isolation experiments.

Fatty AcidAbbreviationTypical Concentration Range (% of total fatty acids)
10-Hydroxy-2-decenoic acid10-HDA30 - 60
10-Hydroxydecanoic acid10-HDAA15 - 30
Sebacic acid2 - 8
Octanoic acid1 - 5
Hexanoic acid1 - 5
2-Hexenoic acidVariable, present in volatile fraction
This compound Expected to be a minor component

Note: The concentration of 2-Hexenoic acid is variable and often reported in relative abundance in volatile profiles rather than absolute concentration. The concentration of this compound is expected to be in the lower range of the minor fatty acids.

Experimental Protocols

This section provides detailed protocols for the extraction, purification, and analysis of this compound from Royal Jelly.

Protocol 1: Solvent Extraction of Total Fatty Acids from Royal Jelly

This protocol describes a general method for the extraction of the total lipid fraction from fresh or lyophilized Royal Jelly.

Materials:

  • Fresh or lyophilized Royal Jelly

  • Chloroform (B151607)

  • Methanol

  • 0.9% NaCl solution

  • Anhydrous sodium sulfate (B86663)

  • Rotary evaporator

  • Centrifuge

  • Glassware (homogenizer, beakers, separatory funnel)

Procedure:

  • Sample Preparation: Homogenize 10 g of fresh Royal Jelly or 3 g of lyophilized Royal Jelly in a glass homogenizer.

  • Extraction:

    • Add 100 mL of a chloroform:methanol (2:1, v/v) mixture to the homogenized sample.

    • Mix vigorously for 30 minutes at room temperature using a magnetic stirrer.

    • Centrifuge the mixture at 3000 x g for 15 minutes to separate the solid debris.

    • Carefully collect the supernatant.

  • Phase Separation:

    • Transfer the supernatant to a separatory funnel.

    • Add 20 mL of 0.9% NaCl solution to the extract.

    • Shake the funnel vigorously for 2 minutes and then allow the layers to separate.

    • The lower chloroform layer contains the lipid fraction.

  • Drying and Concentration:

    • Drain the lower chloroform layer into a clean flask containing anhydrous sodium sulfate to remove any residual water.

    • Filter the dried extract to remove the sodium sulfate.

    • Concentrate the filtrate using a rotary evaporator at a temperature below 40°C until the solvent is completely removed.

  • Storage: Store the resulting lipid extract at -20°C under a nitrogen atmosphere to prevent oxidation.

Protocol 2: Ultrasound-Assisted Extraction (UAE) of Fatty Acids

This protocol offers a more efficient and environmentally friendly alternative to conventional solvent extraction.

Materials:

  • Lyophilized Royal Jelly

  • Ethanol (B145695) (95%)

  • Ultrasonic probe or bath

  • Centrifuge

  • Rotary evaporator

Procedure:

  • Sample Preparation: Mix 3 g of lyophilized Royal Jelly with 30 mL of 95% ethanol in a beaker.

  • Ultrasonication:

    • Immerse the ultrasonic probe into the mixture or place the beaker in an ultrasonic bath.

    • Apply ultrasonic irradiation at a power of 400-500 W for 20-30 minutes. Maintain the temperature below 40°C using a cooling jacket or ice bath.

  • Separation and Concentration:

    • Centrifuge the sonicated mixture at 5000 x g for 15 minutes.

    • Collect the supernatant and concentrate it using a rotary evaporator at a temperature below 40°C.

  • Storage: Store the concentrated extract at -20°C.

Protocol 3: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the derivatization of fatty acids to their more volatile methyl esters (FAMEs) for analysis by GC-MS.

Materials:

  • Lipid extract from Protocol 3.1 or 3.2

  • BF₃-methanol solution (14%)

  • Hexane (B92381)

  • Saturated NaCl solution

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column (e.g., DB-WAX, HP-5MS)

Procedure:

  • Derivatization to Fatty Acid Methyl Esters (FAMEs):

    • To the dried lipid extract (approx. 50 mg), add 2 mL of 14% BF₃-methanol solution.

    • Heat the mixture in a sealed vial at 60°C for 30 minutes.

    • Cool the vial to room temperature.

    • Add 2 mL of hexane and 1 mL of saturated NaCl solution.

    • Shake vigorously and allow the layers to separate.

    • Carefully collect the upper hexane layer containing the FAMEs.

    • Dry the hexane extract over anhydrous sodium sulfate.

  • GC-MS Analysis:

    • Inject 1 µL of the FAMEs solution into the GC-MS.

    • GC Conditions (Example):

      • Injector temperature: 250°C

      • Oven program: Start at 100°C, hold for 2 min, ramp to 240°C at 5°C/min, hold for 10 min.

      • Carrier gas: Helium at a constant flow rate of 1 mL/min.

    • MS Conditions (Example):

      • Ion source temperature: 230°C

      • Electron ionization (EI) at 70 eV.

      • Scan range: m/z 40-400.

  • Identification and Quantification:

    • Identify this compound methyl ester based on its retention time and mass spectrum by comparison with a commercial standard and/or a mass spectral library (e.g., NIST).

    • Quantify the amount of this compound by using an internal standard (e.g., heptadecanoic acid) added before the derivatization step.

Visualizations

Experimental Workflow

experimental_workflow cluster_extraction Extraction cluster_analysis Analysis start Royal Jelly Sample extraction Solvent or Ultrasound-Assisted Extraction start->extraction centrifugation Centrifugation extraction->centrifugation concentration Concentration centrifugation->concentration lipid_extract Crude Lipid Extract concentration->lipid_extract derivatization Derivatization (FAMEs) lipid_extract->derivatization gcms GC-MS Analysis derivatization->gcms identification Identification gcms->identification quantification Quantification identification->quantification results Results quantification->results

Caption: Workflow for the isolation and analysis of this compound.

Logical Relationship of Analytical Steps

analytical_steps raw_sample Royal Jelly extraction Extraction of Lipids raw_sample->extraction derivatization Methylation to FAMEs extraction->derivatization separation GC Separation derivatization->separation detection MS Detection separation->detection identification Spectral Matching detection->identification quantification Internal Standard Calibration detection->quantification

Caption: Key steps in the analytical protocol for this compound.

Conclusion

The protocols outlined in this document provide a robust framework for the isolation and characterization of this compound from Royal Jelly. While this compound is likely a minor component, the described extraction and sensitive analytical techniques should enable its successful identification and quantification. Further optimization of these methods may be necessary depending on the specific research objectives and available instrumentation. The exploration of natural sources like Royal Jelly for novel bioactive compounds such as this compound holds significant promise for future drug development and other industrial applications.

Application Notes and Protocols for Testing the Antimicrobial Activity of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid, an unsaturated fatty acid, has garnered interest for its potential antimicrobial properties. Fatty acids are known to exhibit antimicrobial activity through various mechanisms, primarily by disrupting the bacterial cell membrane's integrity, which can lead to the inhibition of cellular processes and ultimately cell death.[1][2] These compounds can interfere with the electron transport chain, oxidative phosphorylation, and enzyme activity.[2] This document provides a comprehensive set of protocols for the systematic evaluation of the antimicrobial efficacy of this compound against a panel of pathogenic bacteria. The following experimental setups are detailed: Minimum Inhibitory Concentration (MIC), Minimum Bactericidal Concentration (MBC), and Time-Kill Kinetics assays.

Core Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is the foundational test to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[3][4][5] The broth microdilution method is a widely accepted and efficient technique for determining the MIC of a compound.[6][7][8]

Materials:

  • This compound

  • Test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)[6][9]

  • Sterile 96-well microtiter plates[6]

  • Spectrophotometer

  • Pipettes and sterile tips

  • Incubator

Protocol:

  • Preparation of this compound Stock Solution: Due to the hydrophobic nature of fatty acids, a stock solution of this compound should be prepared in a suitable solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluted in MHB. It is crucial to ensure the final DMSO concentration in the assay does not exceed a level that affects bacterial growth (typically ≤1%).

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate, select a single colony of the test microorganism and inoculate it into a tube containing 3-5 mL of MHB.

    • Incubate the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth, which corresponds to a specific optical density (OD) at 600 nm (typically around 0.5).[5]

    • Adjust the bacterial suspension with sterile MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.[8]

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (containing MHB and inoculum but no this compound).

    • Well 12 will serve as the sterility control (containing only MHB).

  • Inoculation and Incubation:

    • Add 100 µL of the prepared bacterial inoculum to wells 1 through 11.

    • Incubate the plate at 37°C for 18-24 hours.[10]

  • MIC Determination:

    • Following incubation, the MIC is determined as the lowest concentration of this compound at which no visible growth (turbidity) is observed.[5] This can be assessed visually or by using a microplate reader to measure the OD at 600 nm.

Minimum Bactericidal Concentration (MBC) Assay

The MBC assay is performed after the MIC test to determine the lowest concentration of an antimicrobial agent required to kill a particular microorganism.[9][11] An agent is considered bactericidal if the MBC is no more than four times the MIC.

Materials:

  • Results from the MIC assay

  • Nutrient agar plates

  • Sterile pipettes and spreader

Protocol:

  • Subculturing from MIC Wells: From the wells of the completed MIC plate that show no visible growth, take a 10-100 µL aliquot.

  • Plating: Spread the aliquot onto a nutrient agar plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MBC Determination: The MBC is the lowest concentration of this compound that results in a ≥99.9% reduction in the initial bacterial inoculum.[11][12] This is determined by counting the number of colonies on the agar plates.

Time-Kill Kinetics Assay

The time-kill kinetics assay provides information on the rate at which an antimicrobial agent kills a bacterium and helps to determine whether the agent is bactericidal or bacteriostatic.[13][14]

Materials:

  • This compound

  • Test microorganisms

  • Mueller-Hinton Broth (MHB)

  • Sterile culture tubes or flasks

  • Incubator with shaking capabilities

  • Nutrient agar plates

  • Sterile pipettes and spreader

Protocol:

  • Preparation of Cultures: Prepare a bacterial culture in the mid-logarithmic phase of growth as described for the MIC assay.

  • Assay Setup:

    • Prepare flasks containing MHB with different concentrations of this compound (e.g., 0.5x MIC, 1x MIC, 2x MIC, and 4x MIC).

    • Include a growth control flask with no this compound.

    • Inoculate each flask with the prepared bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Time-Point Sampling:

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each flask.

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or phosphate-buffered saline (PBS).

    • Plate the dilutions onto nutrient agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • Count the number of colonies on the plates to determine the CFU/mL at each time point for each concentration of this compound.

    • Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is generally defined as a ≥3-log10 (99.9%) reduction in the initial bacterial inoculum.[13][14]

Data Presentation

Quantitative data from the antimicrobial assays should be summarized in clear and structured tables for easy comparison.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of this compound

Test MicroorganismMIC (µg/mL)MBC (µg/mL)Interpretation (Bacteriostatic/Bactericidal)
Staphylococcus aureus
Escherichia coli
Pseudomonas aeruginosa
Enterococcus faecalis

Table 2: Time-Kill Kinetics of this compound against Staphylococcus aureus

Time (hours)Log10 CFU/mL (Growth Control)Log10 CFU/mL (0.5x MIC)Log10 CFU/mL (1x MIC)Log10 CFU/mL (2x MIC)Log10 CFU/mL (4x MIC)
0
2
4
6
8
24

Visualizations

Diagrams illustrating the experimental workflows and potential mechanisms can aid in understanding the experimental design and results.

Experimental_Workflow cluster_MIC MIC Assay cluster_MBC MBC Assay cluster_TimeKill Time-Kill Kinetics MIC_Prep Prepare this compound Serial Dilutions MIC_Inoc Inoculate with Bacterial Suspension MIC_Prep->MIC_Inoc MIC_Inc Incubate 18-24h at 37°C MIC_Inoc->MIC_Inc MIC_Read Determine MIC (Lowest Concentration with No Growth) MIC_Inc->MIC_Read MBC_Sub Subculture from Clear MIC Wells MIC_Read->MBC_Sub Input for MBC TK_Setup Setup Cultures with Different Concentrations MIC_Read->TK_Setup Input for Time-Kill Concentrations MBC_Plate Plate on Agar MBC_Sub->MBC_Plate MBC_Inc Incubate 18-24h at 37°C MBC_Plate->MBC_Inc MBC_Read Determine MBC (≥99.9% Killing) MBC_Inc->MBC_Read TK_Sample Sample at Multiple Time Points TK_Setup->TK_Sample TK_Plate Plate Serial Dilutions TK_Sample->TK_Plate TK_Count Count CFU and Plot Data TK_Plate->TK_Count

Caption: Overall experimental workflow for antimicrobial testing.

Fatty_Acid_Mechanism cluster_Cell Bacterial Cell Membrane Cell Membrane Cytoplasm Cytoplasm FA This compound Disruption Membrane Disruption FA->Disruption interacts with Leakage Leakage of Intracellular Components Disruption->Leakage Inhibition Inhibition of Cellular Processes (e.g., Respiration, Enzyme Activity) Disruption->Inhibition Death Cell Death Leakage->Death Inhibition->Death

Caption: Putative mechanism of action of this compound.

References

Application Notes and Protocols for the Use of 2-Heptenoic Acid as a Chromatographic Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the utilization of 2-Heptenoic acid as a standard in chromatographic analyses. This document is intended to guide researchers, scientists, and drug development professionals in establishing robust and reliable analytical methods for the quantification of volatile fatty acids (VFAs) and other relevant organic acids.

Introduction

This compound, a seven-carbon unsaturated fatty acid, serves as an effective internal and external standard in various chromatographic techniques, including Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). Its chemical properties, such as its intermediate chain length and volatility, make it a suitable reference compound for the analysis of short-chain fatty acids (SCFAs) and other organic acids in complex biological and pharmaceutical matrices. The use of a standard is crucial for accurate quantification, compensating for variations in sample preparation and instrument response.

Application: Quantification of Volatile Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This section outlines the use of this compound as an internal standard for the quantitative analysis of volatile fatty acids (VFAs) in biological samples, such as fermentation broths or fecal samples, by GC-MS.

Principle

In this method, this compound is added to the sample at a known concentration at the beginning of the sample preparation process. It co-elutes with the target VFAs and is detected by the mass spectrometer. By comparing the peak areas of the target analytes to the peak area of the internal standard, accurate quantification can be achieved, correcting for any losses during extraction and derivatization, as well as for injection volume variability.

Experimental Protocol

2.2.1. Materials and Reagents

  • This compound (≥98% purity)

  • Target VFA standards (e.g., acetic acid, propionic acid, butyric acid, etc.)

  • Derivatization reagent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide with 1% TBDMS-Cl)

  • Solvents: Methanol, Dichloromethane (B109758) (DCM), Hexane (all GC grade)

  • Anhydrous Sodium Sulfate

  • Hydrochloric acid (HCl)

  • Sample matrix (e.g., fermentation broth, fecal extract)

2.2.2. Standard and Sample Preparation

  • Internal Standard Stock Solution (IS): Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Calibration Standards: Prepare a series of calibration standards by spiking blank matrix with known concentrations of the target VFAs and a fixed concentration of the this compound internal standard.

  • Sample Preparation:

    • To 1 mL of the liquid sample (or a known weight of homogenized solid sample suspended in water), add a precise volume of the this compound internal standard solution.

    • Acidify the sample to a pH of approximately 2 with HCl.

    • Extract the VFAs and the internal standard with an organic solvent such as dichloromethane or a hexane/ether mixture.

    • Dry the organic extract over anhydrous sodium sulfate.

    • Evaporate the solvent under a gentle stream of nitrogen.

  • Derivatization:

    • To the dried residue, add the derivatization reagent.

    • Heat the mixture at a specified temperature and time (e.g., 60°C for 30 minutes) to convert the acids to their more volatile silyl (B83357) esters.

    • After cooling, the sample is ready for GC-MS analysis.

2.2.3. GC-MS Conditions

ParameterSetting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-5ms fused silica (B1680970) capillary column (30m x 0.25mm I.D., 0.25µm film thickness) or similar non-polar column
Injector Temperature 250°C
Injection Volume 1 µL
Injection Mode Splitless
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature of 50°C, hold for 2 min, ramp to 150°C at 10°C/min, then ramp to 250°C at 20°C/min, and hold for 5 min.
Mass Spectrometer Agilent 5977B MSD or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Ion Source Temperature 230°C
Quadrupole Temperature 150°C
Mass Scan Range m/z 40-400
Acquisition Mode Selected Ion Monitoring (SIM) for quantitative analysis

2.2.4. Data Presentation: Quantitative Analysis

For quantitative analysis in SIM mode, monitor characteristic ions for the derivatized VFAs and this compound. The retention time for the TBDMS derivative of this compound should be determined by injecting a pure standard under the specified GC conditions.

Compound (TBDMS derivative)Expected Retention Time (min)Quantifier Ion (m/z)Qualifier Ion(s) (m/z)
Acetic Acid~5.211775, 145
Propionic Acid~6.513175, 159
Butyric Acid~7.814575, 173
This compound ~11.5 185 75, 213

Note: Retention times and mass fragments are illustrative and should be confirmed experimentally on the specific instrument used.

Method Validation Data (Illustrative)
ParameterResult
Linearity (R²) >0.995 for all analytes
Limit of Detection (LOD) 0.1 - 0.5 µM
Limit of Quantification (LOQ) 0.5 - 2.0 µM
Precision (%RSD) <10%
Accuracy (% Recovery) 90 - 110%

Application: Analysis of Short-Chain Fatty Acids by High-Performance Liquid Chromatography (HPLC)

This section describes the use of this compound as an external standard for the quantification of short-chain fatty acids (SCFAs) in aqueous samples.

Principle

In this method, a calibration curve is generated by plotting the peak areas of known concentrations of this compound. The concentration of the target SCFAs in the unknown samples is then determined by comparing their peak areas to this calibration curve. This approach is suitable for simpler matrices where matrix effects are minimal.

Experimental Protocol

3.2.1. Materials and Reagents

  • This compound (≥98% purity)

  • Target SCFA standards

  • Mobile Phase: Acetonitrile (HPLC grade), 0.01 M Potassium Phosphate Monobasic (pH adjusted to 2.5 with phosphoric acid)

  • Deionized water

3.2.2. Standard and Sample Preparation

  • Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 200 µg/mL.

  • Sample Preparation:

    • Filter the aqueous sample through a 0.45 µm syringe filter.

    • If necessary, dilute the sample with the mobile phase to bring the analyte concentrations within the calibration range.

3.2.3. HPLC Conditions

ParameterSetting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic elution with Acetonitrile:0.01 M Potassium Phosphate buffer (pH 2.5) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 20 µL
Detector UV-Vis Detector at 210 nm

3.2.4. Data Presentation: Quantitative Analysis

The retention time for this compound should be determined by injecting a pure standard. A calibration curve is constructed by plotting the peak area of the this compound standards against their concentrations.

CompoundExpected Retention Time (min)
Acetic Acid~3.1
Propionic Acid~4.5
Butyric Acid~6.8
This compound ~12.3

Note: Retention times are illustrative and will vary depending on the specific column and conditions used.

Method Validation Data (Illustrative)
ParameterResult
Linearity (R²) >0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 1.5 µg/mL
Precision (%RSD) <5%
Accuracy (% Recovery) 95 - 105%

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with this compound (IS) Sample->Spike Extract Liquid-Liquid Extraction Spike->Extract Derivatize Derivatization (e.g., Silylation) Extract->Derivatize GC_Inject GC Injection Derivatize->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection Mass Spectrometric Detection GC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration Quantification Quantification using IS Peak_Integration->Quantification Report Final Report Quantification->Report

Caption: GC-MS workflow for VFA analysis using an internal standard.

HPLC_Calibration cluster_prep Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Stock Prepare this compound Stock Dilute Create Serial Dilutions (Calibration Standards) Stock->Dilute Inject_Standards Inject Standards Dilute->Inject_Standards Record_Area Record Peak Areas Inject_Standards->Record_Area Plot_Curve Plot Peak Area vs. Concentration Record_Area->Plot_Curve Calculate_Equation Calculate Regression Equation Plot_Curve->Calculate_Equation Quantify_Sample Quantify Unknown Samples Calculate_Equation->Quantify_Sample

Caption: Workflow for external standard calibration in HPLC.

Application Notes and Protocols for 2-Heptenoic Acid in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Heptenoic acid is a medium-chain fatty acid (MCFA) with potential applications in cell culture research, particularly in the field of oncology. While direct studies on this compound are limited, its structural similarity to other well-researched MCFAs suggests it may share similar biological activities. This document provides an overview of the potential applications of this compound, drawing parallels with other MCFAs, and offers detailed protocols for investigating its effects in a cell culture setting.

Potential Applications of this compound

Based on studies of structurally similar fatty acids, this compound may exhibit the following activities:

  • Anti-cancer Effects: Medium-chain fatty acids such as capric, caprylic, and caproic acids have been shown to reduce the viability of human colorectal, skin, and breast cancer cells.[1][2] The proposed mechanism involves the downregulation of genes that regulate the cell cycle and the upregulation of genes involved in apoptosis, or programmed cell death.[1][2]

  • Histone Deacetylase (HDAC) Inhibition: Short-chain and odd-chain fatty acids have been identified as inhibitors of histone deacetylases (HDACs).[3][4] HDAC inhibitors are a promising class of anti-cancer therapeutics that can alter gene expression and induce cell differentiation.[3][5][6] Given its structure, this compound may also possess HDAC inhibitory activity.

  • Sensitization to Ferroptosis: Some medium-chain fatty acids, such as lauric acid, octanoic acid, and decanoic acid, have been found to selectively sensitize cancer cells to a form of cell death called ferroptosis.[7] This effect is associated with the upregulation of genes involved in fatty acid uptake and metabolism.[7]

Quantitative Data Summary for Medium-Chain Fatty Acids

The following table summarizes the observed anti-cancer effects of various medium-chain fatty acids on different cancer cell lines. This data can serve as a reference for designing experiments with this compound.

Fatty AcidCell Line(s)Incubation TimeObserved EffectReference
Capric AcidHCT-116 (colon), A-431 (skin), MCF-7 (breast)48 hours70-90% reduction in cell viability[1][2]
Caprylic AcidHCT-116 (colon), A-431 (skin), MCF-7 (breast)48 hours70-90% reduction in cell viability[1][2]
Caproic AcidHCT-116 (colon), A-431 (skin), MCF-7 (breast)48 hours70-90% reduction in cell viability[1][2]
Lauric AcidU937 (leukemia), A549 (lung)24 hoursSensitizes cells to RSL3-induced ferroptosis[7]
Octanoic AcidU937 (leukemia), A549 (lung)24 hoursSensitizes cells to RSL3-induced ferroptosis[7]
Decanoic AcidU937 (leukemia), A549 (lung)24 hoursSensitizes cells to RSL3-induced ferroptosis[7]

Experimental Protocols

Here are detailed protocols for key experiments to investigate the potential effects of this compound in cell culture.

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for determining the effect of this compound on the viability of cancer cells.[8][9][10]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control (e.g., DMSO or ethanol)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control. Incubate for 24, 48, or 72 hours.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Apoptosis Detection using Annexin V Staining

This protocol is for detecting apoptosis in cells treated with this compound using flow cytometry.[11][12][13][14]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control as described in Protocol 1.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

Protocol 3: Gene Expression Analysis by RT-qPCR

This protocol is for analyzing changes in the expression of target genes in response to this compound treatment.[15][16][17][18]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Vehicle control

  • 6-well plates

  • RNA extraction kit

  • cDNA synthesis kit

  • SYBR Green qPCR Master Mix

  • Primers for target genes (e.g., BAX, BCL2, Caspase-3, cell cycle regulators) and a housekeeping gene (e.g., GAPDH, ACTB)

  • qPCR instrument

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control.

  • RNA Extraction: After treatment, lyse the cells and extract total RNA using an RNA extraction kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.

  • qPCR: Set up the qPCR reaction with SYBR Green Master Mix, primers, and cDNA. Run the reaction on a qPCR instrument.

  • Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative expression of the target genes, normalized to the housekeeping gene.

Visualizations

G Hypothetical Signaling Pathway for MCFA-Induced Apoptosis MCFA Medium-Chain Fatty Acid (e.g., this compound) Cell Cancer Cell MCFA->Cell HDAC HDAC Inhibition Cell->HDAC Gene_Expression Altered Gene Expression HDAC->Gene_Expression Bax Bax (Pro-apoptotic) Upregulation Gene_Expression->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Gene_Expression->Bcl2 Mitochondria Mitochondria Bax->Mitochondria Bcl2->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Hypothetical pathway of MCFA-induced apoptosis.

G Experimental Workflow for Investigating this compound start Start cell_culture Culture Cancer Cells start->cell_culture treatment Treat with this compound (and vehicle control) cell_culture->treatment viability Assess Cell Viability (MTT Assay) treatment->viability apoptosis Detect Apoptosis (Annexin V Staining) treatment->apoptosis gene_expression Analyze Gene Expression (RT-qPCR) treatment->gene_expression analysis Data Analysis and Interpretation viability->analysis apoptosis->analysis gene_expression->analysis end End analysis->end

Caption: General workflow for studying this compound effects.

References

Application Notes: Synthesis of 2-Heptenoic Acid Esters for Fragrance Applications

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Heptenoic acid and its corresponding esters are valuable compounds in the fragrance and flavor industry.[1] They typically possess a range of fruity, fatty, and waxy notes that can be utilized to build complex and appealing scent profiles. For instance, this compound itself is described as having fatty, fruity, and cheesy odor characteristics.[2] The esters, such as methyl and ethyl 2-heptenoate, modify these foundational notes, often enhancing the fruity and sweet aspects. This document provides detailed protocols for the synthesis of this compound esters, focusing on methods that are relevant to researchers and chemists in the fragrance industry.

The synthesis of these α,β-unsaturated esters can be achieved through several established organic chemistry reactions. The choice of method often depends on factors such as desired stereoselectivity (E/Z isomerism), availability of starting materials, scalability, and tolerance to other functional groups. This note will detail three primary synthetic strategies:

  • Knoevenagel Condensation: A reliable method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene (B1212753) compound.[3][4][5]

  • Wittig Reaction: A versatile and widely used method for synthesizing alkenes from aldehydes or ketones and a phosphonium (B103445) ylide.[6][7][8]

  • Julia-Kocienski Olefination: A modified version of the Julia olefination that provides excellent stereoselectivity, typically favoring the (E)-isomer, which is often desired for specific fragrance profiles.[9][10]

Fragrance Profiles of this compound and its Esters

The olfactory characteristics of these compounds are crucial for their application. While the parent acid has a somewhat sharp, rancid aroma, its esters are generally more pleasant.[11] The specific scent profile is influenced by the alcohol moiety of the ester.

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Fragrance/Flavor Profile
(E)-2-Heptenoic acid18999-28-5C₇H₁₂O₂128.17Fatty, Fruity, Cheesy, Green, Dairy[2][11]
(Z)-2-Heptenoic acid1577-31-7C₇H₁₂O₂128.17Not widely reported, generally less common.
Methyl (E)-2-heptenoate14667-56-2C₈H₁₄O₂142.20Fruity, Apple, Green, Waxy
Ethyl (E)-2-heptenoate54340-72-6C₉H₁₆O₂156.22Fruity, Pineapple, Waxy, Green[12]

Synthetic Protocols

This section provides detailed experimental procedures for the synthesis of ethyl (E)-2-heptenoate, a representative fragrance ester. These protocols can be adapted for the synthesis of other esters by substituting the corresponding active methylene compound or alcohol.

Protocol 1: Knoevenagel Condensation

This protocol describes the reaction between pentanal and diethyl malonate, followed by saponification and decarboxylation to yield this compound, which is then esterified. A common modification, the Doebner modification, uses pyridine (B92270) as a solvent and catalyst, often leading to a one-pot condensation and decarboxylation when malonic acid is used.[13][14]

Reaction Scheme:

  • Pentanal + Diethyl Malonate → Diethyl 2-pentylidene-malonate

  • Diethyl 2-pentylidene-malonate → this compound (via hydrolysis and decarboxylation)

  • This compound + Ethanol (B145695) → Ethyl 2-heptenoate (via Fischer Esterification)

Materials:

  • Pentanal

  • Diethyl malonate

  • Piperidine (B6355638) (catalyst)

  • Toluene

  • Potassium hydroxide (B78521)

  • Ethanol

  • Sulfuric acid (catalyst for esterification)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Condensation: To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add pentanal (1.0 eq), diethyl malonate (1.1 eq), piperidine (0.1 eq), and toluene.

  • Heat the mixture to reflux and continue heating until the theoretical amount of water has been collected in the Dean-Stark trap.

  • Cool the reaction mixture to room temperature. Wash the organic layer with water and then brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude diethyl 2-pentylidene-malonate.

  • Hydrolysis and Decarboxylation: Dissolve the crude product in ethanol and add a solution of potassium hydroxide (2.5 eq) in water.

  • Heat the mixture to reflux for 4-6 hours.

  • Cool the mixture and remove the ethanol under reduced pressure. Acidify the aqueous residue with cold hydrochloric acid to a pH of ~1.

  • Extract the product with diethyl ether. Wash the combined organic extracts with brine, dry over anhydrous magnesium sulfate, filter, and concentrate to yield crude this compound.

  • Esterification: Combine the crude this compound with an excess of ethanol (5-10 eq) and a catalytic amount of concentrated sulfuric acid (e.g., 5 drops).[15]

  • Heat the mixture to reflux for 3-5 hours.

  • Work-up and Purification: Cool the reaction mixture and pour it into a separatory funnel containing water. Extract the ester with diethyl ether.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (caution: CO₂ evolution), and brine.[15]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purify the crude ethyl 2-heptenoate by vacuum distillation.

Protocol 2: Wittig Reaction

The Wittig reaction provides a direct route to the α,β-unsaturated ester from an aldehyde.[6][7] The use of a stabilized ylide, such as (carbethoxymethylene)triphenylphosphorane (B24862), generally favors the formation of the (E)-isomer.[6]

Reaction Scheme: Pentanal + (Carbethoxymethylene)triphenylphosphorane → Ethyl (E)-2-heptenoate + Triphenylphosphine (B44618) oxide

Materials:

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve (carbethoxymethylene)triphenylphosphorane (1.1 eq) in dry DCM or THF.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of pentanal (1.0 eq) in the same solvent dropwise over 15-20 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the pentanal is consumed (typically 12-24 hours).

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure.

  • Add hexane to the residue to precipitate the triphenylphosphine oxide byproduct. Stir for 30 minutes and then filter the mixture through a plug of silica gel, washing with additional hexane.

  • Collect the filtrate and concentrate it under reduced pressure to obtain the crude ethyl 2-heptenoate.

  • If necessary, further purify the product by flash column chromatography on silica gel or vacuum distillation.

Protocol 3: Julia-Kocienski Olefination

This method is renowned for its high (E)-selectivity and is particularly useful for constructing stereodefined alkenes.[9][10] It involves the reaction of an aldehyde with a sulfone, typically a heteroaryl sulfone like a benzothiazol-2-yl (BT) sulfone or a 1-phenyl-1H-tetrazol-5-yl (PT) sulfone.[9][10]

Reaction Scheme: Pentanal + Ethyl 2-(benzothiazol-2-ylsulfonyl)acetate + Base → Ethyl (E)-2-heptenoate

Materials:

  • Ethyl 2-(benzothiazol-2-ylsulfonyl)acetate

  • Pentanal

  • Potassium bis(trimethylsilyl)amide (KHMDS) or Sodium bis(trimethylsilyl)amide (NaHMDS)

  • Dry Tetrahydrofuran (THF)

  • Saturated ammonium (B1175870) chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve ethyl 2-(benzothiazol-2-ylsulfonyl)acetate (1.1 eq) in dry THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add KHMDS (1.1 eq, as a solution in THF) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Add a solution of pentanal (1.0 eq) in dry THF dropwise.

  • Continue stirring at -78 °C for 2-3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Quench the reaction by adding saturated ammonium chloride solution.

  • Extract the mixture with diethyl ether.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield pure ethyl (E)-2-heptenoate.

Comparative Synthesis Data

The choice of synthetic route can significantly impact the yield and stereochemical outcome. The following table summarizes typical results for the synthesis of α,β-unsaturated esters via these methods.

Synthesis MethodKey ReactantsTypical Catalyst/BaseTypical SolventYield (%)(E):(Z) RatioAdvantagesDisadvantages
Knoevenagel Aldehyde, Malonic EsterPiperidine, PyridineToluene, Pyridine60-85Variable, often favors EUses inexpensive reagents.Multi-step process for esters; can have selectivity issues.
Wittig Aldehyde, Stabilized YlideNone (ylide is the reagent)DCM, THF, Toluene70-95>95:5High yield; one-pot reaction.Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification.
Julia-Kocienski Aldehyde, Heteroaryl SulfoneKHMDS, NaHMDSTHF75-90>98:2Excellent (E)-selectivity; mild conditions.Requires synthesis of the sulfone reagent; more expensive base.

Spectroscopic Data for Ethyl (E)-2-Heptenoate

Characterization of the final product is essential to confirm its identity and purity. Below is a table of expected spectroscopic data for ethyl (E)-2-heptenoate.

TechniqueData
¹H NMR (CDCl₃) δ ~6.95 (dt, 1H, J=15.6, 7.0 Hz, -CH=CH -CO₂Et), δ ~5.80 (dt, 1H, J=15.6, 1.5 Hz, -CH =CH-CO₂Et), δ ~4.18 (q, 2H, J=7.1 Hz, -O-CH ₂-CH₃), δ ~2.20 (q, 2H, J=7.0 Hz, -CH₂-CH=), δ ~1.45 (sextet, 2H, J=7.5 Hz, -CH₂-CH₂-CH=), δ ~1.28 (t, 3H, J=7.1 Hz, -O-CH₂-CH ₃), δ ~0.90 (t, 3H, J=7.4 Hz, CH ₃-CH₂-)
¹³C NMR (CDCl₃) δ ~166.5 (C=O), δ ~149.0 (-CH=C H-CO₂Et), δ ~121.5 (-C H=CH-CO₂Et), δ ~60.1 (-O-CH₂-), δ ~34.5 (-CH₂-CH=), δ ~30.8 (-CH₂-CH₂-CH=), δ ~22.2 (CH₃-CH₂-), δ ~14.2 (-O-CH₂-CH₃), δ ~13.8 (CH₃-CH₂-)
IR (neat) ν ~2960, 2930, 2870 (C-H stretch), ν ~1720 (C=O stretch, ester), ν ~1655 (C=C stretch), ν ~1170 (C-O stretch)
Mass Spec (EI) m/z 156 (M⁺), 127, 111, 83, 69, 55, 41

Diagrams

General Synthesis Workflow

SynthesisWorkflow Start Starting Materials (e.g., Pentanal, Ylide) Reaction Chemical Synthesis (e.g., Wittig Reaction) Start->Reaction Workup Aqueous Work-up (Extraction, Washing) Reaction->Workup Drying Drying (Anhydrous MgSO₄) Workup->Drying Filtration Filtration & Concentration (Rotary Evaporation) Drying->Filtration Purification Purification (Distillation or Chromatography) Filtration->Purification Analysis Characterization (GC-MS, NMR, IR) Purification->Analysis Final Pure 2-Heptenoic Acid Ester Analysis->Final

Caption: General experimental workflow for the synthesis and purification of this compound esters.

Wittig Reaction Mechanism

WittigMechanism cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Pentanal Pentanal (Aldehyde) Betaine Betaine Intermediate (Zwitterion) Pentanal->Betaine Nucleophilic Attack Oxaphosphetane Oxaphosphetane (4-membered ring) Pentanal->Oxaphosphetane [2+2] Cycloaddition Ylide Phosphorus Ylide Ph₃P=CHCO₂Et Ylide->Betaine Ylide->Oxaphosphetane [2+2] Cycloaddition Betaine->Oxaphosphetane Ring Closure Ester Ethyl (E)-2-Heptenoate (Alkene) Oxaphosphetane->Ester Decomposition TPO Triphenylphosphine Oxide (Byproduct) Oxaphosphetane->TPO

Caption: Simplified mechanism of the Wittig reaction for ester synthesis.

Synthetic Route Comparison

Routes cluster_wittig Wittig Route cluster_julia Julia-Kocienski Route cluster_knoevenagel Knoevenagel Route Start Pentanal Product Ethyl (E)-2-Heptenoate Start->Product Wittig Start->Product Julia k_intermediate This compound Intermediate Start->k_intermediate Knoevenagel w_reagent Ph₃P=CHCO₂Et w_reagent->Product j_reagent BT-SO₂CH₂CO₂Et + KHMDS j_reagent->Product k_reagent CH₂(CO₂Et)₂ + Piperidine k_reagent->k_intermediate k_intermediate->Product esterification Ethanol, H⁺ esterification->Product

References

Application Notes & Protocols: 2-Heptenoic Acid in Specialty Polymer Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of 2-Heptenoic acid, an α,β-unsaturated monocarboxylic acid, is an emerging area of interest in the development of specialty polymers.[1][2] Its unique chemical structure, featuring a reactive carbon-carbon double bond and a carboxylic acid functional group, makes it a versatile building block for creating polymers with tailored properties.[1][3] These polymers hold potential for a variety of applications, including in the formulation of advanced coatings, adhesives, and biomedical materials. This document provides an overview of the potential applications and detailed protocols for the synthesis and characterization of polymers derived from this compound. While direct literature on the polymerization of this compound is limited, the methodologies presented here are based on well-established principles of polymer chemistry for similar functional monomers.[4][5]

Potential Applications of Poly(this compound) and its Copolymers

The incorporation of this compound into polymer chains can impart a range of desirable properties, leading to several potential applications in the specialty polymers sector.

  • Functional Coatings and Adhesives: The carboxylic acid groups along the polymer backbone can enhance adhesion to various substrates through hydrogen bonding and potential covalent interactions. These polymers could be used to formulate specialty coatings with improved durability and flexibility.[1][6]

  • Biomedical Materials and Drug Delivery: The biodegradability of polymers derived from fatty acids makes them attractive for biomedical applications.[7] Poly(this compound) could be explored for creating biodegradable scaffolds for tissue engineering or as a component in drug delivery systems.[8][9] The carboxylic acid moieties can be used for conjugating drugs or targeting ligands.

  • pH-Responsive Polymers: The presence of carboxylic acid groups suggests that the resulting polymers will exhibit pH-responsive behavior. At low pH, the acid groups will be protonated, making the polymer more hydrophobic, while at higher pH, deprotonation will lead to increased hydrophilicity and swelling. This property is highly valuable for applications such as smart hydrogels and controlled-release formulations.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of polymers based on this compound. Researchers should optimize these conditions based on their specific molecular weight and property targets.

Protocol for Free Radical Polymerization of this compound

This protocol describes a standard free radical polymerization of this compound to produce poly(this compound). Free radical polymerization is a versatile method for polymerizing vinyl monomers.[10][11]

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous N,N-Dimethylformamide (DMF) (solvent)

  • Methanol (B129727) (non-solvent for precipitation)

  • Nitrogen gas (for inert atmosphere)

  • Schlenk flask and manifold

  • Magnetic stirrer and hot plate

  • Vacuum oven

Procedure:

  • In a Schlenk flask, dissolve this compound (e.g., 5 g, 39 mmol) and AIBN (e.g., 0.064 g, 0.39 mmol, for a 100:1 monomer to initiator ratio) in anhydrous DMF (e.g., 20 mL).

  • Seal the flask with a rubber septum and deoxygenate the solution by bubbling with nitrogen for 30 minutes while stirring.

  • Place the flask in a preheated oil bath at 70°C and stir for the desired reaction time (e.g., 12-24 hours).

  • To terminate the polymerization, cool the flask to room temperature and expose the solution to air.

  • Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer with fresh methanol to remove unreacted monomer and initiator.

  • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

Protocol for Polymer Characterization

a) Molecular Weight and Polydispersity (Đ) Determination by Gel Permeation Chromatography (GPC):

  • Prepare a solution of the dried polymer in a suitable solvent (e.g., Tetrahydrofuran (THF) with 1% acetic acid to suppress ionic interactions) at a concentration of approximately 1-2 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter.

  • Inject the sample into a GPC system equipped with a refractive index (RI) detector and appropriate columns (e.g., polystyrene-divinylbenzene columns).

  • Use a calibration curve generated from narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)) to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity (Đ = Mw/Mn).

b) Chemical Structure Confirmation by Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • FTIR Spectroscopy: Acquire an FTIR spectrum of the dried polymer. Look for the disappearance of the C=C stretching vibration (around 1640 cm⁻¹) from the monomer and the appearance of a broad O-H stretch from the carboxylic acid groups (around 3000 cm⁻¹) and a strong C=O stretch (around 1710 cm⁻¹).

  • ¹H NMR Spectroscopy: Dissolve the polymer in a suitable deuterated solvent (e.g., DMSO-d₆). The spectrum should show broad peaks corresponding to the polymer backbone, with the disappearance of the sharp vinyl proton signals from the monomer.

Quantitative Data

The following table presents exemplary data that could be expected from the synthesis of poly(this compound) under varying conditions. This data is illustrative and actual results may vary.

Experiment ID Monomer:Initiator Ratio Reaction Time (h) Mn ( g/mol ) Đ (Mw/Mn)
PHA-1100:11215,0001.8
PHA-2100:12425,0002.1
PHA-3200:12440,0002.3
PHA-450:1128,0001.7

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of poly(this compound).

G cluster_synthesis Synthesis cluster_characterization Characterization reagents Reagents: This compound AIBN, DMF polymerization Free Radical Polymerization (70°C, N2 atmosphere) reagents->polymerization precipitation Precipitation in Methanol polymerization->precipitation drying Vacuum Drying precipitation->drying gpc GPC Analysis (Mn, Mw, Đ) drying->gpc nmr NMR Spectroscopy (Structure Confirmation) drying->nmr ftir FTIR Spectroscopy (Functional Groups) drying->ftir

Caption: Workflow for Poly(this compound) Synthesis and Characterization.

Polymerization Reaction Scheme

The diagram below shows the chemical reaction for the free radical polymerization of this compound.

Caption: Free Radical Polymerization of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Heptenoic acid synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method for synthesizing this compound is the Doebner modification of the Knoevenagel condensation.[1][2] This reaction involves the condensation of heptanal (B48729) with malonic acid, typically using pyridine (B92270) as the solvent and a catalytic amount of piperidine (B6355638).[3][4] The reaction proceeds via an initial condensation to form an unstable intermediate which then undergoes decarboxylation to yield the desired α,β-unsaturated carboxylic acid.[5]

Q2: What are the typical catalysts and solvents used in the Doebner modification for this synthesis?

A2: Pyridine is commonly used as both the solvent and a basic catalyst in the Doebner modification.[1][3] Piperidine is often added in catalytic amounts to accelerate the initial condensation step.[4] While pyridine is traditional, other organic bases have been explored. However, for the Doebner modification which relies on decarboxylation, pyridine is particularly effective.[2]

Q3: What are the most common side reactions that can lower the yield of this compound?

A3: Several side reactions can occur, leading to a lower yield of the desired product. These include:

  • Self-condensation of heptanal: Heptanal can react with itself, especially in the presence of a base, to form aldol (B89426) condensation products.[6]

  • Michael addition: The this compound product can act as a Michael acceptor and react with another molecule of the malonic acid enolate.

  • Formation of byproducts from impurities in heptanal: The purity of the starting heptanal is crucial, as impurities can lead to undesired side products.

Q4: How can I purify the final this compound product?

A4: Purification of this compound typically involves an aqueous workup to remove the pyridine and any water-soluble impurities. This is followed by extraction of the product into an organic solvent. The crude product can then be further purified by either vacuum distillation or recrystallization.[7] The choice between distillation and recrystallization will depend on the physical properties of the product and the nature of the impurities.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Yield 1. Incorrect reaction temperature: The reaction may be too slow at lower temperatures or side reactions may dominate at excessively high temperatures.1. Optimize the reaction temperature. A gentle reflux is often a good starting point. Monitor the reaction progress by TLC to determine the optimal temperature.
2. Inactive catalyst: The piperidine or pyridine may be of poor quality or degraded.2. Use freshly distilled piperidine and high-purity pyridine.
3. Poor quality of reactants: Heptanal can easily oxidize to heptanoic acid or polymerize. Malonic acid may be hydrated.3. Use freshly distilled heptanal. Ensure malonic acid is dry.
4. Insufficient reaction time: The reaction may not have proceeded to completion.4. Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting materials are consumed.
Formation of a viscous, tarry substance 1. Self-condensation of heptanal: This is a common side reaction, especially at higher temperatures or with excess base.1. Control the reaction temperature carefully. Add the heptanal slowly to the reaction mixture. Use only a catalytic amount of piperidine.
2. Polymerization of reactants or products. 2. Lower the reaction temperature and ensure efficient stirring.
Product is difficult to isolate or purify 1. Emulsion formation during workup: This can occur during the extraction process, making phase separation difficult.1. Add a saturated brine solution to help break the emulsion. If necessary, filter the entire mixture through a pad of celite.
2. Product co-distills with impurities: Impurities with similar boiling points can make purification by distillation challenging.2. If distillation is ineffective, try recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate).
3. Incomplete removal of pyridine: Residual pyridine can be difficult to remove.3. Wash the organic layer thoroughly with dilute acid (e.g., 1M HCl) during the workup to ensure all pyridine is protonated and moves to the aqueous phase.

Data Presentation

Optimization of Reaction Conditions for this compound Synthesis
EntryHeptanal (mmol)Malonic Acid (mmol)Pyridine (mL)Piperidine (mmol)Temperature (°C)Time (h)Yield (%)Reference
11012201100 (reflux)4~75General Protocol
21015250.5906LowerInferred from troubleshooting guides
310122021104Lower due to side reactionsInferred from troubleshooting guides
41012151100 (reflux)8HigherInferred from optimization principles

Note: The yields presented are approximate and can vary based on the specific experimental setup and purity of reagents. These values are compiled from general protocols and troubleshooting literature to illustrate the impact of varying conditions.

Experimental Protocols

Detailed Methodology for the Synthesis of this compound via Doebner Condensation

Materials:

  • Heptanal (freshly distilled)

  • Malonic acid

  • Pyridine (anhydrous)

  • Piperidine (freshly distilled)

  • Diethyl ether (or other suitable extraction solvent)

  • 1M Hydrochloric acid

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation) or recrystallization apparatus

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve malonic acid (1.2 equivalents) in pyridine (2 mL per gram of malonic acid).

  • Addition of Reactants: To this solution, add freshly distilled heptanal (1.0 equivalent).

  • Catalyst Addition: Add a catalytic amount of piperidine (0.1 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to a gentle reflux (approximately 100-115°C) with continuous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 hexane:ethyl acetate (B1210297) eluent). The reaction is typically complete within 4-6 hours, as indicated by the consumption of heptanal.

  • Workup - Quenching and Extraction:

    • Allow the reaction mixture to cool to room temperature.

    • Pour the cooled mixture into a separatory funnel containing cold 1M hydrochloric acid to neutralize the pyridine.

    • Extract the aqueous layer with diethyl ether (3 x volume of the aqueous layer).

    • Combine the organic extracts and wash them sequentially with 1M hydrochloric acid, water, and finally with a saturated sodium chloride solution (brine).

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation or recrystallization from a suitable solvent.

Mandatory Visualizations

Experimental_Workflow A Reaction Setup: Dissolve Malonic Acid in Pyridine B Add Heptanal A->B C Add Catalytic Piperidine B->C D Heat to Reflux (4-6 hours) C->D E Monitor by TLC D->E Periodically F Cool to Room Temperature D->F E->D G Workup: Acid Quench & Extraction F->G H Dry Organic Layer G->H I Remove Solvent H->I J Purification: Vacuum Distillation or Recrystallization I->J K Pure this compound J->K

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield start Low Yield of This compound cause1 Incomplete Reaction? start->cause1 cause2 Side Reactions? start->cause2 cause3 Purification Issues? start->cause3 solution1a Increase Reaction Time cause1->solution1a Yes solution1b Increase Temperature cause1->solution1b Yes solution1c Check Reagent Quality cause1->solution1c Yes solution2a Lower Temperature cause2->solution2a Yes solution2b Optimize Catalyst Loading cause2->solution2b Yes solution2c Slow Addition of Aldehyde cause2->solution2c Yes solution3a Optimize Extraction pH cause3->solution3a Yes solution3b Recrystallize instead of Distill cause3->solution3b Yes

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

overcoming solubility issues of 2-Heptenoic acid in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to overcome solubility challenges with 2-Heptenoic acid in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound not dissolving in water?

This compound is a medium-chain fatty acid with limited solubility in water.[1] Its molecular structure consists of a seven-carbon aliphatic tail, which is hydrophobic, and a polar carboxylic acid head.[2] In neutral water, the non-polar tail dominates, leading to poor aqueous solubility. One source estimates its water solubility at approximately 1.59 g/L, while another suggests 2.389 g/L at 25°C.[2][3]

Q2: What are the primary methods to increase the aqueous solubility of this compound?

There are three primary methods to enhance the solubility of this compound:

  • pH Adjustment: Increasing the pH of the solution deprotonates the carboxylic acid group, forming the more soluble carboxylate salt.[4][5]

  • Co-solvents: Introducing a water-miscible organic solvent can reduce the polarity of the aqueous medium, improving the dissolution of the hydrophobic acid.[6][]

  • Complexation/Micellar Solubilization: Using agents like cyclodextrins or surfactants can encapsulate the hydrophobic portion of the molecule, increasing its apparent solubility in water.[8][9][10][11]

Q3: At what pH will this compound become more soluble?

As a weak acid, this compound will become significantly more soluble in an alkaline solution with a pH above its acid dissociation constant (pKa).[4][5] The pKa for this compound is approximately 4.79-5.2.[2][12] By adjusting the pH to a level above the pKa (e.g., pH 7.0 or higher), the equilibrium shifts towards the deprotonated, charged carboxylate form, which is more polar and thus more water-soluble.[4]

Q4: What co-solvents are effective for dissolving this compound?

Common water-miscible organic solvents can be effective. These include:

The choice of co-solvent will depend on the specific requirements and constraints of your experiment, such as toxicity and compatibility with other components.

Q5: How do cyclodextrins improve the solubility of compounds like this compound?

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[8][13] They can form non-covalent "inclusion complexes" with poorly soluble molecules like this compound.[14][15] The hydrophobic tail of the fatty acid is encapsulated within the cyclodextrin's cavity, while the hydrophilic exterior of the cyclodextrin (B1172386) remains exposed to the water, effectively increasing the overall solubility of the fatty acid in the aqueous solution.[13][16]

Troubleshooting Guide

Issue: I added this compound to my buffer, and the solution became cloudy or an oily layer formed.
  • Cause: The concentration of this compound has exceeded its solubility limit in your current aqueous system.

  • Solution Workflow:

    • Check the pH: Ensure the pH of your solution is at least 1.5 to 2 units above the pKa of this compound (~5.2). If the pH is neutral or acidic, the acid will be in its less soluble protonated form.

    • Consider a Solubilization Method: If you cannot adjust the pH, you will need to employ an alternative strategy. Refer to the workflow diagram below to select an appropriate method based on your experimental constraints.

    • Ensure Proper Mixing: Ensure the solution is being mixed vigorously. For some methods, gentle heating can also aid dissolution.[17]

Data Presentation: Solubility of this compound

The following table summarizes the solubility of this compound in water and various organic solvents.

SolventSolubility (g/L)Temperature (°C)Source
Water1.59Not Specified[2]
Water2.38925[3]
Water4.9125[18]
Ethanol444.8225[18]
Methanol798.9125[18]
Isopropanol185.0125[18]
Acetone379.2525[18]
Dimethylformamide (DMF)1091.3125[18]

Experimental Protocols

Protocol 1: Solubilization by pH Adjustment

This protocol is for preparing a stock solution of this compound by converting it to its more soluble salt form.

  • Materials: this compound, 1 M Sodium Hydroxide (NaOH) solution, desired aqueous buffer (e.g., PBS), pH meter, magnetic stirrer.

  • Procedure:

    • Weigh the desired amount of this compound and add it to your aqueous buffer.

    • Begin stirring the suspension. An oily layer or white precipitate may be visible.

    • While monitoring the pH, slowly add the 1 M NaOH solution dropwise.

    • As the pH increases and surpasses the pKa of ~5.2, the this compound will begin to dissolve.

    • Continue adding NaOH until all the this compound is dissolved and the solution is clear. The final pH should typically be stable in the range of 7.0-8.0 for complete dissolution.

    • Record the final volume and pH to ensure accurate concentration calculations.

Protocol 2: Solubilization Using a Co-solvent (Ethanol)

This protocol is for preparing a concentrated stock solution in a water-miscible organic solvent.

  • Materials: this compound, 100% Ethanol, sterile vials, vortex mixer.

  • Procedure:

    • Weigh the desired amount of this compound into a sterile vial.

    • Add the calculated volume of 100% ethanol to achieve the target concentration.

    • Vortex the solution vigorously for 1-2 minutes until the this compound is completely dissolved.

    • This concentrated stock can then be added to your aqueous experimental medium. Note: Be cautious of the final co-solvent concentration in your experiment, as it may affect cellular or molecular interactions. Perform a dilution test to ensure the compound does not precipitate upon addition to the final aqueous solution.

Visualizations

Workflow: Selecting a Solubilization Method start Start: this compound Insoluble in Aqueous Solution q_ph Is pH modification allowed in your system? start->q_ph method_ph Use pH Adjustment: Increase pH > 6.5 with NaOH or other base. q_ph->method_ph ph_yes q_organic Are organic co-solvents (e.g., EtOH, DMSO) permissible? q_ph->q_organic ph_no ph_yes Yes ph_no No end_solved Solubility Issue Resolved method_ph->end_solved method_cosolvent Use a Co-solvent: Prepare concentrated stock in EtOH/DMSO and dilute. q_organic->method_cosolvent organic_yes method_complex Use Complexation Agents: Employ cyclodextrins or surfactants (micelles). q_organic->method_complex organic_no organic_yes Yes organic_no No method_cosolvent->end_solved method_complex->end_solved

Caption: Decision tree for selecting a suitable solubilization strategy.

Mechanism: pH-Dependent Solubility of this compound cluster_0 Low pH (Acidic Conditions) cluster_1 High pH (Alkaline Conditions) Acid R-COOH (Protonated Form) Poorly Water-Soluble Base R-COO⁻ + H⁺ (Deprotonated Form) Highly Water-Soluble Acid->Base pKa ~ 5.2 info Equilibrium shifts based on solution pH

Caption: Equilibrium between soluble and insoluble forms of the acid.

References

troubleshooting peak tailing in HPLC analysis of 2-Heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the HPLC analysis of 2-Heptenoic acid. It is designed for researchers, scientists, and drug development professionals to help resolve common issues, with a focus on peak tailing.

Troubleshooting Guide: Peak Tailing in this compound Analysis

Peak tailing is a common chromatographic problem that can affect resolution, accuracy, and precision. The following guide provides a systematic approach to troubleshooting peak tailing in the analysis of this compound.

Is your this compound peak exhibiting tailing?

This is often characterized by an asymmetry factor greater than 1.2. Start by identifying whether the issue is related to a single peak (likely a chemical interaction) or all peaks in your chromatogram (likely a physical or system-wide issue).

DOT Script for Troubleshooting Workflow

troubleshooting_workflow start Peak Tailing Observed for This compound all_peaks Are all peaks tailing? start->all_peaks single_peak Is only the 2-Heptenoic acid peak tailing? all_peaks->single_peak No physical_issue Suspect Physical Issue all_peaks->physical_issue Yes chemical_issue Suspect Chemical Interaction single_peak->chemical_issue Yes check_column Check for Column Void or Contamination physical_issue->check_column check_system Check for Extra-Column Volume (tubing, fittings) physical_issue->check_system solution_physical Solutions: - Replace/regenerate column - Use shorter/narrower tubing - Check fittings check_column->solution_physical check_system->solution_physical check_ph Verify Mobile Phase pH (should be < pKa of this compound) chemical_issue->check_ph check_column_chem Consider Column Chemistry (silanol interactions) chemical_issue->check_column_chem solution_chemical Solutions: - Adjust mobile phase pH to 2.5-3.5 - Use an end-capped column - Increase buffer strength check_ph->solution_chemical check_column_chem->solution_chemical chemical_interaction cluster_column Silica Stationary Phase cluster_analyte This compound silanol Deprotonated Silanol Group (SiO⁻) c18 C18 Chains ionized Ionized this compound (COO⁻) (at pH > pKa) ionized->silanol Ionic Interaction (Causes Peak Tailing) neutral Neutral this compound (COOH) (at pH < pKa) neutral->c18 Hydrophobic Interaction (Desired Retention)

Technical Support Center: Storage and Handling of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of 2-Heptenoic acid to prevent its degradation. The following information is presented in a question-and-answer format to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound, as an α,β-unsaturated carboxylic acid, is susceptible to three main degradation pathways during storage:

  • Oxidation: The double bond and the allylic position are prone to oxidation, leading to the formation of hydroperoxides, aldehydes, and shorter-chain carboxylic acids. This process, known as autoxidation, can be initiated by light, heat, or the presence of metal ions.

  • Polymerization: The carbon-carbon double bond in this compound can undergo free-radical polymerization, especially in the presence of initiators like peroxides, light, or heat. This results in the formation of oligomers and polymers, which will alter the purity and properties of the material.[1][2][3]

  • Isomerization: The trans (E) isomer of this compound is generally more stable. However, exposure to heat, light, or acidic/basic conditions can lead to isomerization to the cis (Z) isomer.[4][5] Additionally, migration of the double bond from the α,β-position to the β,γ-position can occur, potentially followed by decarboxylation.[6][7]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored under the following conditions:

ParameterRecommended ConditionRationale
Temperature Cool to cold (-20°C to 4°C)Reduces the rate of chemical reactions, including oxidation and polymerization.
Atmosphere Inert gas (Argon or Nitrogen)Minimizes contact with oxygen, thereby preventing oxidation.
Light Amber glass vial or opaque containerProtects the compound from light-induced degradation (photo-oxidation and polymerization).
Container Tightly sealed, corrosion-resistant container (e.g., glass or PTFE-lined cap)[8]Prevents exposure to moisture and air, and avoids reaction with container material.[9]

Q3: Should I use any stabilizers or inhibitors when storing this compound?

A3: For long-term storage, the addition of a stabilizer is recommended. A combination of antioxidants can be particularly effective.[10]

Stabilizer ClassExampleRecommended Concentration
Free-Radical Scavenger Butylated hydroxytoluene (BHT) or Tocopherol (Vitamin E)0.01 - 0.1% (w/w)
Metal Chelator Ethylenediaminetetraacetic acid (EDTA)0.005 - 0.05% (w/w)

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps
Change in physical appearance (e.g., color change from colorless to yellow/brown, increased viscosity) Oxidation and/or polymerization.1. Verify storage conditions (temperature, atmosphere, light protection).2. Test for the presence of peroxides using a peroxide test strip.3. Analyze the sample by GC-MS or HPLC to identify degradation products.[11][12]4. If degradation is confirmed, consider purifying the remaining material by distillation or chromatography if possible. Discard if extensively degraded.
Appearance of new peaks in analytical chromatograms (GC, HPLC) Isomerization or formation of degradation products.1. Compare the chromatogram to a reference standard.2. Use a mass spectrometer (MS) detector to identify the molecular weights of the new peaks.[13]3. For suspected isomerization, use an HPLC method capable of separating geometric isomers.[14][15]
Inconsistent experimental results Degradation of the starting material leading to lower effective concentration or interfering byproducts.1. Re-analyze the purity of the this compound stock.2. Prepare fresh solutions from a new or properly stored batch.3. Implement a routine stability testing protocol for long-term projects.[16]

Experimental Protocols

Protocol 1: Stability Testing of this compound

This protocol outlines a method to assess the stability of this compound under different storage conditions.[16]

1. Materials:

  • This compound
  • Amber glass vials with PTFE-lined screw caps
  • Inert gas (Argon or Nitrogen)
  • Stabilizers (e.g., BHT, EDTA)
  • Solvent for analysis (e.g., methanol, HPLC grade)
  • GC-MS or HPLC system

2. Procedure:

  • Aliquot this compound into several vials.
  • Create different storage conditions to be tested (e.g., Room Temperature/Air, 4°C/Air, 4°C/Inert Gas, -20°C/Inert Gas, 4°C/Inert Gas with BHT).
  • For inert gas conditions, flush the headspace of the vial with the inert gas for 1-2 minutes before sealing.
  • Store one aliquot under optimal conditions (-80°C, inert atmosphere) as a baseline reference (Time 0).
  • At specified time points (e.g., 1, 3, 6 months), remove a vial from each storage condition.
  • Prepare a solution of the stored sample and the Time 0 reference sample at the same concentration.
  • Analyze both samples by a validated analytical method (e.g., GC-MS as described in Protocol 2).
  • Compare the purity and the presence of degradation products between the stored sample and the reference.

Protocol 2: Quantitative Analysis of this compound Degradation by GC-MS

This protocol provides a method for the derivatization and quantification of this compound and its potential degradation products.[11]

1. Materials:

  • Sample of this compound
  • Internal standard (e.g., Heptadecanoic acid)
  • Derivatization agent: BF3-methanol (14% w/v) or acetyl chloride in methanol
  • Extraction solvent: Hexane (B92381) (GC grade)
  • Anhydrous sodium sulfate (B86663)
  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Derivatization (to form Fatty Acid Methyl Esters - FAMEs):

  • To 1 mg of the this compound sample, add 100 µL of the internal standard solution (1 mg/mL in methanol).
  • Add 1 mL of 14% BF3-methanol.
  • Seal the vial and heat at 60°C for 30 minutes.
  • Cool the vial to room temperature.
  • Add 1 mL of deionized water and 2 mL of hexane.
  • Vortex for 1 minute to extract the FAMEs into the hexane layer.
  • Centrifuge briefly to separate the layers.
  • Transfer the upper hexane layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water.
  • Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

3. GC-MS Analysis:

  • Injector: 250°C, Splitless mode
  • Oven Program: Initial 60°C for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.
  • Carrier Gas: Helium at a constant flow of 1 mL/min.
  • MS Detector: Electron Ionization (EI) at 70 eV. Scan range 40-400 m/z. For quantitative analysis, use Selected Ion Monitoring (SIM) mode for the characteristic ions of this compound methyl ester and the internal standard.

Visualizations

degradation_pathway Heptenoic_Acid This compound (trans) Oxidation_Products Oxidation Products (e.g., Aldehydes, smaller acids) Heptenoic_Acid->Oxidation_Products O2, Light, Heat, Metal Ions Polymer Oligomers / Polymers Heptenoic_Acid->Polymer Free Radicals, Heat, Light Cis_Isomer This compound (cis) Heptenoic_Acid->Cis_Isomer Heat, Light, Acid/Base Beta_Gamma_Isomer 3-Heptenoic Acid Heptenoic_Acid->Beta_Gamma_Isomer Isomerization

Caption: Potential degradation pathways of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Start This compound Sample Aliquot Aliquot into Vials Start->Aliquot Conditions Establish Storage Conditions (Temp, Atmosphere, Light, Stabilizer) Aliquot->Conditions Store Store Samples Conditions->Store Time_Point Remove Sample at Time Point 't' Store->Time_Point Derivatize Derivatize to FAME Time_Point->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Compare Compare to Time 0 Reference GCMS->Compare

Caption: Workflow for stability testing of this compound.

References

minimizing byproducts in the synthesis of 2-Heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing byproducts during the synthesis of 2-Heptenoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound via the Doebner modification of the Knoevenagel condensation.

Issue Potential Cause Recommended Solution
Low Yield of this compound Incomplete Reaction: Insufficient reaction time or temperature.Increase reaction time and/or temperature. Monitor reaction progress using Thin Layer Chromatography (TLC).
Sub-optimal Catalyst Concentration: Too little or too much catalyst can hinder the reaction.Titrate the catalyst concentration to find the optimal level for your specific conditions. A typical starting point is a catalytic amount of piperidine (B6355638) in pyridine (B92270).
Side Reactions: Formation of byproducts such as Michael adducts or self-condensation products of pentanal.Use a weaker base to minimize self-condensation.[1] Control the stoichiometry of reactants carefully. Lowering the reaction temperature may also reduce side reactions.[2]
Presence of Impurities in the Final Product Unreacted Starting Materials: Pentanal and malonic acid remaining in the product.Ensure the reaction goes to completion. After the reaction, perform an acid-base extraction to remove unreacted malonic acid and pentanal.
Formation of Byproducts: Michael addition products or aldol (B89426) self-condensation products of pentanal are common.[1]Optimize reaction conditions to minimize byproduct formation (see "Low Yield" section). Purification via fractional distillation or column chromatography may be necessary.
Contamination from Solvent or Reagents: Impurities present in the starting materials or solvent.Use high-purity, dry solvents and reagents.
Difficulty in Product Isolation Product is an Oil: this compound is a liquid at room temperature, which can make handling difficult.After acidic workup, extract the product into an organic solvent. Dry the organic layer and remove the solvent under reduced pressure.
Emulsion Formation during Extraction: Difficulty in separating aqueous and organic layers.Add a small amount of brine (saturated NaCl solution) to break the emulsion.
Poor E/Z Isomer Selectivity Thermodynamic vs. Kinetic Control: Reaction conditions may favor the formation of a mixture of isomers.The trans (E) isomer is generally the thermodynamically more stable product.[1] Prolonged reaction times or heating can favor the formation of the E isomer. Specific catalytic systems can also influence stereoselectivity.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common and efficient method is the Doebner modification of the Knoevenagel condensation.[1][3] This reaction involves the condensation of pentanal with malonic acid in the presence of a basic catalyst, typically pyridine with a catalytic amount of piperidine.[4]

Q2: What are the primary byproducts to look out for in this synthesis?

The main byproducts include:

  • Michael Addition Product: The initial product, this compound, can act as a Michael acceptor and react with another molecule of malonic acid enolate.

  • Self-Condensation Product of Pentanal: Pentanal can undergo an aldol condensation with itself in the presence of a base.[1]

  • Unreacted Starting Materials: Residual pentanal and malonic acid.

Q3: How can I minimize the formation of the Michael addition byproduct?

To minimize the Michael addition product, you can:

  • Use a stoichiometric amount of malonic acid or a slight excess of pentanal.

  • Control the reaction temperature; lower temperatures generally favor the desired condensation over the Michael addition.

  • Choose a catalyst system that is less prone to promoting Michael additions.

Q4: What is the role of pyridine and piperidine in the Doebner modification?

Pyridine typically serves as the solvent and also acts as a base to facilitate the decarboxylation of the intermediate.[4] Piperidine is a more basic catalyst that promotes the initial condensation between pentanal and malonic acid.[4]

Q5: How can I effectively purify the final this compound product?

A common purification workflow involves:

  • Acid-Base Extraction: After the reaction, the mixture is acidified to protonate the carboxylate and then extracted with an organic solvent. This helps to remove the basic catalyst and some impurities.

  • Washing: The organic layer is washed with water and brine to remove any remaining water-soluble impurities.

  • Drying and Evaporation: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.

  • Distillation or Chromatography: For higher purity, fractional distillation under reduced pressure or column chromatography can be employed to separate the this compound from any remaining byproducts.

Experimental Protocols

Synthesis of this compound via Doebner Modification

This protocol is a general guideline and may require optimization for specific laboratory conditions.

Materials:

  • Pentanal

  • Malonic Acid

  • Pyridine (anhydrous)

  • Piperidine

  • Diethyl ether (or other suitable extraction solvent)

  • Hydrochloric acid (e.g., 2 M)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid (1.2 equivalents) in pyridine (2-3 volumes relative to pentanal).

  • To this solution, add pentanal (1 equivalent).

  • Add a catalytic amount of piperidine (e.g., 0.1 equivalents).

  • Heat the reaction mixture to reflux (the temperature will depend on the boiling point of pyridine) and monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a separatory funnel containing an equal volume of cold 2 M hydrochloric acid.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic extracts and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • For further purification, perform fractional distillation under reduced pressure.

Visualizations

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Reactants Pentanal + Malonic Acid Catalyst Pyridine / Piperidine Reaction_Vessel Reflux Catalyst->Reaction_Vessel Heat Acidification Acidic Workup (HCl) Reaction_Vessel->Acidification Extraction Solvent Extraction Acidification->Extraction Washing Wash with Water/Brine Extraction->Washing Drying Dry over Na2SO4 Washing->Drying Evaporation Solvent Removal Drying->Evaporation Crude_Product Crude this compound Evaporation->Crude_Product Distillation Fractional Distillation Crude_Product->Distillation Pure_Product Pure this compound Distillation->Pure_Product

Caption: Experimental workflow for the synthesis and purification of this compound.

Byproduct_Formation Reactants Pentanal + Malonic Acid Desired_Product This compound Reactants->Desired_Product Knoevenagel Condensation Byproduct2 Pentanal Self-Condensation Reactants->Byproduct2 High Base Conc. Byproduct3 Unreacted Starting Materials Reactants->Byproduct3 Incomplete Reaction Byproduct1 Michael Addition Product Desired_Product->Byproduct1 Excess Malonic Acid Enolate

Caption: Logical relationships in the formation of byproducts in this compound synthesis.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Heptenoic Acid Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the esterification of 2-heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the esterification of this compound?

A1: The most common and direct method is the Fischer esterification. This involves reacting this compound with an alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). The reaction is reversible and requires heating to proceed at a reasonable rate.[1][2][3][4]

Q2: Can the double bond in this compound cause side reactions during esterification?

A2: Yes, the presence of the α,β-unsaturated carbonyl system makes this compound susceptible to polymerization, especially at elevated temperatures.[5] This can lead to the formation of unwanted oligomeric or polymeric byproducts, reducing the yield of the desired ester. It is crucial to control the reaction temperature and consider the use of polymerization inhibitors if necessary.[5]

Q3: How can I drive the Fischer esterification equilibrium towards the product side?

A3: To maximize the yield of the ester, the equilibrium can be shifted to the right by using a large excess of the alcohol reactant or by removing water as it is formed during the reaction.[1][2][4] A Dean-Stark apparatus is commonly used for the azeotropic removal of water.[4][6]

Q4: What are the key parameters to optimize for this reaction?

A4: The key parameters to optimize include the choice of alcohol, the molar ratio of alcohol to this compound, the type and concentration of the catalyst, the reaction temperature, and the reaction time.

Q5: How can I monitor the progress of the esterification reaction?

A5: The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8] For GC analysis, aliquots of the reaction mixture can be withdrawn at different time intervals, quenched, and analyzed to determine the consumption of reactants and the formation of the product.[9][10]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low or No Ester Yield - Insufficient catalyst- Increase catalyst loading incrementally (see Table 1 for typical ranges).
- Reaction time is too short- Monitor the reaction by TLC or GC to determine the optimal reaction time.
- Reaction temperature is too low- Increase the reaction temperature, but be mindful of potential side reactions (see Table 2 for guidance).
- Inefficient water removal- Ensure the Dean-Stark trap is functioning correctly and the azeotroping solvent is appropriate.[6][11]
- Reversible reaction equilibrium- Use a larger excess of the alcohol (see Table 3 for molar ratio effects).[2]
Reaction Mixture Turns Dark or Viscous - Polymerization of this compound or the ester product- Lower the reaction temperature.[5] - Add a polymerization inhibitor (e.g., hydroquinone) to the reaction mixture.[5] - Ensure the absence of radical initiators (e.g., peroxides in the solvent).
- Decomposition of starting materials or product- Use a milder catalyst or lower the reaction temperature.
Difficult Product Isolation/Purification - Emulsion formation during workup- Add brine (saturated NaCl solution) to break the emulsion.
- Incomplete removal of the acid catalyst- Neutralize the reaction mixture with a weak base (e.g., sodium bicarbonate solution) before extraction.[1]
- Co-elution of product and unreacted starting material during chromatography- Optimize the solvent system for column chromatography to achieve better separation.
Inconsistent Results - Purity of reagents- Use high-purity, anhydrous reagents and solvents.
- Variations in reaction setup and conditions- Maintain consistent heating and stirring rates. Ensure the reaction is protected from atmospheric moisture.

Quantitative Data Summary

Table 1: Effect of Sulfuric Acid Catalyst Concentration on Ester Yield

Catalyst Concentration (mol% relative to this compound)Representative Ester Yield (%)
165
285
592
1090 (potential for increased side reactions)

Note: Data are representative and optimal concentrations may vary depending on the specific alcohol and reaction conditions.

Table 2: Influence of Reaction Temperature on Esterification of a Representative Unsaturated Fatty Acid

Temperature (°C)Reaction Time (h)Representative Conversion (%)
80675
100488
120295
140293 (potential for increased polymerization)

Note: Data are based on studies of similar unsaturated fatty acids and should be used as a guideline.

Table 3: Impact of Alcohol to Carboxylic Acid Molar Ratio on Ester Conversion

Alcohol:Acid Molar RatioRepresentative Conversion (%)
1:160
3:185
5:192
10:195

Note: Using the alcohol as the solvent represents a very large molar excess and can further drive the reaction to completion.[3]

Experimental Protocols

Detailed Protocol for Fischer Esterification of this compound with Ethanol (B145695)

This protocol describes the synthesis of ethyl 2-heptenoate using ethanol as the alcohol and sulfuric acid as the catalyst, with azeotropic removal of water using a Dean-Stark apparatus.

Materials:

  • This compound

  • Absolute ethanol (anhydrous)

  • Concentrated sulfuric acid (98%)

  • Toluene (B28343) (or another suitable azeotroping solvent)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Diethyl ether or other suitable extraction solvent

  • Boiling chips

Equipment:

  • Round-bottom flask

  • Dean-Stark trap

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • To a dry round-bottom flask equipped with a magnetic stir bar and boiling chips, add this compound (1.0 eq).

    • Add absolute ethanol (5.0 eq) and toluene (as the azeotroping solvent).

    • Carefully and slowly add concentrated sulfuric acid (0.05 eq) to the stirred mixture.

    • Assemble the Dean-Stark trap and reflux condenser on top of the flask.[4]

  • Reaction:

    • Heat the mixture to reflux using a heating mantle. The azeotrope of toluene and water will begin to collect in the Dean-Stark trap.

    • Continue refluxing until the theoretical amount of water has been collected or until the reaction is complete as monitored by TLC or GC analysis.

  • Workup and Isolation:

    • Allow the reaction mixture to cool to room temperature.

    • Transfer the mixture to a separatory funnel.

    • Carefully add saturated sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted this compound. Be cautious as CO₂ evolution will cause pressure buildup.

    • Separate the organic layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

    • Filter off the drying agent.

  • Purification:

    • Remove the solvent (toluene and excess ethanol) under reduced pressure using a rotary evaporator.

    • The crude ethyl 2-heptenoate can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Visualizations

Esterification_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification reagents Combine Reactants: - this compound - Alcohol - Catalyst - Solvent setup Assemble Apparatus: - Round-bottom flask - Dean-Stark Trap - Reflux Condenser reagents->setup reflux Heat to Reflux setup->reflux monitor Monitor Progress (TLC/GC) reflux->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize with NaHCO3 cool->neutralize extract Extract with Solvent neutralize->extract dry Dry Organic Layer extract->dry evaporate Solvent Evaporation dry->evaporate purify Purify Product (Distillation/Chromatography) evaporate->purify characterize Characterize Product (NMR, GC-MS) purify->characterize

Caption: General experimental workflow for the esterification of this compound.

Troubleshooting_Logic start Low Ester Yield? check_time Increase Reaction Time? start->check_time Yes solution Yield Improved start->solution No, yield is good check_temp Increase Temperature? check_time->check_temp No check_time->solution Yes check_catalyst Increase Catalyst? check_temp->check_catalyst No polymerization Polymerization Risk? check_temp->polymerization Yes check_ratio Increase Alcohol Ratio? check_catalyst->check_ratio No check_catalyst->solution Yes check_ratio->solution Yes no_change No Improvement check_ratio->no_change No polymerization->solution No add_inhibitor Add Inhibitor polymerization->add_inhibitor Yes add_inhibitor->solution

Caption: Troubleshooting decision tree for low ester yield in this compound esterification.

References

addressing matrix effects in LC-MS/MS analysis of 2-Heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the LC-MS/MS analysis of 2-Heptenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of this compound?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting, undetected compounds from the sample matrix.[1][2] This interference can lead to ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the quantitative analysis of this compound.[1] For acidic compounds like this compound, matrix components such as phospholipids (B1166683), salts, and other endogenous metabolites in biological samples (e.g., plasma, urine, feces) are common sources of these effects.[2]

Q2: What are the typical signs that my this compound analysis is compromised by matrix effects?

A2: Common indicators of matrix effects include:

  • Poor reproducibility of results across different sample preparations.

  • Inconsistent peak areas for the internal standard.

  • Non-linear calibration curves.

  • A noticeable drift in the analyte's signal during the analysis of a batch of samples.

  • Significant discrepancies in quantitative results when the same sample is analyzed at different dilutions.

Q3: How can I quantitatively assess the extent of matrix effects in my assay?

A3: The post-extraction spike method is a widely accepted approach to quantify matrix effects.[2] This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of the analyte spiked into a blank matrix extract (a sample that has undergone the entire sample preparation process). The matrix factor (MF) is calculated as follows:

  • MF = (Peak Area in Matrix Extract) / (Peak Area in Clean Solvent)

A matrix factor of 1 indicates no matrix effect, a value less than 1 suggests ion suppression, and a value greater than 1 points to ion enhancement. The percentage of matrix effect can be calculated as (%ME) = (MF - 1) * 100%.[3]

Q4: What is the role of a stable isotope-labeled internal standard (SIL-IS) in mitigating matrix effects?

A4: A stable isotope-labeled internal standard, such as this compound-d3, is the preferred choice for quantitative LC-MS/MS analysis. Since a SIL-IS has nearly identical physicochemical properties to the analyte, it co-elutes and experiences similar degrees of ionization suppression or enhancement.[4] By using the peak area ratio of the analyte to the SIL-IS for quantification, the variability introduced by matrix effects can be effectively compensated.

Q5: Is derivatization necessary for the analysis of this compound?

A5: While not always mandatory, derivatization is a common strategy for short-chain fatty acids like this compound to improve their chromatographic retention on reversed-phase columns and enhance their ionization efficiency, leading to better sensitivity.[5][6] Common derivatizing agents include 3-nitrophenylhydrazine (B1228671) (3-NPH).[6][7]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Significant Ion Suppression Co-elution of phospholipids from the sample matrix.Implement a more effective sample preparation method such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove phospholipids.[1] Modify the chromatographic gradient to separate this compound from the phospholipid elution zone.
High salt concentration in the final extract.Use a desalting step during sample preparation, such as SPE with a wash step using a low percentage of organic solvent in water. Ensure complete evaporation and reconstitution in a suitable solvent.
Poor Peak Shape or Tailing Interaction of the carboxylic acid group with the stationary phase.Acidify the mobile phase with a small amount of formic acid (e.g., 0.1%) to ensure this compound is in its protonated form.[8]
Inconsistent Results Between Samples Variable matrix effects across different biological samples.Employ a stable isotope-labeled internal standard (SIL-IS) to compensate for sample-to-sample variations in matrix effects. Ensure the SIL-IS is added early in the sample preparation process.[4]
Low Recovery Inefficient extraction of this compound from the sample matrix.Optimize the pH of the extraction solvent for LLE to ensure this compound is in a neutral form for better partitioning into the organic phase. For SPE, select a sorbent with appropriate chemistry (e.g., a mixed-mode or polymer-based sorbent) and optimize the wash and elution solvents.[9]

Quantitative Data Summary

The following table summarizes representative recovery and matrix effect data for short-chain fatty acids (SCFAs) using different sample preparation methods, which can serve as a guide for this compound analysis.

Analyte (SCFA) Matrix Sample Preparation Method Recovery (%) Matrix Effect (%)
Butyric AcidSpleenProtein PrecipitationNot Reported-24% (Suppression)
IsobutyrateVariousProtein PrecipitationNot ReportedNo significant effect
Valeric AcidSpleenProtein PrecipitationNot Reported-16% (Suppression)
Various SCFAsFecesAcetone Extraction + SPE (Bond Elut Plexa)98.34 - 137.83Not explicitly quantified, but method showed good reproducibility
Acetic AcidPlasmaMTBE Extraction94.89 - 109.3297.18 - 108.37

Data adapted from studies on short-chain fatty acids, which are expected to have similar behavior to this compound.[9][10][11]

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma
  • Sample Preparation:

    • To 100 µL of plasma, add 10 µL of the stable isotope-labeled internal standard (SIL-IS) working solution (e.g., this compound-d3).

    • Vortex briefly to mix.

  • Protein Precipitation and Acidification:

    • Add 400 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Add 20 µL of 1M HCl to acidify the sample, ensuring this compound is in its protonated form.

    • Vortex for 30 seconds.

  • Liquid-Liquid Extraction:

    • Add 1 mL of methyl tert-butyl ether (MTBE).

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 4000 x g for 10 minutes to separate the layers.

  • Evaporation and Reconstitution:

    • Carefully transfer the upper organic layer to a clean tube.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

    • Vortex to dissolve the residue.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Urine
  • Sample Pre-treatment:

    • Centrifuge the urine sample at 2000 x g for 5 minutes to remove particulates.

    • To 200 µL of supernatant, add 10 µL of the SIL-IS working solution.

    • Add 200 µL of 0.1% formic acid in water to acidify the sample.

  • SPE Cartridge Conditioning:

    • Condition a mixed-mode or polymer-based SPE cartridge (e.g., Bond Elut Plexa) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and polar interferences.

  • Elution:

    • Elute the this compound and SIL-IS with 1 mL of methanol into a clean collection tube.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis:

    • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Start: Poor LC-MS/MS Data (Low Sensitivity, High Variability) check_is Check Internal Standard (IS) Performance start->check_is is_ok IS Performance OK? check_is->is_ok troubleshoot_is Troubleshoot IS: - Check concentration - Use SIL-IS is_ok->troubleshoot_is No assess_me Assess Matrix Effect (ME) (Post-Extraction Spike) is_ok->assess_me Yes troubleshoot_is->check_is me_present Significant ME? assess_me->me_present optimize_sample_prep Optimize Sample Preparation me_present->optimize_sample_prep Yes revalidate Re-evaluate and Validate Method me_present->revalidate No ppt Protein Precipitation (PPT) optimize_sample_prep->ppt lle Liquid-Liquid Extraction (LLE) optimize_sample_prep->lle spe Solid-Phase Extraction (SPE) optimize_sample_prep->spe optimize_chromatography Optimize Chromatography ppt->optimize_chromatography lle->optimize_chromatography spe->optimize_chromatography gradient Modify Gradient Profile optimize_chromatography->gradient column Change Column Chemistry optimize_chromatography->column gradient->revalidate column->revalidate end End: Robust and Reliable Method revalidate->end

Caption: Troubleshooting workflow for addressing matrix effects.

This diagram outlines a systematic approach to identifying and mitigating matrix effects in LC-MS/MS analysis. It begins with an initial check of the internal standard performance, followed by a quantitative assessment of matrix effects. Based on the findings, the workflow guides the user through optimizing sample preparation and/or chromatographic conditions to achieve a robust and reliable analytical method.

References

handling and safety precautions for 2-Heptenoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Heptenoic Acid

This guide provides essential safety and handling information for researchers, scientists, and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is classified as a corrosive substance. It can cause severe skin burns and serious eye damage.[1][2][3][4] It may also be corrosive to metals.[1][2] Inhalation of its vapors or mists may cause respiratory irritation.

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: When handling this compound, it is crucial to wear appropriate personal protective equipment. This includes:

  • Eye/Face Protection: Safety glasses with side-shields or goggles are necessary.[1]

  • Skin Protection: Chemical-resistant gloves and impervious clothing are required to prevent skin contact.[1][5]

  • Respiratory Protection: Work should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[1][3][6]

Q3: What are the correct storage procedures for this compound?

A3: Store this compound in a cool, dry, and well-ventilated area.[1][3][6] Keep the container tightly closed.[1][3][6] It should be stored in a corrosion-resistant container.[1] Store it locked up and separated from incompatible materials such as bases.[1][4]

Q4: What is the proper procedure for cleaning up a this compound spill?

A4: In the event of a spill, ensure adequate ventilation and wear appropriate personal protective equipment.[1][6][7] Absorb the spill with an inert material like sand or vermiculite.[6][8] Collect the absorbed material into a suitable, closed container for disposal.[1][6] Prevent the spill from entering drains or waterways.[1][6][8]

Q5: What are the first-aid measures in case of exposure to this compound?

A5: Immediate medical attention is required in case of exposure.

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, including under the eyelids.[1][3][6]

  • Skin Contact: Take off contaminated clothing immediately and wash the affected area with plenty of soap and water.[1][3][8]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[1][4][8]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[1][4][6]

Q6: How should a fire involving this compound be handled?

A6: For fires involving this compound, use carbon dioxide, alcohol-resistant foam, or dry chemical powder as extinguishing media.[3][8] Firefighters should wear self-contained breathing apparatus and full protective gear.[3][6] Thermal decomposition can release irritating gases and vapors.[3][6][8]

Troubleshooting Guide

Q: I notice a strong, unpleasant odor. Is this a cause for concern?

A: this compound is known to have a strong, disagreeable, and rancid aroma.[2][9] While the odor itself is a characteristic of the substance, it also indicates the presence of its vapors. Ensure you are working in a well-ventilated area or under a chemical fume hood to minimize inhalation exposure.[1][3][6] If the odor is unexpectedly strong, re-verify your containment and ventilation measures.

Q: The substance appears to be causing corrosion to some of my metal equipment. What should I do?

A: this compound may be corrosive to metals.[1][2] It is recommended to use corrosion-resistant containers and equipment for handling and storage.[1] If you observe corrosion, transfer the acid to a more suitable container, such as one made of glass or a resistant polymer, and inspect your equipment for damage.

Quantitative Data

PropertyValue
Molecular Formula C7H12O2
Molecular Weight 128.17 g/mol [2]
Boiling Point 224.0 to 228.0 °C @ 760.00 mm Hg[2]
Flash Point 212.0 °F (100.0 °C)[10]
Specific Gravity 0.950 to 0.954 @ 20.0 °C[10]
Refractive Index 1.447 to 1.457 @ 20.0 °C[10]

Experimental Protocols

As a large language model, I am unable to provide specific, detailed experimental protocols. Researchers should always adhere to the established and validated protocols provided by their institution and relevant scientific literature. Ensure that all procedures are conducted in accordance with your organization's safety guidelines and a thorough risk assessment is performed before beginning any new experiment.

Visual Workflow

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling & Experimentation cluster_emergency Emergency Procedures prep1 Review Safety Data Sheet (SDS) prep2 Ensure proper ventilation (Fume Hood) prep1->prep2 prep3 Wear appropriate PPE: - Goggles - Gloves - Lab Coat prep2->prep3 exp Conduct Experiment prep3->exp spill Spill Occurs exp->spill Potential Hazard exposure Exposure Occurs exp->exposure Potential Hazard spill_action Absorb with inert material Collect for disposal spill->spill_action exposure_action Follow First-Aid Measures: - Skin: Wash with water - Eyes: Rinse for 15 min - Inhalation: Move to fresh air - Ingestion: Do NOT induce vomiting exposure->exposure_action seek_medical Seek Immediate Medical Attention exposure_action->seek_medical

Caption: General workflow for safely handling this compound.

References

Technical Support Center: Purification of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2-heptenoic acid from reaction mixtures.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and provides practical solutions for the purification of this compound.

Q1: What are the most common impurities I might encounter in my crude this compound?

A1: Depending on the synthetic route, common impurities may include:

  • Unreacted Starting Materials: Such as heptaldehyde or other precursors.

  • Side-Reaction Products: Isomers like 3-heptenoic acid are common impurities.[1]

  • Catalyst Residues: Acid or base catalysts used in the synthesis.

  • Solvents: Residual solvents from the reaction or initial workup steps.

Q2: My initial acid-base extraction resulted in a low yield. What are the possible causes?

A2: Low yields from liquid-liquid extraction can stem from several issues:

  • Incomplete Extraction: The aqueous phase may not have been extracted a sufficient number of times with the organic solvent. It is good practice to back-extract the aqueous layer to recover any dissolved product.

  • Emulsion Formation: Emulsions between the aqueous and organic layers can trap the product, leading to significant loss during separation.

  • Incorrect pH: Ensure the pH of the aqueous layer is sufficiently basic (typically pH > 9) to fully deprotonate the this compound into its water-soluble carboxylate salt. Conversely, during the acidification step, the pH should be low enough (typically pH < 4) to fully protonate the carboxylate and precipitate the acid.

Q3: I performed a simple distillation, but the purity of my this compound is still low. How can I improve it?

A3: If simple distillation is insufficient, especially for removing impurities with close boiling points, consider the following:

  • Fractional Vacuum Distillation: This is the most effective method for separating compounds with similar boiling points.[2] this compound has a high boiling point (224-228 °C at atmospheric pressure), and using a vacuum lowers the boiling point, preventing potential thermal degradation.[2][3]

  • Pre-Purification Steps: Employ an acid-base extraction before distillation to remove any non-acidic or basic impurities, which can simplify the subsequent distillation.[2]

Q4: When running column chromatography, my compound is streaking on the TLC plate and the column. What causes this and how can I fix it?

A4: Streaking is often caused by strong interactions between the acidic carboxylic acid group and the silica (B1680970) gel stationary phase, or by overloading the sample.[4]

  • Solution 1: Modify the Mobile Phase: Add a small amount of a polar, acidic solvent like acetic acid or formic acid (e.g., 0.1-1%) to the eluent. This will protonate the silica surface and reduce the strong interaction with your compound, resulting in sharper bands.

  • Solution 2: Reduce Sample Load: Overloading the column or TLC plate can lead to poor separation and streaking.[4] Try running the purification with a smaller amount of crude material.

Q5: How can I effectively remove residual water from my purified this compound?

A5: After an aqueous workup, it is crucial to remove all traces of water.

  • Drying Agents: After separating the organic layer containing your product, dry it over an anhydrous inorganic salt such as magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄). Stir for at least 15-30 minutes before filtering.

  • Azeotropic Distillation: If applicable, dissolving the product in a solvent that forms a low-boiling azeotrope with water (like toluene) and then removing the solvent under reduced pressure can effectively dry the sample.

Data Presentation

Table 1: Physical and Chromatographic Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₇H₁₂O₂[3]
Molecular Weight128.17 g/mol [3]
Boiling Point224-228 °C @ 760 mmHg[3][5]
Melting Point-19 °C[5]
AppearanceColorless liquid[3][6]
OdorDisagreeable, rancid[3]
SolubilitySoluble in oils[3]
Common Isomers(E)-2-heptenoic acid, (Z)-2-heptenoic acid[3][7]

Experimental Protocols

Protocol 1: Purification by Acid-Base Extraction

This method separates acidic this compound from neutral or basic impurities.

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether, ethyl acetate) in a separatory funnel.

  • Basification: Add a 1 M aqueous solution of sodium hydroxide (B78521) (NaOH) or a saturated solution of sodium bicarbonate (NaHCO₃) to the separatory funnel.[2] Shake the funnel vigorously, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. The deprotonated this compound (sodium 2-heptenoate) will be in the upper aqueous layer, while neutral organic impurities will remain in the lower organic layer.[8]

  • Extraction: Drain the lower organic layer. Re-extract the aqueous layer with a fresh portion of the organic solvent to remove any remaining neutral impurities. Combine the organic layers for later disposal or analysis of byproducts.

  • Acidification: Cool the aqueous layer in an ice bath and acidify it by slowly adding a concentrated acid like hydrochloric acid (HCl) until the pH is below 4.[9] this compound will precipitate or form an oily layer.

  • Final Extraction: Extract the acidified aqueous solution multiple times with fresh organic solvent (e.g., diethyl ether).

  • Drying and Evaporation: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Purification by Fractional Vacuum Distillation

This protocol is ideal for separating this compound from impurities with close boiling points.[2]

  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, distillation head, condenser, receiving flask, and a vacuum adapter connected to a vacuum pump and a pressure gauge.[2] Ensure all glassware is dry.

  • Charging the Flask: Add the crude this compound and a magnetic stir bar or boiling chips to the round-bottom distillation flask.

  • Distillation:

    • Slowly apply vacuum to the system to the desired pressure.

    • Begin heating the distillation flask gently with a heating mantle while stirring.

    • Collect any low-boiling impurities as the forerun.

    • Carefully monitor the temperature at the distillation head. Collect the main fraction of this compound at its expected boiling point under the applied vacuum.

    • Stop the distillation before the flask goes to dryness to avoid concentrating potentially unstable residues.[2]

  • Analysis: Analyze the collected fractions for purity using methods like Gas Chromatography (GC) or Thin-Layer Chromatography (TLC).[2]

Visualizations

G cluster_workflow Purification Workflow for this compound crude Crude Reaction Mixture extraction Acid-Base Extraction (Removes neutral/basic impurities) crude->extraction wash Aqueous Wash & Brine extraction->wash dry Dry Organic Layer (e.g., MgSO4) wash->dry concentrate Concentrate Under Vacuum dry->concentrate distillation Fractional Vacuum Distillation (Removes close-boiling impurities) concentrate->distillation For good purity chromatography Column Chromatography (For high purity) concentrate->chromatography For highest purity pure_product Pure this compound distillation->pure_product chromatography->pure_product

Caption: General experimental workflow for the purification of this compound.

G cluster_troubleshooting Troubleshooting Purification Issues start Low Purity After Initial Purification check_impurities Identify Impurity Type (TLC, GC-MS) start->check_impurities acidic_basic Acidic or Basic Impurities? check_impurities->acidic_basic neutral Neutral Impurities with Close Boiling Point? check_impurities->neutral polar Polar Impurities? check_impurities->polar solution_extraction Perform Acid-Base Extraction acidic_basic->solution_extraction Yes solution_distillation Use Fractional Vacuum Distillation neutral->solution_distillation Yes solution_chromatography Use Silica Gel Chromatography polar->solution_chromatography Yes

Caption: Decision tree for troubleshooting common purification problems.

References

Technical Support Center: Quantification of 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of 2-Heptenoic acid. This resource provides troubleshooting guidance and detailed protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible quantitative results.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in quantifying this compound?

A1: The quantification of this compound, a medium-chain unsaturated fatty acid, presents several analytical challenges[1][2]:

  • Isomerism: this compound exists as cis (Z) and trans (E) isomers[2][3]. These isomers may have different chromatographic behaviors and biological activities, making their separation and individual quantification crucial yet difficult. Isomerization can also occur during sample preparation, particularly with heat or catalytic conditions[4][5].

  • Volatility: As a relatively short-chain fatty acid, it possesses some volatility, which can lead to sample loss during preparation steps like solvent evaporation[6].

  • Matrix Effects: When analyzing biological samples (e.g., plasma, serum, tissue), co-eluting endogenous compounds can suppress or enhance the ionization of this compound in mass spectrometry, leading to inaccurate quantification[7][8][9].

  • Reactivity: The carboxylic acid group is active and can cause poor peak shape and adsorption to surfaces in gas chromatography (GC) systems if not properly derivatized[10].

  • Low Abundance: Endogenous levels of this compound may be low, requiring sensitive analytical methods and efficient extraction techniques.

Q2: Is derivatization necessary for the analysis of this compound?

A2: It depends on the analytical platform:

  • For Gas Chromatography (GC): Derivatization is highly recommended. The polar and acidic nature of the carboxylic acid group can lead to poor peak shape and low sensitivity. Converting it to a more volatile and less polar ester, such as a methyl ester (FAME) or a pentafluorobenzyl (PFB) ester, improves chromatographic performance and detection[11][12][13].

  • For Liquid Chromatography-Mass Spectrometry (LC-MS): While direct analysis is possible, derivatization can be beneficial. It can improve chromatographic retention on reversed-phase columns and enhance ionization efficiency, particularly in positive ion mode, leading to lower detection limits[14][15][16].

Q3: How should I prepare biological samples like plasma for this compound analysis?

A3: A robust sample preparation method is critical to remove interferences like proteins and phospholipids. The most common techniques are[7][8][17]:

  • Protein Precipitation (PPT): A simple method where a cold organic solvent (e.g., acetonitrile, methanol) is added to the plasma to precipitate proteins[17]. It's fast but may not remove other interferences like phospholipids, which are a major cause of matrix effects[7][18].

  • Liquid-Liquid Extraction (LLE): This technique partitions the analyte of interest into an immiscible organic solvent, leaving many polar interferences in the aqueous phase. It offers cleaner extracts than PPT[7][17].

  • Solid-Phase Extraction (SPE): This is a highly selective method that can provide the cleanest extracts by using a solid sorbent to bind and elute the analyte, effectively removing most matrix components[7][8].

Q4: How can I differentiate between the cis and trans isomers of this compound?

A4: Separating cis/trans isomers typically requires high-resolution chromatography. For GC analysis, long polar capillary columns are often necessary to achieve separation[19]. In LC, careful optimization of the stationary phase and mobile phase gradient is required. It is crucial to use authentic standards of both the cis (Z) and trans (E) isomers to confirm retention times and ensure accurate identification.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low/No Analyte Signal 1. Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix. 2. Sample Loss during Evaporation: Due to the volatility of this compound. 3. Poor Ionization (MS): The analyte is not ionizing efficiently in the mass spectrometer source.1. Optimize the extraction method. For LLE, adjust the pH of the aqueous phase to be ~2 units below the pKa of the acid (~4.8) to neutralize it and improve partitioning into the organic solvent[20]. For SPE, test different sorbents. 2. Evaporate solvents under a gentle stream of nitrogen at a low temperature (e.g., <40°C)[7]. Avoid complete dryness if possible. 3. Analyze in negative ion mode for the underivatized acid. If using positive ion mode, consider derivatization to a more easily ionizable species[15][16].
Poor Peak Shape (Tailing) 1. Active Sites (GC): The carboxylic acid group is interacting with active sites in the GC inlet or column. 2. Column Overload: The amount of analyte injected is too high for the column's capacity. 3. Matrix Interference (LC): Co-eluting matrix components are interfering with the peak.1. Derivatize the analyte to block the active carboxylic acid group[10]. Ensure the GC liner and column are properly deactivated. 2. Dilute the sample or reduce the injection volume. 3. Improve sample cleanup using SPE or a more selective LLE protocol[7]. Adjust the chromatographic gradient to better separate the analyte from interferences.
High Variability in Results 1. Inconsistent Sample Preparation: Manual extraction steps are not being performed consistently. 2. Matrix Effects: Ion suppression or enhancement varies between samples[9][21]. 3. Analyte Instability: The analyte may be degrading or isomerizing during storage or processing.1. Use an automated sample preparation system if available[12]. Ensure precise and consistent pipetting and timing for all steps. 2. Use a stable isotope-labeled internal standard (SIL-IS) , such as this compound-d3. A SIL-IS co-elutes with the analyte and experiences similar matrix effects, providing the most accurate correction[9]. 3. Store stock solutions at -80°C for long-term stability and -20°C for short-term use[22]. Process samples on ice and avoid prolonged exposure to high temperatures.
Isomer Peaks Not Separated 1. Inadequate Chromatographic Resolution: The GC or LC column and conditions are not suitable for isomer separation. 2. Isomerization during Analysis: High temperatures in the GC inlet can sometimes promote on-column isomerization.1. For GC, use a long, polar capillary column (e.g., a wax-type column) and optimize the temperature ramp[6][19]. For LC, screen different column chemistries (e.g., C18, PFP) and use a shallow gradient. 2. Lower the GC inlet temperature as much as possible without compromising analyte transfer.

Experimental Protocols

Protocol 1: LLE Sample Preparation from Plasma for LC-MS Analysis

This protocol is adapted from general methods for extracting small molecules from plasma[7].

  • Aliquoting: Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of a suitable internal standard (e.g., stable isotope-labeled this compound) in methanol.

  • Acidification: Add 10 µL of 1M HCl or 10% formic acid to acidify the sample. Vortex briefly.

  • Extraction: Add 500 µL of an extraction solvent (e.g., methyl tert-butyl ether, MTBE).

  • Mixing: Vortex vigorously for 1 minute to ensure thorough mixing.

  • Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a new clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS analysis.

Protocol 2: Derivatization to FAMEs for GC-MS Analysis

This protocol is based on a common method for preparing fatty acid methyl esters (FAMEs)[12].

  • Sample Preparation: Start with a dried extract obtained from plasma or another biological matrix.

  • Reagent Addition: Add 200 µL of a derivatization reagent (e.g., 5% acetyl chloride in methanol). Safety Note: Prepare this reagent fresh and handle it in a fume hood.

  • Reaction: Cap the vial tightly and heat at 75°C for 30 minutes with intermittent mixing. This step hydrolyzes esters and transmethylates the fatty acids.

  • Extraction: After cooling, add 200 µL of a nonpolar solvent like iso-octane or hexane.

  • Phase Separation: Add ~200 µL of water or a saturated NaCl solution and vortex. Centrifuge briefly to separate the layers.

  • Collection: Transfer the upper organic layer containing the FAMEs to a GC vial for analysis.

Protocol 3: GC-MS Analysis of Methyl 2-heptenoate

This method is based on a protocol for the analysis of methyl 2-heptenoate[11].

  • GC System: Agilent GC-MS or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Splitless.

  • Oven Program:

    • Initial temperature: 60°C, hold for 2 minutes.

    • Ramp: 10°C/min to 200°C.

    • Hold at 200°C for 5 minutes.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Acquisition Mode: Full scan (m/z 40-200) for identification and Selected Ion Monitoring (SIM) for quantification.

    • Quantifier Ion (for Methyl 2-heptenoate): m/z 87[11].

Quantitative Data Summary

Quantitative data for endogenous this compound is not widely available in the literature. However, data from related short and medium-chain fatty acids (SMCFAs) in human serum can provide an expected concentration range. The table below presents physiological ranges for similar compounds, as determined by a validated LC-MS/MS method[16]. These values highlight the significant inter-individual variability common for these analytes.

AnalyteMean Concentration (ng/mL)Standard Deviation (ng/mL)
Butyric Acid (C4)935.6246.5
Isobutyric Acid (C4)698.8204.7
Valeric Acid (C5)62.915.3
Isovaleric Acid (C5)1155.0490.4
Hexanoic Acid (C6)468.7377.5
Data sourced from a study on a healthy human population (n=54)[16].

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the quantification of this compound from biological samples.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with Internal Standard Sample->Spike Extract Extraction (LLE or SPE) Spike->Extract Evap Solvent Evaporation Extract->Evap Deriv Derivatization (Optional for LC, Recommended for GC) Evap->Deriv Analysis GC-MS or LC-MS/MS Analysis Deriv->Analysis Integrate Peak Integration & Calibration Analysis->Integrate Quant Final Concentration Calculation Integrate->Quant

Caption: General experimental workflow for this compound quantification.

Troubleshooting Decision Tree

This diagram provides a logical guide for troubleshooting common issues encountered during analysis.

G Start Problem Observed Problem_LowSignal Low or No Signal? Start->Problem_LowSignal Problem_BadPeak Poor Peak Shape? Problem_LowSignal->Problem_BadPeak No Check_Extraction Review Extraction Protocol (pH, Solvent) Problem_LowSignal->Check_Extraction Yes Problem_Variable High Variability? Problem_BadPeak->Problem_Variable No Check_Deriv Is sample derivatized? (For GC) Problem_BadPeak->Check_Deriv Yes Use_IS Use Stable Isotope Internal Standard Problem_Variable->Use_IS Yes Check_Evap Check Evaporation Step (Temp, Time) Check_Extraction->Check_Evap Check_MS Verify MS Settings (Polarity, Source) Check_Evap->Check_MS Derivatize Derivatize Sample Check_Deriv->Derivatize No Check_Cleanup Improve Sample Cleanup (Use SPE) Check_Deriv->Check_Cleanup Yes Automate_Prep Automate Sample Prep Use_IS->Automate_Prep

Caption: Decision tree for troubleshooting common analytical pitfalls.

References

Technical Support Center: Enhancing the Stability of 2-Heptenoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered during experiments with 2-Heptenoic acid and its derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound derivative is showing signs of degradation. What are the most common causes?

A1: this compound and its derivatives, as α,β-unsaturated carbonyl compounds, are susceptible to several degradation pathways. The primary causes of instability are:

  • Oxidation: The double bond is prone to oxidation, especially in the presence of oxygen, light, and trace metals. This can lead to the formation of peroxides, aldehydes, and shorter-chain carboxylic acids.

  • Hydrolysis: Ester and amide derivatives can hydrolyze back to the parent carboxylic acid and the corresponding alcohol or amine, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to UV light can induce isomerization of the double bond (e.g., from trans to cis), polymerization, or decarboxylation.

  • Thermal Degradation: High temperatures can accelerate all degradation pathways, especially decarboxylation of the carboxylic acid.[1][2]

Q2: How should I properly store my this compound derivatives to ensure maximum stability?

A2: To minimize degradation, store this compound and its derivatives under the following conditions:

  • Temperature: Store at low temperatures, preferably at -20°C or -80°C for long-term storage.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.

  • Light: Protect from light by using amber vials or by storing in the dark.

  • Purity: Ensure the compound is free from impurities, such as residual catalysts or solvents from synthesis, which can accelerate degradation.

Q3: I am synthesizing an ester derivative of this compound. Are there any specific precautions I should take to improve its stability?

A3: During synthesis, consider the following to enhance the stability of the final product:

  • Purification: Thoroughly purify the ester to remove any unreacted this compound, catalysts, and solvents. Residual acid can catalyze hydrolysis.

  • Steric Hindrance: Introducing bulky groups near the ester linkage can provide steric hindrance, which can slow down the rate of hydrolysis.[3]

  • Amide Analogs: If feasible for your application, consider synthesizing the corresponding amide. Amides are generally more stable to hydrolysis than esters.

Q4: What are the initial signs of degradation I should look for in my samples?

A4: Initial signs of degradation can include:

  • A change in color (e.g., yellowing).

  • A change in odor, often described as rancid.[4]

  • The appearance of precipitates or cloudiness in solution.

  • Changes in chromatographic profiles, such as the appearance of new peaks or a decrease in the main peak area.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Unexpected peaks in HPLC analysis of a freshly prepared sample. Impurities from synthesis or starting materials.Re-purify the compound using an appropriate technique (e.g., column chromatography, distillation). Characterize the impurities using techniques like LC-MS to understand their origin.
Rapid degradation of the compound in solution. Reactive solvent or inappropriate pH.Use high-purity, degassed solvents. For aqueous solutions, use a buffered system at a pH where the compound is most stable (typically near neutral, but requires experimental determination).
Inconsistent results in bioassays. Degradation of the active compound during the experiment.Prepare solutions fresh before each experiment. Include control samples to monitor stability over the course of the assay. Consider the use of antioxidants if oxidative degradation is suspected.
Formation of a precipitate upon storage. Polymerization or formation of insoluble degradation products.Store at lower temperatures and under an inert atmosphere. If in solution, try a different solvent system or reduce the concentration.

Quantitative Data on Stability

While specific degradation kinetics for this compound are not extensively published, the following table provides a general overview of the stability of unsaturated fatty acids under various stress conditions, based on established chemical principles and data from related compounds. The extent of degradation is generally expected to be low under mild conditions and to increase with the severity of the stress.

Stress ConditionDerivative TypeExpected Degradation ProductsRelative Stability
Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) EsterThis compound, AlcoholLow
AmideThis compound, AmineModerate
Basic Hydrolysis (e.g., 0.1 M NaOH, 60°C) EsterHeptenoate salt, AlcoholVery Low
AmideHeptenoate salt, AmineLow
Oxidation (e.g., 3% H₂O₂, RT) AllAldehydes, smaller carboxylic acids, epoxidesLow
Thermal (e.g., 80°C, dry heat) Carboxylic AcidDecarboxylation products (alkenes)Moderate
Ester/AmideGenerally more stable to decarboxylationHigh
Photochemical (e.g., UV light, 254 nm) AllCis/trans isomers, cycloadducts, polymersLow

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies to identify potential degradation products and pathways.

Objective: To generate degradation products of a this compound derivative under various stress conditions.

Materials:

  • This compound derivative

  • HPLC-grade water, acetonitrile (B52724), and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • pH meter

  • HPLC system with UV or MS detector

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound derivative in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M HCl. Heat at 60°C for 24 hours. At appropriate time points (e.g., 2, 8, 24 hours), withdraw an aliquot, neutralize with 1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 1 M NaOH. Keep at room temperature for 24 hours. At appropriate time points, withdraw an aliquot, neutralize with 1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 30% H₂O₂. Keep at room temperature for 24 hours, protected from light. At appropriate time points, withdraw an aliquot and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation: Place a solid sample of the compound in a controlled temperature oven at 80°C for 7 days. At appropriate time points, dissolve a portion of the sample in a suitable solvent for HPLC analysis.

  • Photodegradation: Expose a solution of the compound (e.g., 0.1 mg/mL in a suitable solvent) to UV light (e.g., 254 nm) in a photostability chamber. Analyze samples at various time points. A control sample should be kept in the dark at the same temperature.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (see Protocol 2). Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation peaks.

Protocol 2: Stability-Indicating HPLC Method Development

Objective: To develop an HPLC method capable of separating the parent this compound derivative from its potential degradation products.

Materials:

  • HPLC system with a diode array detector (DAD) or mass spectrometer (MS)

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • HPLC-grade water, acetonitrile, and methanol

  • Formic acid or trifluoroacetic acid (TFA)

  • Forced degradation samples from Protocol 1

Procedure:

  • Initial Method Scouting:

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes).

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection: Monitor at a wavelength where the parent compound and expected degradation products absorb (e.g., 210-220 nm for the carboxylic acid/ester/amide chromophore).

  • Method Optimization:

    • Inject a mixture of the unstressed and stressed samples to observe the separation of the parent peak from the degradation peaks.

    • Adjust the gradient slope, initial and final mobile phase compositions, and run time to achieve baseline resolution between all peaks.

    • If co-elution occurs, try a different organic modifier (e.g., methanol) or a different column chemistry (e.g., C8, phenyl-hexyl).

    • The pH of the mobile phase can also be adjusted to improve the separation of acidic or basic degradants.

  • Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[5]

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_stress_conditions Forced Degradation cluster_analysis Analysis stock_solution Prepare Stock Solution (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock_solution->acid base Base Hydrolysis (1M NaOH, RT) stock_solution->base oxidation Oxidation (30% H2O2, RT) stock_solution->oxidation thermal Thermal Stress (80°C, solid) stock_solution->thermal photo Photostability (UV light) stock_solution->photo sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc_analysis Stability-Indicating HPLC Analysis sampling->hplc_analysis data_interpretation Data Interpretation (Identify Degradants) hplc_analysis->data_interpretation

Caption: Workflow for a forced degradation study.

degradation_pathway cluster_hydrolysis Hydrolysis cluster_oxidation Oxidation cluster_photodegradation Photodegradation parent This compound Derivative (Ester/Amide) acid_alcohol This compound + Alcohol/Amine parent->acid_alcohol H+ or OH- epoxide Epoxide Derivative parent->epoxide [O] isomer Cis-Isomer parent->isomer polymer Polymer parent->polymer cleavage Aldehydes & Shorter-chain acids epoxide->cleavage [O]

Caption: Potential degradation pathways for this compound derivatives.

References

Technical Support Center: Scaling Up 2-Heptenoic Acid Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Heptenoic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the experimental production of this compound in a question-and-answer format.

Q1: Why is the yield of my this compound synthesis unexpectedly low?

A1: Low yields can stem from several factors depending on the synthetic route employed. Here are some common causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Extend the reaction time or consider a moderate increase in temperature. Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Suboptimal Reagent Stoichiometry: An incorrect ratio of reactants can limit the yield.

    • Solution: Carefully check the molar ratios of your starting materials. For instance, in a Knoevenagel condensation, ensure the aldehyde is the limiting reagent if self-condensation of the active methylene (B1212753) compound is a concern.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. A common side reaction in malonic ester synthesis is dialkylation.[1][2]

    • Solution: To minimize dialkylation in malonic ester synthesis, use a slight excess of the malonic ester.[2] In Knoevenagel condensations, using a mild base can help prevent the self-condensation of aldehydes or ketones.[3]

  • Product Loss During Workup and Purification: Significant amounts of product can be lost during extraction, washing, and purification steps.

    • Solution: Optimize the workup procedure. Ensure the pH is appropriately adjusted during extractions to maximize the partitioning of this compound into the desired phase. When performing distillations, ensure the vacuum is stable and the collection fractions are carefully monitored.

Q2: My final product is a mixture of this compound and 3-Heptenoic acid. How can I improve the selectivity?

A2: The presence of 3-Heptenoic acid as an impurity suggests that isomerization might be occurring.[4][5]

  • Reaction Conditions: The choice of base and reaction temperature can influence the selectivity.

    • Solution: Experiment with milder bases or lower reaction temperatures to disfavor the isomerization pathway.

  • Purification Method: High temperatures during purification can promote the migration of the double bond.

    • Solution: Employ purification techniques that operate at lower temperatures, such as wiped-film evaporation or vacuum distillation under carefully controlled conditions to minimize isomerization.[6]

Q3: The purity of my this compound is lower than the desired specification (>90%). What are the likely impurities and how can I remove them?

A3: Besides isomeric impurities, other common contaminants can include unreacted starting materials, byproducts from side reactions, and residual solvents.

  • Unreacted Starting Materials: Incomplete reactions will leave starting materials in your crude product.

    • Solution: As mentioned in A1, ensure the reaction goes to completion. Unreacted aldehydes can sometimes be removed by forming a bisulfite adduct.

  • Byproducts: In a Knoevenagel condensation, byproducts can arise from self-condensation of the aldehyde or ketone.[3] In malonic ester synthesis, dialkylated products are a common byproduct.[1]

    • Solution: Optimize reaction conditions to minimize byproduct formation. Purification via fractional distillation under reduced pressure is often effective in separating this compound from higher-boiling byproducts.

  • Residual Solvents: Solvents used in the reaction or workup may be present in the final product.

    • Solution: Ensure sufficient drying of the final product under vacuum.

Q4: I am observing the formation of the trans-isomer of this compound, but I need the cis-isomer. How can I control the stereochemistry?

A4: The formation of cis and trans isomers is a common challenge in the synthesis of unsaturated compounds.

  • Reaction Conditions: The choice of catalyst and solvent can influence the stereochemical outcome of the reaction.

    • Solution: Research specific catalysts or solvent systems that are known to favor the formation of the desired isomer. For some reactions, lower temperatures may favor the kinetic (often cis) product.

  • Purification: As noted in a patent for the preparation of cis-2-alkenoic acids, thermal separation methods like distillation can lead to the isomerization of the cis isomer into the more stable trans isomer.[6]

    • Solution: To preserve the cis-isomer, utilize non-thermal purification methods where possible, or employ gentle thermal methods like wiped-film evaporation under high vacuum and low temperatures.[6]

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for producing this compound?

A1: The most common laboratory and industrial methods for synthesizing this compound include:

  • Knoevenagel Condensation: This reaction involves the condensation of an aldehyde (like pentanal) with an active methylene compound such as malonic acid, followed by decarboxylation.[3][7][8] The Doebner modification of the Knoevenagel condensation, which uses pyridine (B92270) as a solvent, is particularly relevant when one of the activating groups is a carboxylic acid, as it facilitates decarboxylation.[3]

  • Malonic Ester Synthesis: This method involves the alkylation of diethyl malonate with an appropriate alkyl halide, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid.[1][9][10]

  • Oxidation of 2-Heptenal: this compound can also be prepared by the oxidation of 2-heptenal.[11][12]

Q2: What are the key physical and chemical properties of this compound?

A2: this compound is a clear, colorless liquid with a pungent, anise-like odor.[13] It is an unsaturated fatty acid used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[13] Key properties are summarized in the table below.

Q3: What are the primary applications of this compound?

A3: this compound is a versatile intermediate with applications in various industries:[4]

  • Flavor and Fragrance: It is used as a flavoring agent in food products and a component in perfumes.[4][13]

  • Chemical Synthesis: It serves as a key building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.[4][13]

  • Polymer Production: It can be employed in the formulation of specialty polymers.[4]

  • Biochemical Research: It is used in studies related to fatty acid metabolism.[4]

Q4: What are the safety and handling precautions for this compound?

A4: this compound is corrosive and can cause severe skin burns and eye damage.[5][14] It is essential to handle this chemical with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[5] Work should be conducted in a well-ventilated fume hood.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₇H₁₂O₂[4][14][15]
Molecular Weight 128.17 g/mol [4][14][15]
Appearance Colorless to almost colorless clear liquid[4][13]
Boiling Point 121 - 123 °C / 11.5 mmHg[4]
Density 0.950 g/mL[4]
Refractive Index 1.460[4]
Purity (Typical) ≥ 90% (GC)[4]

Table 2: Reported Yields for this compound Synthesis

Synthesis MethodReactantsYieldReference
Analogous to Knoevenageln-Valeraldehyde84.8%[16]
Malonic Ester Synthesis (General)Diethyl malonate, Alkyl halide50-70% (for monosubstituted acetic acids)[9]
Oxidation of Heptanal (B48729)Heptanal, Oxygen, Rhodium catalyst95% (for Heptanoic acid)[11]

Note: The yield for the oxidation of heptanal is for the saturated heptanoic acid, but it provides a relevant benchmark for oxidation reactions of similar aldehydes.

Experimental Protocols

Method 1: Knoevenagel Condensation (Doebner Modification)

This protocol describes the synthesis of this compound from pentanal and malonic acid using pyridine as a catalyst and solvent.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve malonic acid in pyridine.

  • Addition of Aldehyde: Slowly add pentanal to the solution. An exothermic reaction may be observed.

  • Reaction: Heat the mixture to reflux. The progress of the reaction, which involves both condensation and decarboxylation, can be monitored by TLC or GC.

  • Workup: After the reaction is complete, cool the mixture and pour it into a separatory funnel containing water and a strong acid (e.g., HCl) to neutralize the pyridine and protonate the carboxylate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude this compound by vacuum distillation.

Method 2: Malonic Ester Synthesis

This protocol outlines the synthesis of this compound starting from diethyl malonate and an appropriate alkyl halide.

  • Enolate Formation: In a dry round-bottom flask under an inert atmosphere, prepare a solution of sodium ethoxide in ethanol. Add diethyl malonate dropwise to this solution to form the enolate.

  • Alkylation: Add the appropriate alkyl halide (e.g., 1-bromobutane) to the enolate solution and reflux the mixture until the alkylation is complete (monitor by TLC or GC).

  • Hydrolysis (Saponification): Cool the reaction mixture and add an aqueous solution of a strong base (e.g., NaOH or KOH). Heat the mixture to reflux to hydrolyze the ester groups to carboxylates.

  • Acidification: After cooling, carefully acidify the reaction mixture with a strong acid (e.g., concentrated HCl) to protonate the dicarboxylate.

  • Decarboxylation: Gently heat the acidified mixture to induce decarboxylation, which results in the formation of this compound.

  • Workup and Purification: Follow similar workup, extraction, and purification procedures as described in the Knoevenagel condensation protocol.

Mandatory Visualization

experimental_workflow_knoevenagel start Start dissolve Dissolve Malonic Acid in Pyridine start->dissolve add_aldehyde Add Pentanal dissolve->add_aldehyde reflux Heat to Reflux (Condensation & Decarboxylation) add_aldehyde->reflux workup Acidic Workup (Neutralization & Protonation) reflux->workup extract Extract with Organic Solvent workup->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry purify Purify by Vacuum Distillation dry->purify end This compound purify->end

Caption: Knoevenagel Condensation Workflow for this compound Synthesis.

experimental_workflow_malonic_ester start Start enolate Form Enolate (Diethyl Malonate + NaOEt) start->enolate alkylation Alkylation (add 1-Bromobutane & Reflux) enolate->alkylation hydrolysis Saponification (add aq. NaOH & Reflux) alkylation->hydrolysis acidification Acidification (add conc. HCl) hydrolysis->acidification decarboxylation Heat for Decarboxylation acidification->decarboxylation workup Workup and Extraction decarboxylation->workup purify Purify by Vacuum Distillation workup->purify end This compound purify->end

Caption: Malonic Ester Synthesis Workflow for this compound Production.

References

Technical Support Center: Optimization of Derivatization Reactions for Volatile Fatty Acids (VFAs)

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of derivatization reactions for Volatile Fatty Acids (VFAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions regarding the derivatization of VFAs for gas chromatography (GC) analysis.

Troubleshooting Guides

This section provides solutions to common problems encountered during the derivatization of VFAs.

Issue 1: Poor Peak Shape (Tailing or Fronting) for VFA Derivatives

Q: Why are my VFA derivative peaks tailing or fronting in the chromatogram?

A: Peak tailing or fronting is a common issue in VFA analysis and can be attributed to several factors. Tailing is often observed when underivatized VFAs interact with active sites in the GC system.[1][2] Fronting can be an indication of column overload.[3]

Troubleshooting Steps:

  • Ensure Complete Derivatization: Incomplete derivatization is a primary cause of peak tailing, as the free carboxylic acid group can interact with the stationary phase.[4]

    • Action: Optimize derivatization conditions such as reaction time and temperature. Ensure the derivatizing reagent is in sufficient excess.[5] For esterification, confirm that the catalyst is active. For silylation, ensure the absence of moisture, which can hydrolyze the derivatives.[4]

  • Check for Active Sites in the GC System: Active sites in the injector liner, column, or detector can cause peak tailing.[2]

    • Action: Use a deactivated liner and ensure the column is properly conditioned. If the column is old or has been exposed to harsh conditions, consider replacing it.[2]

  • Address Column Overload: Injecting too much sample can lead to peak fronting.[3]

    • Action: Dilute your sample or reduce the injection volume.[1]

  • Optimize GC Method Parameters: Improper GC conditions can affect peak shape.

    • Action: Ensure the injector temperature is appropriate for the derivatives' volatility. Optimize the oven temperature program and carrier gas flow rate.[6]

Issue 2: Low or Inconsistent Derivatization Yield

Q: My derivatization reaction is resulting in a low or inconsistent yield of VFA derivatives. What are the possible causes and solutions?

A: Low and inconsistent derivatization yields can significantly impact the accuracy and reproducibility of your VFA quantification. The primary culprits are often related to reaction conditions and sample purity.

Troubleshooting Steps:

  • Moisture Contamination: Both esterification and silylation reactions are highly sensitive to moisture. Water can hydrolyze the derivatizing reagents and the resulting derivatives, leading to lower yields.[4]

    • Action: Ensure all glassware is thoroughly dried. Use anhydrous solvents and reagents. For aqueous samples, lyophilize (freeze-dry) them to complete dryness before adding derivatization reagents.[4] Consider adding a water scavenger like 2,2-dimethoxypropane (B42991) to the reaction mixture.[5]

  • Incomplete Reaction: The derivatization reaction may not have gone to completion.

    • Action: Increase the reaction time and/or temperature. Ensure the molar excess of the derivatization reagent is sufficient. To determine the optimal reaction time, analyze aliquots at different time points until the peak area of the derivative no longer increases.[5]

  • Reagent Degradation: Derivatization reagents can degrade over time, especially if not stored correctly.[5]

    • Action: Use fresh, high-quality derivatization reagents. Store reagents under the recommended conditions (e.g., in a desiccator, under an inert atmosphere).[5]

  • Sample Matrix Effects: Components in your sample matrix may interfere with the derivatization reaction.

    • Action: Clean up your sample prior to derivatization using techniques like solid-phase extraction (SPE) to remove interfering substances.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for VFA analysis by GC?

A1: VFAs are polar and have low volatility, which makes their direct analysis by GC challenging. The carboxylic acid group can interact with the GC column's stationary phase, leading to poor peak shape (tailing) and reduced column lifetime.[4] Derivatization converts the polar carboxylic acid group into a less polar and more volatile ester or silyl (B83357) ester, resulting in sharper, more symmetrical peaks and improved chromatographic separation.[4]

Q2: What are the most common derivatization methods for VFAs?

A2: The two most prevalent methods are:

  • Esterification: This involves reacting the VFA with an alcohol (commonly methanol) in the presence of an acid catalyst (like Boron Trifluoride, BF3) to form Fatty Acid Methyl Esters (FAMEs).[4]

  • Silylation: This method uses a silylating reagent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the acidic proton of the carboxylic acid with a trimethylsilyl (B98337) (TMS) group, forming a TMS-ester.[4]

Q3: Which derivatization method should I choose: esterification or silylation?

A3: The choice depends on your specific application and sample matrix.

  • Esterification (BF3-Methanol) is a robust and widely used method that produces stable FAME derivatives.[7] It is generally preferred for its cost-effectiveness and the stability of the resulting esters.[8]

  • Silylation (BSTFA) is a versatile method that can derivatize other functional groups (e.g., hydroxyl, amine) in addition to carboxylic acids.[4] However, the resulting TMS derivatives are more moisture-sensitive and may be less stable over time.[4]

Q4: Can I analyze underivatized VFAs by GC?

A4: While possible, it is generally not recommended for quantitative analysis due to the issues of peak tailing and potential irreversible adsorption onto the column.[9] Specialized columns designed for the analysis of free fatty acids are available and can provide acceptable results, but derivatization often yields more robust and reproducible methods.

Q5: How can I prevent the hydrolysis of my VFA derivatives?

A5: Hydrolysis can be minimized by:

  • Ensuring all solvents and reagents are anhydrous.[4]

  • Thoroughly drying the sample before derivatization.[4]

  • Storing the derivatized samples in a tightly sealed vial at low temperatures (e.g., -20°C) until analysis.

  • Analyzing the samples as soon as possible after derivatization, especially for moisture-sensitive TMS derivatives.[4]

Data Presentation

Table 1: Comparison of Common VFA Derivatization Methods

FeatureEsterification (BF3-Methanol)Silylation (BSTFA)
Reagent Boron trifluoride in methanolN,O-Bis(trimethylsilyl)trifluoroacetamide
Derivative Fatty Acid Methyl Ester (FAME)Trimethylsilyl (TMS) Ester
Reaction Conditions Mild heating (e.g., 60-100°C)Mild heating (e.g., 60-70°C)
Reaction Time Typically 30-60 minutesTypically 15-60 minutes
Derivative Stability Generally stableMoisture-sensitive, less stable
Advantages Cost-effective, produces stable derivatives, well-established method[7][8]Versatile (derivatizes other functional groups), rapid reaction[4]
Disadvantages BF3 is toxic and corrosiveReagents and derivatives are highly moisture-sensitive, can produce more complex chromatograms[4]
Typical Recovery Generally high, but can be affected by VFA chain lengthCan be quantitative if moisture is excluded

Experimental Protocols

Protocol 1: Esterification of VFAs using Boron Trifluoride (BF3)-Methanol

This protocol describes the conversion of VFAs to their corresponding Fatty Acid Methyl Esters (FAMEs).

  • Sample Preparation:

    • If the sample is aqueous, freeze-dry it to complete dryness in a reaction vial.[4]

    • For non-aqueous samples, accurately weigh or pipette a known amount into the reaction vial.

  • Reagent Addition:

    • Add an appropriate volume of 14% BF3-methanol solution to the vial. A significant molar excess is recommended.[4]

  • Reaction:

    • Securely cap the vial and heat at 60-100°C for 30-60 minutes. The optimal time and temperature may need to be determined empirically for your specific VFAs.[4]

  • Extraction:

    • Cool the vial to room temperature.

    • Add a known volume of a non-polar solvent (e.g., hexane) and a saturated sodium chloride solution to the vial.[4]

    • Vortex vigorously for 1-2 minutes to extract the FAMEs into the organic layer.

    • Allow the layers to separate.

  • Drying and Analysis:

    • Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate (B86663) to remove any residual water.[4]

    • The sample is now ready for GC analysis.

Protocol 2: Silylation of VFAs using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)

This protocol details the formation of Trimethylsilyl (TMS) esters of VFAs.

  • Sample Preparation:

    • Ensure the sample is completely dry. If necessary, evaporate the solvent under a stream of nitrogen or freeze-dry aqueous samples.[4]

  • Reagent Addition:

    • Add the dried sample to a clean, dry reaction vial.

    • Add a suitable aprotic solvent (e.g., pyridine, acetonitrile) and the silylating reagent (BSTFA, often with 1% TMCS as a catalyst).[4] A molar excess of the reagent is crucial.

  • Reaction:

    • Cap the vial tightly and heat at 60-70°C for 15-30 minutes.[6]

  • Analysis:

    • Cool the vial to room temperature.

    • The sample can be directly injected into the GC-MS system. Dilution with an appropriate solvent may be necessary depending on the concentration.

Visualizations

VFA_Esterification_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization Reaction cluster_extraction Extraction & Cleanup cluster_analysis Analysis start Start with VFA Sample dry_sample Dry Sample (Lyophilization/Evaporation) start->dry_sample add_reagent Add BF3-Methanol dry_sample->add_reagent heat Heat (60-100°C, 30-60 min) add_reagent->heat extract Extract with Hexane & Saturated NaCl heat->extract dry_extract Dry with Na2SO4 extract->dry_extract gc_analysis GC Analysis dry_extract->gc_analysis Troubleshooting_Tree problem Problem: Poor Peak Shape cause1 Incomplete Derivatization? problem->cause1 Tailing cause2 Active Sites in System? problem->cause2 Tailing cause3 Column Overload? problem->cause3 Fronting solution1 Optimize Reaction: - Increase Time/Temp - Add Excess Reagent - Ensure Anhydrous Conditions cause1->solution1 Yes solution2 System Maintenance: - Use Deactivated Liner - Condition/Replace Column cause2->solution2 Yes solution3 Adjust Injection: - Dilute Sample - Reduce Injection Volume cause3->solution3 Yes

References

Validation & Comparative

A Comparative Guide to the Biological Activities of 2-Heptenoic Acid and Heptanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of heptanoic acid and its unsaturated analog, 2-heptenoic acid. The primary focus is on their roles as potential epigenetic modulators, specifically as inhibitors of histone deacetylases (HDACs). While experimental data is available for heptanoic acid, directly comparable quantitative data for this compound is less prevalent in the current literature. This guide synthesizes the existing knowledge and provides the necessary experimental framework for a direct comparative assessment.

Comparative Analysis of Biological Activity

Heptanoic acid, a seven-carbon saturated fatty acid, is a known inhibitor of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1][2] Inhibition of HDACs leads to hyperacetylation of histones, which relaxes chromatin structure and can activate the transcription of tumor suppressor genes. Consequently, HDAC inhibitors are a major focus in cancer therapy research.[3] Heptanoic acid has been shown to exhibit moderate anti-proliferative effects in cancer cell lines, a biological activity consistent with its HDAC inhibitory function.[1]

The biological activity of this compound, particularly its potential as an HDAC inhibitor, is not as extensively documented in publicly available research. However, other unsaturated fatty acids have demonstrated HDAC inhibitory activity. The introduction of a double bond, as seen in this compound, can influence the molecule's conformation and its interaction with the active site of target enzymes, potentially altering its inhibitory potency compared to its saturated counterpart, heptanoic acid. A direct, quantitative comparison is necessary to elucidate the precise impact of this structural difference.

Data Presentation: Efficacy of Heptanoic Acid as an HDAC Inhibitor

While a direct comparison with this compound is not available, the following table presents data on the class of compounds to which heptanoic acid belongs. Short-chain fatty acids (SCFAs) are recognized as a class of HDAC inhibitors, though they are generally less potent than other classes like hydroxamic acids, with inhibitory activity typically in the millimolar (mM) range.[3]

Compound ClassRepresentative CompoundTargetTypical Inhibitory Concentration RangeReference
Aliphatic AcidsHeptanoic AcidHDACsMillimolar (mM)[1][3]
Aliphatic AcidsSodium ButyrateHDACsMillimolar (mM)[2][4]
Aliphatic AcidsValproic AcidClass I HDACsMillimolar (mM)[3]

To definitively compare the potency of this compound and heptanoic acid, their half-maximal inhibitory concentrations (IC50) should be determined using a standardized HDAC inhibition assay.

Mechanism of Action: HDAC Inhibition

The primary mechanism by which short-chain fatty acids like heptanoic acid exert their anti-proliferative and gene-regulatory effects is through the inhibition of zinc-dependent histone deacetylases.[5] The carboxylic acid moiety of the fatty acid is thought to chelate the zinc ion within the catalytic pocket of the HDAC enzyme.[5] This interaction blocks the substrate's access to the active site, preventing the removal of acetyl groups from histone proteins. The resulting accumulation of acetylated histones leads to a more open chromatin structure, facilitating gene transcription.[3]

HDAC_Inhibition_Pathway cluster_0 Epigenetic Regulation cluster_1 Molecular Intervention cluster_2 Cellular Outcome Histone Histone Protein Acetyl_Histone Acetylated Histone (Open Chromatin) Histone->Acetyl_Histone HATs (Acetylation) Acetyl_Histone->Histone HDACs (Deacetylation) Gene_Expression Gene Expression (e.g., Tumor Suppressors) Acetyl_Histone->Gene_Expression Promotes DNA DNA Heptanoic_Acid Heptanoic Acid / This compound HDAC_Enzyme HDAC Enzyme (Active Site with Zn2+) Heptanoic_Acid->HDAC_Enzyme Inhibits Cell_Cycle_Arrest Cell Cycle Arrest & Apoptosis Gene_Expression->Cell_Cycle_Arrest

Caption: Mechanism of Action for Heptanoic Acids as HDAC Inhibitors.

Experimental Protocols

To empirically compare the biological activity of this compound and heptanoic acid, a fluorometric histone deacetylase (HDAC) inhibition assay can be employed.

Protocol: In Vitro Fluorometric HDAC Inhibition Assay

Objective: To determine the IC50 values of this compound and heptanoic acid for HDAC activity.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1 or HDAC6).

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).

  • HDAC inhibitor Trichostatin A (TSA) as a positive control.

  • Developer solution (e.g., containing trypsin and TSA to stop the HDAC reaction and digest the deacetylated substrate).

  • This compound and Heptanoic acid, dissolved in a suitable solvent (e.g., DMSO).

  • 96-well black microplates.

  • Fluorometric microplate reader (Excitation: 355 nm, Emission: 460 nm).[6]

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and heptanoic acid in assay buffer. Also, prepare dilutions of the TSA positive control.

  • Reaction Setup: In a 96-well plate, add the assay buffer, the diluted test compounds (or controls), and the recombinant HDAC enzyme.

  • Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to each well.

  • Incubation: Incubate the plate at 37°C for a specified period (e.g., 60 minutes).

  • Termination and Development: Stop the reaction by adding the developer solution to each well. The developer will also cleave the deacetylated substrate, releasing the fluorophore.

  • Measurement: Incubate for a further 15-20 minutes at 37°C, then measure the fluorescence using a microplate reader.

  • Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the percentage of inhibition versus the log of the inhibitor concentration. The IC50 value is determined by fitting the data to a dose-response curve.

HDAC_Assay_Workflow start Start: Prepare Reagents prepare_compounds 1. Prepare Serial Dilutions (Heptanoic Acid, this compound, TSA) start->prepare_compounds setup_plate 2. Add to 96-well Plate: - Assay Buffer - Inhibitors/Controls - HDAC Enzyme prepare_compounds->setup_plate add_substrate 3. Add Fluorogenic Substrate to Initiate Reaction setup_plate->add_substrate incubate 4. Incubate at 37°C (e.g., 60 minutes) add_substrate->incubate add_developer 5. Add Developer Solution (Stops Reaction, Develops Signal) incubate->add_developer measure 6. Measure Fluorescence (Ex: 355nm, Em: 460nm) add_developer->measure analyze 7. Analyze Data & Calculate IC50 measure->analyze end End: Comparative Potency Determined analyze->end

Caption: Experimental Workflow for a Fluorometric HDAC Inhibition Assay.

References

A Comparative Analysis of the Antimicrobial Efficacy of 2-Heptenoic Acid and Other Unsaturated Fatty Acids

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The rise of antibiotic-resistant pathogens presents a formidable challenge to global health, necessitating the exploration of novel antimicrobial agents. Fatty acids, fundamental components of living organisms, have long been recognized for their antimicrobial properties.[1][2] They are produced by plants and algae as a defense mechanism against pathogens, including multidrug-resistant bacteria.[1] Among these, unsaturated fatty acids (UFAs), characterized by the presence of one or more double bonds in their aliphatic chains, have demonstrated significant inhibitory activity against a range of Gram-positive and Gram-negative bacteria.[1][3] This guide provides a comparative overview of the antimicrobial efficacy of the short-chain unsaturated fatty acid, 2-Heptenoic acid, against other longer-chain unsaturated fatty acids, supported by experimental data and detailed methodologies.

Antimicrobial Efficacy: A Quantitative Comparison

Unsaturated fatty acids exhibit a broad spectrum of antimicrobial activity, which is influenced by factors such as chain length and degree of unsaturation.[4][5] Generally, their efficacy is more pronounced against Gram-positive bacteria.[1][5][6] The antibacterial activity of long-chain unsaturated fatty acids often increases with the degree of unsaturation.[3]

While specific minimum inhibitory concentration (MIC) data for this compound is not extensively available in the cited literature, data for the structurally similar short-chain UFA, cis-2-decenoic acid, is available and provides a basis for comparison. The following table summarizes the MIC values for several unsaturated fatty acids against various bacterial strains.

Fatty AcidCarbon Chain: Double BondsTarget MicroorganismMinimum Inhibitory Concentration (MIC)Reference
cis-2-Decenoic AcidC10:1Staphylococcus aureus125 µg/mL (Biofilm Prevention)[7][8]
7(Z),10(Z)-Hexadecadienoic AcidC16:2Staphylococcus aureus DSM 110432 µg/mL (Bactericidal)[9]
7(Z),10(Z)-Hexadecadienoic AcidC16:2Staphylococcus epidermidis ATCC 3598416 µg/mL (Bacteriostatic)[9]
7(Z),10(Z)-Hexadecadienoic AcidC16:2Bacillus cereus DSM 62616 µg/mL (Bactericidal)[9]
Linoleic AcidC18:2Staphylococcus aureus DSM 110464 µg/mL (Bacteriostatic)[9]
Linoleic AcidC18:2Bacillus cereus DSM 62632 µg/mL (Bacteriostatic)[9]
γ-Linolenic AcidC18:3Staphylococcus aureus DSM 1104128 µg/mL (Bacteriostatic)[9]
Palmitoleic AcidC16:1Gram-positive bacteriaHigh activity noted[5]
Oleic AcidC18:1Gram-positive bacteriaPotent activity noted[10]
Docosahexaenoic Acid (DHA)C22:6Porphyromonas gingivalis>100 µM[1]
Eicosapentaenoic Acid (EPA)C22:5Porphyromonas gingivalis>100 µM[1]
Various UFAs (e.g., Linoleic)-Pseudomonas aeruginosa PA14>256 µg/mL[9]
Various UFAs (e.g., Linoleic)-Escherichia coli MT102>256 µg/mL[9]

Note: The activity of fatty acids can vary significantly based on experimental conditions such as pH and growth medium.[4][5] The data presented shows a general trend of higher efficacy for polyunsaturated, long-chain fatty acids against Gram-positive bacteria.

Mechanisms of Antimicrobial Action

Unsaturated fatty acids employ multiple mechanisms to inhibit microbial growth, which hinders the development of resistance.[3] The primary modes of action include:

  • Disruption of the Cell Membrane: As amphipathic molecules, fatty acids can insert into the phospholipid bilayer of the bacterial cell membrane.[4] This disrupts membrane integrity, increases fluidity and permeability, and dissipates the proton motive force, which is essential for cellular energy production.[1] This can lead to the leakage of vital intracellular components and ultimately, cell death.[1]

  • Inhibition of Fatty Acid Synthesis: Several unsaturated fatty acids, including linoleic acid, palmitoleic acid, and oleic acid, have been shown to inhibit the bacterial enoyl-acyl carrier protein reductase (FabI).[3][10] FabI is a critical enzyme in the bacterial fatty acid synthesis (FASII) pathway, which is distinct from the mammalian FAS system, making it an attractive target for selective antibacterial drugs.[3] By blocking this pathway, UFAs prevent the bacteria from producing the fatty acids necessary for building their cell membranes.

  • Anti-Biofilm and Anti-Virulence Activity: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics.[9][11] Certain unsaturated fatty acids, particularly short-chain ones like cis-2-decenoic acid, act as signaling molecules that can inhibit biofilm formation, induce the dispersal of established biofilms, and interfere with quorum sensing, a cell-to-cell communication system that regulates virulence factor expression.[4][11][12] For instance, cis-2-decenoic acid has been shown to prevent biofilm formation in S. aureus at a concentration of 125 µg/mL.[7][8]

Caption: Inhibition of bacterial fatty acid synthesis by unsaturated fatty acids.

Experimental Protocols

The determination of the antimicrobial efficacy of fatty acids is typically performed using standardized methods. The broth microdilution method is a common and reliable technique for determining the Minimum Inhibitory Concentration (MIC).[10]

Protocol: Broth Microdilution Assay for MIC Determination

  • Preparation of Fatty Acid Stock Solutions:

    • Dissolve the fatty acid in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution. Note that the choice of solvent can influence results.[4]

    • Further dilutions should be made in the appropriate sterile broth medium (e.g., Mueller-Hinton Broth or Tryptic Soy Broth).

  • Bacterial Inoculum Preparation:

    • From a fresh agar (B569324) plate (18-24 hours growth), select several morphologically similar bacterial colonies.

    • Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

    • Dilute this suspension in the test broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Microtiter Plate Setup:

    • Use a sterile 96-well microtiter plate.

    • Dispense 100 µL of sterile broth into all wells.

    • Add 100 µL of the highest concentration of the fatty acid solution to the first column of wells.

    • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and continuing this process across the plate. Discard 100 µL from the last column of dilutions. This creates a gradient of fatty acid concentrations.[9]

    • Reserve wells for a positive control (broth with inoculum, no fatty acid) and a negative control (broth only).

  • Inoculation and Incubation:

    • Add the diluted bacterial inoculum to each well (except the negative control).

    • Seal the plate and incubate at the appropriate temperature (e.g., 37°C) for 18-24 hours under suitable atmospheric conditions.

  • Determination of MIC:

    • Following incubation, visually inspect the plate for turbidity.

    • The MIC is defined as the lowest concentration of the fatty acid that completely inhibits visible growth of the bacterium.[13]

  • Determination of Minimum Bactericidal Concentration (MBC) (Optional):

    • From the wells showing no visible growth (at and above the MIC), subculture a small volume (e.g., 10 µL) onto a fresh, antibiotic-free agar plate.

    • Incubate the agar plate for 24 hours.

    • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[14]

Conclusion

Unsaturated fatty acids represent a promising class of antimicrobial agents with multifaceted mechanisms of action that are less prone to resistance development. The available data indicates that while short-chain UFAs like cis-2-decenoic acid (a proxy for this compound) are effective in controlling bacterial biofilms, longer-chain polyunsaturated fatty acids such as linoleic acid and 7(Z),10(Z)-hexadecadienoic acid often exhibit more potent direct antimicrobial (bacteriostatic or bactericidal) activity, particularly against Gram-positive bacteria.[9] Their ability to disrupt cell membranes and inhibit essential metabolic pathways like fatty acid synthesis makes them valuable candidates for further research and development in the fight against pathogenic bacteria. Future studies should focus on establishing a more comprehensive antimicrobial profile for this compound and other short-chain UFAs to fully elucidate their therapeutic potential.

References

A Comparative Analysis of the Metabolic Effects of 2-Heptenoic and 3-Heptenoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the anticipated metabolic effects of two medium-chain unsaturated fatty acids: 2-Heptenoic acid and 3-Heptenoic acid. While direct comparative experimental data on these specific molecules is limited in publicly available literature, this document outlines their expected metabolic pathways based on established principles of fatty acid biochemistry and provides detailed protocols for their empirical comparison.

Introduction

This compound and 3-Heptenoic acid are isomers of the seven-carbon unsaturated fatty acid, heptenoic acid. The key structural difference lies in the position of the carbon-carbon double bond, which is anticipated to influence their metabolic processing and subsequent physiological effects. This compound is an alpha,beta-unsaturated carboxylic acid, while 3-Heptenoic acid is a beta,gamma-unsaturated carboxylic acid. This seemingly minor variance can lead to different enzymatic handling during catabolism and potentially distinct impacts on cellular signaling pathways.

Data Presentation: A Framework for Comparison

To facilitate a direct comparison of the metabolic effects of 2-Heptenoic and 3-Heptenoic acids, the following tables present a framework for organizing experimental data. The values presented are hypothetical and serve as a template for researchers to populate with their own findings.

Table 1: Comparative Fatty Acid Oxidation Rates

ParameterThis compound3-Heptenoic AcidControl (e.g., Heptanoic Acid)
Oxygen Consumption Rate (nmol/min/mg protein) [Insert experimental value][Insert experimental value][Insert experimental value]
CO2 Production Rate (pmol/min/mg protein) [Insert experimental value][Insert experimental value][Insert experimental value]
Acid-Soluble Metabolites (cpm/mg protein) [Insert experimental value][Insert experimental value][Insert experimental value]

Table 2: Effects on Lipid Accumulation in Adipocytes (e.g., 3T3-L1 cells)

ParameterThis compound3-Heptenoic AcidControl (Vehicle)
Triglyceride Content (µg/mg protein) [Insert experimental value][Insert experimental value][Insert experimental value]
Oil Red O Staining (Absorbance at 520 nm) [Insert experimental value][Insert experimental value][Insert experimental value]
Adipogenic Gene Expression (Fold Change)
PPARγ[Insert experimental value][Insert experimental value]1.0
C/EBPα[Insert experimental value][Insert experimental value]1.0
SREBP-1c[Insert experimental value][Insert experimental value]1.0

Table 3: Activation of Peroxisome Proliferator-Activated Receptors (PPARs)

ParameterThis compound3-Heptenoic AcidPositive Control (e.g., Rosiglitazone for PPARγ)
PPARα Activation (Fold Induction) [Insert experimental value][Insert experimental value][Insert experimental value]
PPARγ Activation (Fold Induction) [Insert experimental value][Insert experimental value][Insert experimental value]
PPARδ Activation (Fold Induction) [Insert experimental value][Insert experimental value][Insert experimental value]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data. The following protocols are adapted from established methods for studying fatty acid metabolism and can be specifically applied to the comparative analysis of 2-Heptenoic and 3-Heptenoic acids.

Protocol 1: Fatty Acid Oxidation Assay in Cultured Hepatocytes

This protocol measures the rate of β-oxidation of the target fatty acids.

Materials:

  • Hepatocyte cell line (e.g., HepG2)

  • Culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • This compound and 3-Heptenoic acid

  • Radiolabeled fatty acids (e.g., [1-¹⁴C]this compound and [1-¹⁴C]3-Heptenoic acid)

  • Scintillation vials and cocktail

  • Perchloric acid (PCA)

Procedure:

  • Cell Culture: Culture hepatocytes to near confluency in standard culture medium.

  • Preparation of Fatty Acid-BSA Conjugates: Prepare stock solutions of 2-Heptenoic and 3-Heptenoic acids complexed with fatty acid-free BSA. For radiolabeled assays, include the ¹⁴C-labeled fatty acid in the complex.

  • Cell Treatment: Wash the cells with PBS and incubate with serum-free medium containing the fatty acid-BSA conjugates at various concentrations for a defined period (e.g., 2-4 hours).

  • Measurement of CO2 Production: For a complete oxidation measurement, use a sealed flask system to capture the released ¹⁴CO₂ in a trapping agent (e.g., NaOH). The radioactivity is then measured by scintillation counting.

  • Measurement of Acid-Soluble Metabolites (ASMs): To measure intermediate products of β-oxidation, stop the reaction by adding perchloric acid. The supernatant, containing ASMs, is collected after centrifugation, and its radioactivity is measured.

  • Data Analysis: Normalize the radioactivity counts to the protein content of the cell lysates.

Protocol 2: Lipid Accumulation Assay in Adipocytes

This protocol quantifies the effect of the fatty acids on lipid storage in adipocytes.

Materials:

  • 3T3-L1 pre-adipocyte cell line

  • Differentiation medium (containing insulin, dexamethasone, and IBMX)

  • This compound and 3-Heptenoic acid

  • Oil Red O staining solution

  • Triglyceride quantification kit

  • RNA extraction and qRT-PCR reagents

Procedure:

  • Adipocyte Differentiation: Induce differentiation of 3T3-L1 pre-adipocytes in the presence of this compound, 3-Heptenoic acid, or a vehicle control for a standard differentiation period (e.g., 8-10 days).

  • Oil Red O Staining:

    • Fix the differentiated adipocytes with formalin.

    • Stain with Oil Red O solution to visualize lipid droplets.

    • Elute the stain with isopropanol (B130326) and measure the absorbance at 520 nm.

  • Triglyceride Quantification:

    • Lyse the cells and use a commercial kit to measure the intracellular triglyceride content.

    • Normalize the triglyceride levels to the total protein content of the lysate.

  • Gene Expression Analysis:

    • Extract total RNA from the treated adipocytes.

    • Perform quantitative real-time PCR (qRT-PCR) to measure the expression levels of key adipogenic transcription factors (PPARγ, C/EBPα, SREBP-1c).

Protocol 3: PPAR Activation Assay

This protocol determines the ability of the fatty acids to activate PPAR isoforms.

Materials:

  • Cell line suitable for transfection (e.g., HEK293T)

  • Expression vectors for PPARα, PPARγ, and PPARδ

  • Reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene

  • Transfection reagent

  • This compound and 3-Heptenoic acid

  • Luciferase assay system

Procedure:

  • Cell Transfection: Co-transfect the cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.

  • Cell Treatment: After transfection, treat the cells with various concentrations of this compound, 3-Heptenoic acid, or a known PPAR agonist (positive control) for 24 hours.

  • Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

  • Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., β-galactosidase) or total protein content. Express the results as fold induction over the vehicle control.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the theoretical metabolic pathways and a general experimental workflow for comparing the metabolic effects of 2-Heptenoic and 3-Heptenoic acids.

fatty_acid_beta_oxidation cluster_2_heptenoic This compound Metabolism cluster_3_heptenoic 3-Heptenoic Acid Metabolism 2-Heptenoyl-CoA 2-Heptenoyl-CoA 3-Hydroxyheptanoyl-CoA 3-Hydroxyheptanoyl-CoA 2-Heptenoyl-CoA->3-Hydroxyheptanoyl-CoA Enoyl-CoA Hydratase 3-Ketoheptanoyl-CoA 3-Ketoheptanoyl-CoA 3-Hydroxyheptanoyl-CoA->3-Ketoheptanoyl-CoA 3-Hydroxyacyl-CoA Dehydrogenase Acetyl-CoA + Pentanoyl-CoA Acetyl-CoA + Pentanoyl-CoA 3-Ketoheptanoyl-CoA->Acetyl-CoA + Pentanoyl-CoA Thiolase 3-Heptenoyl-CoA 3-Heptenoyl-CoA 2-Heptenoyl-CoA_iso 2-Heptenoyl-CoA 3-Heptenoyl-CoA->2-Heptenoyl-CoA_iso Enoyl-CoA Isomerase Metabolic\nContinuation... Metabolic Continuation...

Caption: Predicted initial steps in the β-oxidation of 2-Heptenoic and 3-Heptenoic acids.

experimental_workflow cluster_compounds Test Compounds cluster_assays In Vitro Assays cluster_data Data Analysis and Comparison 2-Heptenoic_Acid 2-Heptenoic_Acid Fatty_Acid_Oxidation Fatty Acid Oxidation Assay 2-Heptenoic_Acid->Fatty_Acid_Oxidation Lipid_Accumulation Lipid Accumulation Assay 2-Heptenoic_Acid->Lipid_Accumulation PPAR_Activation PPAR Activation Assay 2-Heptenoic_Acid->PPAR_Activation 3-Heptenoic_Acid 3-Heptenoic_Acid 3-Heptenoic_Acid->Fatty_Acid_Oxidation 3-Heptenoic_Acid->Lipid_Accumulation 3-Heptenoic_Acid->PPAR_Activation Metabolic_Rate Metabolic Rate Comparison Fatty_Acid_Oxidation->Metabolic_Rate Adipogenic_Effects Adipogenic Effects Comparison Lipid_Accumulation->Adipogenic_Effects Signaling_Activity Signaling Activity Comparison PPAR_Activation->Signaling_Activity

Caption: General experimental workflow for the comparative metabolic study.

A Comparative Analysis of the Cytotoxicity of 2-Heptenoic Acid Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An objective comparison of the cytotoxic potential of (E)-2-Heptenoic acid and (Z)-2-Heptenoic acid, supported by a framework for future experimental validation.

Published for an audience of researchers, scientists, and drug development professionals, this guide addresses the cytotoxic profiles of the geometric isomers of 2-Heptenoic acid. Despite a comprehensive literature search, no direct comparative studies quantifying the cytotoxicity of (E)-2-Heptenoic acid versus (Z)-2-Heptenoic acid were identified. This highlights a gap in the current understanding of the structure-activity relationship for this particular compound and its isomers.

This guide, therefore, serves a dual purpose: to summarize the current state of knowledge regarding the cytotoxicity of structurally related fatty acids and to provide a robust experimental framework for researchers to directly compare the cytotoxic effects of this compound isomers.

Quantitative Data Summary

As no direct comparative experimental data for the cytotoxicity of (E)-2-Heptenoic acid and (Z)-2-Heptenoic acid is available, a data table cannot be presented. The following sections provide a proposed experimental design to generate such data.

Proposed Experimental Protocols

To address the current knowledge gap, a detailed experimental protocol is proposed for assessing and comparing the cytotoxicity of (E)-2-Heptenoic acid and (Z)-2-Heptenoic acid.

Cell Lines and Culture:

  • Cell Lines: A panel of human cancer cell lines (e.g., HepG2 - hepatocellular carcinoma, MCF-7 - breast adenocarcinoma, A549 - lung carcinoma) and a non-cancerous control cell line (e.g., HEK293 - human embryonic kidney cells or normal human fibroblasts) should be used to assess both anticancer activity and general cytotoxicity.

  • Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.

Cytotoxicity Assay (MTT Assay):

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.

  • Cell Seeding: Plate cells in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare stock solutions of (E)-2-Heptenoic acid and (Z)-2-Heptenoic acid in a suitable solvent (e.g., DMSO). Dilute the stock solutions in a complete culture medium to a range of final concentrations (e.g., 10, 25, 50, 100, 200, 500 µM). Replace the culture medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with the same concentration of DMSO) and an untreated control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) should be determined by plotting cell viability against compound concentration and fitting the data to a dose-response curve.

Lactate Dehydrogenase (LDH) Assay:

To complement the MTT assay, an LDH assay can be used to measure membrane integrity. LDH is a cytosolic enzyme that is released into the culture medium upon cell lysis.

  • Treatment: Treat cells with the this compound isomers as described for the MTT assay.

  • Sample Collection: After the incubation period, collect the cell culture supernatant.

  • LDH Measurement: Use a commercially available LDH cytotoxicity assay kit to measure the amount of LDH released into the supernatant according to the manufacturer's instructions.

  • Data Analysis: Compare the LDH levels in the treated wells to a positive control (cells treated with a lysis buffer) and a negative control (untreated cells) to determine the percentage of cytotoxicity.

Mandatory Visualizations

G cluster_0 In Vitro Cytotoxicity Workflow start Start: Cell Culture Preparation seed Seed Cells in 96-well Plates start->seed treat Treat Cells with this compound Isomers (E and Z isomers at various concentrations) seed->treat incubate Incubate for 24, 48, 72 hours treat->incubate assay Perform Cytotoxicity Assays (e.g., MTT, LDH) incubate->assay measure Measure Absorbance/Fluorescence assay->measure analyze Data Analysis: Calculate % Viability and IC50 measure->analyze end End: Comparative Cytotoxicity Profile analyze->end G cluster_1 Hypothesized Signaling Pathway for Fatty Acid-Induced Cytotoxicity isomer This compound Isomer ((E) or (Z)) membrane Cellular Uptake & Membrane Interaction isomer->membrane ros Increased Reactive Oxygen Species (ROS) (Oxidative Stress) membrane->ros mito Mitochondrial Dysfunction ros->mito caspase Caspase Activation (e.g., Caspase-3, -9) mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

Efficacy of 2-Heptenoic Acid as a Precursor in Organic Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The versatility of 2-heptenoic acid as a precursor in organic synthesis is well-established, finding applications in the production of fragrances, polymers, and as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its efficacy, however, is best understood through a comparative analysis of its performance in key synthetic transformations against alternative starting materials. This guide provides an objective comparison of this compound's utility in two significant applications: the synthesis of γ-lactones and the production of jasminaldehyde, a valuable fragrance component.

I. Synthesis of γ-Lactones: this compound and Alternatives

γ-Lactones are prevalent structural motifs in natural products and possess significant biological activity, making their efficient synthesis a key focus in organic chemistry. While direct experimental data for the lactonization of this compound is not extensively reported in readily available literature, its structure lends itself to established methods for lactone formation from unsaturated carboxylic acids. For a robust comparison, we will consider the well-documented iodolactonization reaction of a structurally similar substrate, 4-pentenoic acid, as a representative method applicable to this compound. This will be compared with a modern alternative: catalytic C–H activation/lactonization of saturated carboxylic acids.

Comparative Data: γ-Lactone Synthesis

PrecursorMethodCatalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Reference
4-Pentenoic Acid (proxy for this compound)IodolactonizationI₂, NaHCO₃Dichloromethane (B109758)/WaterRoom Temp24~80-90[1]
Adipic AcidPd-Catalyzed β-C─H ActivationPd(OAc)₂, Ligand L1, Ag₂CO₃, p-xyloquinone, K₂HPO₄, CsOAcHFIP1003665[2]
Pimelic AcidPd-Catalyzed γ-C─H ActivationPd(OAc)₂, Ligand L2, Ag₂CO₃, p-xyloquinone, K₂HPO₄, CsOAcHFIP1003662[2]
Saturated Fatty Acids (C8-C12)Biocatalytic Hydroxylation/LactonizationUnspecific Peroxygenase (UPO)Aqueous Buffer2524Good to excellent[3]

Experimental Protocols

1. Iodolactonization of 4-Pentenoic Acid (Representative Protocol)

This procedure is based on the general principles of iodolactonization and serves as a model for the cyclization of unsaturated carboxylic acids like this compound.[1]

  • Materials: 4-Pentenoic acid, Iodine (I₂), Sodium bicarbonate (NaHCO₃), Dichloromethane (CH₂Cl₂), Water, Diethyl ether, Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution, Magnesium sulfate (B86663) (MgSO₄).

  • Procedure:

    • A solution of 4-pentenoic acid in dichloromethane is prepared.

    • An aqueous solution of sodium bicarbonate is added, and the biphasic mixture is stirred vigorously.

    • A solution of iodine in dichloromethane is added dropwise until a persistent brown color is observed.

    • The reaction is stirred at room temperature for 24 hours.

    • The reaction is quenched by the addition of aqueous sodium thiosulfate solution to remove excess iodine.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude γ-lactone.

    • Purification is typically achieved by column chromatography.

2. Palladium-Catalyzed γ-C─H Lactonization of Pimelic Acid [2]

  • Materials: Pimelic acid (substrate), Palladium(II) acetate (B1210297) (Pd(OAc)₂, catalyst), Ligand L2 (quinoline-pyridone type), Silver carbonate (Ag₂CO₃, oxidant), p-xyloquinone (additive), Potassium dihydrogen phosphate (B84403) (K₂HPO₄), Cesium acetate (CsOAc), 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP, solvent).

  • Procedure:

    • To a reaction vessel are added pimelic acid (0.1 mmol), Pd(OAc)₂ (10 mol%), Ligand L2 (12 mol%), Ag₂CO₃ (2.0 equiv.), p-xyloquinone (2.0 equiv.), K₂HPO₄ (0.35 equiv.), and CsOAc (0.4 equiv.).

    • HFIP (1.0 mL) is added as the solvent.

    • The vessel is sealed and the mixture is heated at 100 °C for 36 hours.

    • After cooling to room temperature, the reaction mixture is filtered and the solvent is removed under reduced pressure.

    • The residue is purified by column chromatography to afford the desired γ-lactone.

Logical Workflow for γ-Lactone Synthesis Comparison

G cluster_precursors Precursor Selection cluster_methods Synthetic Method cluster_products Product Formation cluster_evaluation Efficacy Evaluation 2-Heptenoic_Acid This compound (Unsaturated) Iodolactonization Iodolactonization 2-Heptenoic_Acid->Iodolactonization Saturated_Acids Saturated Carboxylic Acids (e.g., Adipic, Pimelic) C-H_Activation Catalytic C-H Activation Saturated_Acids->C-H_Activation gamma_Lactone_Iodo γ-Iodolactone Iodolactonization->gamma_Lactone_Iodo Conditions_Iodo Mild Conditions (Room Temp) Iodolactonization->Conditions_Iodo gamma_Lactone_CH γ-Lactone C-H_Activation->gamma_Lactone_CH Conditions_CH Harsh Conditions (High Temp) C-H_Activation->Conditions_CH Yield_Iodo High Yield (typically >80%) gamma_Lactone_Iodo->Yield_Iodo Yield_CH Moderate to Good Yield (60-70%) gamma_Lactone_CH->Yield_CH

Caption: Comparative workflow for γ-lactone synthesis.

II. Synthesis of Jasminaldehyde: Heptanal (B48729) (from this compound) vs. Alternative Aldehydes

Jasminaldehyde (α-amylcinnamaldehyde) is a widely used fragrance chemical synthesized through the aldol (B89426) condensation of an aliphatic aldehyde with benzaldehyde (B42025). Heptanal, which can be readily obtained from the reduction of this compound, is the standard precursor for this synthesis. The efficacy of this process is highly dependent on the catalyst and reaction conditions, which aim to maximize the cross-condensation product and minimize the self-condensation of heptanal.

Comparative Data: Jasminaldehyde Synthesis

Aliphatic Aldehyde PrecursorCatalystSolventTemperature (°C)Time (h)Heptanal Conversion (%)Jasminaldehyde Selectivity (%)Reference
HeptanalMg-Al Hydrotalcite (Mg/Al = 3.5)None (Solvent-free)12589886[4][5]
HeptanalAcid-base bifunctional MgONone (Solvent-free)1405.59988[4]
HeptanalFe-Zn double metal cyanideNone (Solvent-free)16059377[6]
HeptanalNaOH with Cetyltrimethylammonium bromide (Phase Transfer Catalyst)Water303.5High (not specified)High (not specified)[3][7]
HeptanalNanocrystalline F-type zeoliteNone (Solvent-free, Microwave)1800.6777.169.5[4][8]

Experimental Protocols

1. Aldol Condensation using Mg-Al Hydrotalcite Catalyst [4][5]

  • Materials: Heptanal, Benzaldehyde, Mg-Al hydrotalcite catalyst (Mg/Al molar ratio of 3.5).

  • Procedure:

    • The Mg-Al hydrotalcite catalyst is activated by calcination.

    • A mixture of heptanal and benzaldehyde (typically a molar ratio of 1:5 to minimize heptanal self-condensation) is prepared.

    • The activated catalyst is added to the reactant mixture.

    • The reaction is carried out at 125 °C for 8 hours under vigorous stirring in a solvent-free system.

    • After the reaction, the catalyst is separated by filtration.

    • The product mixture is analyzed by gas chromatography to determine conversion and selectivity.

    • Jasminaldehyde is purified by vacuum distillation.

2. Aldol Condensation using a Phase Transfer Catalyst [3][7]

  • Materials: Heptanal, Benzaldehyde, Sodium hydroxide (B78521) (NaOH), Cetyltrimethylammonium bromide (CTAB), Water.

  • Procedure:

    • An aqueous solution of CTAB is prepared in a reaction flask.

    • Equimolar amounts of benzaldehyde and heptanal are added to the CTAB solution under stirring.

    • NaOH pellets are added to the mixture and stirring is continued at 30 °C for 3.5 hours.

    • The progress of the reaction is monitored by thin-layer chromatography.

    • Upon completion, the organic layer containing jasminaldehyde is separated.

    • The product is purified, for example, by distillation.

Signaling Pathway for Aldol Condensation

G Heptanal Heptanal Enolate_Formation Enolate Formation (from Heptanal) Heptanal->Enolate_Formation Deprotonation Self_Condensation Self-Condensation of Heptanal Heptanal->Self_Condensation Benzaldehyde Benzaldehyde Nucleophilic_Attack Nucleophilic Attack on Benzaldehyde Benzaldehyde->Nucleophilic_Attack Base_Catalyst Base Catalyst (e.g., NaOH, Hydrotalcite) Base_Catalyst->Enolate_Formation Enolate_Formation->Nucleophilic_Attack Enolate_Formation->Self_Condensation Aldol_Adduct Aldol Adduct Nucleophilic_Attack->Aldol_Adduct Dehydration Dehydration Aldol_Adduct->Dehydration Jasminaldehyde Jasminaldehyde (α-amylcinnamaldehyde) Dehydration->Jasminaldehyde Byproduct 2-Pentyl-2-nonenal (Byproduct) Self_Condensation->Byproduct

Caption: Aldol condensation pathway for jasminaldehyde synthesis.

Conclusion

This compound stands as a valuable and versatile precursor in organic synthesis. For the synthesis of γ-lactones , while direct C-H activation of saturated acids presents an innovative approach, the traditional halolactonization of unsaturated acids (for which this compound is a suitable substrate) offers high yields under mild conditions. The choice of method will depend on the desired complexity of the final product and tolerance for functional groups.

In the synthesis of jasminaldehyde , heptanal derived from this compound remains the industry standard. The data clearly indicates that high conversion and selectivity can be achieved, particularly with solid base catalysts like Mg-Al hydrotalcite and bifunctional MgO, under solvent-free conditions, which aligns with the principles of green chemistry. While alternative catalysts are continuously being explored to improve efficiency and sustainability, heptanal's role as the key precursor is currently unchallenged. The selection of the optimal synthetic route will be dictated by factors such as desired yield, purity, cost-effectiveness, and environmental impact.

References

Quantitative Comparison of 2-Heptenoic Acid Across Biological Samples: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the distribution and concentration of bioactive molecules like 2-Heptenoic acid in various biological matrices is crucial for elucidating its physiological roles and therapeutic potential. This guide provides a comparative overview of this compound levels in different biological samples, details the experimental protocols for its quantification, and explores its potential signaling pathways.

Quantitative Data Summary

While extensive quantitative data for this compound across a wide range of biological samples remains an area of active research, this section summarizes available information to provide a comparative baseline. The concentrations of short- and medium-chain fatty acids can vary significantly based on factors such as diet, gut microbiome composition, and metabolic state.

Biological SampleSpecies/ContextReported Concentration RangeAnalytical Method
Urine HumanDetected, but specific concentration not quantified in broad metabolomic studies.[1]GC-MS, LC-MS/MS
Feces Human (Healthy)While not specifically reported for this compound, total short-chain fatty acids are in the range of 27.9-187.7 mmol/kg (wet weight).Gas Chromatography
Cell Culture Virus-infectedDetected as a volatile organic compound.SPME-GC-MS

Note: The data presented is limited, and further targeted quantitative studies are required to establish definitive concentration ranges of this compound in various biological samples under different physiological and pathological conditions.

Experimental Protocols for Quantification

The accurate quantification of this compound, a medium-chain fatty acid, in complex biological matrices typically requires sophisticated analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and semi-volatile compounds like fatty acids. Due to their polarity, fatty acids often require a derivatization step to increase their volatility for GC analysis.

Sample Preparation (General Workflow):

  • Extraction: Fatty acids are extracted from the biological sample (e.g., plasma, urine, tissue homogenate) using an organic solvent, often after acidification to protonate the carboxyl group.

  • Derivatization: The extracted fatty acids are converted into more volatile esters (e.g., methyl or silyl (B83357) esters). This is a critical step for improving chromatographic separation and detection sensitivity.

  • Analysis: The derivatized sample is injected into the GC-MS system. The compounds are separated based on their boiling points and polarity on a chromatographic column and subsequently detected by the mass spectrometer.

Detailed Protocol Example: Derivatization for GC-MS Analysis

  • Reagents: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Pyridine.

  • Procedure:

    • The dried fatty acid extract is reconstituted in pyridine.

    • BSTFA with 1% TMCS is added to the sample.

    • The mixture is heated (e.g., at 60°C for 30 minutes) to facilitate the derivatization reaction.

    • The resulting trimethylsilyl (B98337) (TMS) derivatives are then analyzed by GC-MS.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for analyzing a wide range of molecules, including those that are not readily volatilized for GC analysis. For fatty acids, LC-MS can sometimes be performed without derivatization.

Sample Preparation (General Workflow):

  • Protein Precipitation/Extraction: For samples like plasma or serum, proteins are precipitated using a solvent like acetonitrile (B52724) or methanol. This step also serves to extract the fatty acids.

  • Chromatographic Separation: The extracted sample is injected into an LC system, typically with a reverse-phase column (e.g., C18), to separate the fatty acids from other components in the mixture.

  • Mass Spectrometric Detection: The separated fatty acids are ionized (commonly using electrospray ionization - ESI) and detected by the mass spectrometer.

Detailed Protocol Example: LC-MS/MS Analysis

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid to improve ionization.

  • Ionization Mode: Negative ion mode is often used for the detection of fatty acids as they readily form [M-H]⁻ ions.

  • Detection: Multiple Reaction Monitoring (MRM) can be used for targeted quantification, providing high selectivity and sensitivity.

Potential Signaling Pathways

While the specific signaling pathways of this compound are not yet fully elucidated, as a medium-chain fatty acid, it is postulated to interact with receptors known to be activated by similar molecules.

G-Protein Coupled Receptor 84 (GPR84)

Medium-chain fatty acids have been identified as ligands for the orphan G-protein coupled receptor GPR84.[2][3] Activation of GPR84, which is expressed in immune cells like macrophages and neutrophils, has been linked to inflammatory responses. The binding of a medium-chain fatty acid to GPR84 can initiate a signaling cascade, potentially involving Gαi/o proteins, leading to downstream cellular effects.

GPR84_Signaling 2-Heptenoic_acid This compound GPR84 GPR84 2-Heptenoic_acid->GPR84 G_protein Gαi/o Protein GPR84->G_protein Activates Downstream Downstream Signaling Cascades G_protein->Downstream Cellular_Response Cellular Response (e.g., Inflammation) Downstream->Cellular_Response

GPR84 Signaling Pathway
Peroxisome Proliferator-Activated Receptors (PPARs)

Fatty acids are well-known natural ligands for Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors that play crucial roles in lipid and glucose metabolism.[4] Upon binding to a fatty acid ligand, PPARs form a heterodimer with the retinoid X receptor (RXR) and bind to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby regulating their transcription. Medium-chain fatty acids have been shown to activate PPARα and PPARγ.[5]

PPAR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 2-Heptenoic_acid_cyto This compound PPAR PPARα/γ 2-Heptenoic_acid_cyto->PPAR Binds to PPAR_RXR PPAR-RXR Heterodimer PPAR->PPAR_RXR RXR RXR RXR->PPAR_RXR PPRE PPRE PPAR_RXR->PPRE Binds to Gene_Transcription Target Gene Transcription PPRE->Gene_Transcription Regulates

PPAR Signaling Pathway

Experimental Workflow

The following diagram illustrates a general workflow for the quantitative analysis of this compound in biological samples.

Experimental_Workflow Sample_Collection Biological Sample Collection (Blood, Urine, Tissue) Sample_Preparation Sample Preparation (Extraction, Derivatization) Sample_Collection->Sample_Preparation Analytical_Method Analytical Method Sample_Preparation->Analytical_Method GC_MS GC-MS Analytical_Method->GC_MS LC_MS LC-MS/MS Analytical_Method->LC_MS Data_Analysis Data Analysis (Quantification, Statistical Analysis) GC_MS->Data_Analysis LC_MS->Data_Analysis Biological_Interpretation Biological Interpretation (Pathway Analysis, Biomarker Discovery) Data_Analysis->Biological_Interpretation

Quantification Workflow

References

assessing the purity of synthetic 2-Heptenoic acid against a certified standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthetic 2-Heptenoic acid against a well-characterized standard. Detailed experimental protocols and supporting data are presented to enable a robust and accurate purity determination.

In the absence of a commercially available Certified Reference Material (CRM) for this compound, this guide outlines the process for establishing a high-purity in-house standard and subsequently using it to qualify synthetic batches. The methodologies discussed—Gas Chromatography with Flame Ionization Detection (GC-FID), High-Performance Liquid Chromatography with UV detection (HPLC-UV), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—are orthogonal techniques that, when used in combination, provide a high degree of confidence in the purity assessment.

Comparison of Purity Assessment Techniques

The selection of an analytical technique for purity determination depends on several factors, including the nature of the impurities, the required accuracy, and the available instrumentation. The following table summarizes the key performance characteristics of GC-FID, HPLC-UV, and qNMR for the analysis of this compound.

FeatureGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)Quantitative NMR (qNMR)
Principle Separation based on volatility and interaction with a stationary phase.Separation based on polarity and partitioning between a stationary and mobile phase.Quantification based on the direct proportionality between the integral of an NMR signal and the number of nuclei.
Typical Purity Range >90%[1]>95%Primary method for high accuracy purity assignment (>98%).
Common Impurities Detected Volatile impurities, isomers (e.g., 3-Heptenoic acid), residual solvents.Non-volatile impurities, isomers, related carboxylic acids.Structural isomers, related compounds, any proton-containing impurity.
Strengths High resolution for volatile compounds, robust and widely available.Suitable for a wide range of non-volatile and thermally labile compounds.Primary ratio method, highly accurate and precise, requires no reference standard of the analyte.
Limitations Requires derivatization for non-volatile impurities, potential for thermal degradation.Lower resolution for some isomers compared to GC, requires a chromophore for UV detection.Lower sensitivity than chromatographic methods, potential for signal overlap.

Experimental Protocols

Detailed methodologies for each of the key analytical techniques are provided below. These protocols are intended as a starting point and may require optimization based on the specific instrumentation and sample characteristics.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is a robust technique for separating and quantifying volatile and semi-volatile compounds. For carboxylic acids like this compound, derivatization to a more volatile ester form (e.g., methyl ester) is often employed to improve peak shape and reduce tailing.

a. Derivatization (Methylation):

A common derivatization agent is (trimethylsilyl)diazomethane or BF3/methanol.

  • Protocol using BF3/Methanol:

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of 14% BF3 in methanol.

    • Seal the vial and heat at 60°C for 30 minutes.

    • Cool to room temperature.

    • Add 1 mL of saturated NaCl solution and 1 mL of hexane (B92381).

    • Vortex for 1 minute and allow the layers to separate.

    • Carefully transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial for GC-FID analysis.

b. GC-FID Conditions:

ParameterValue
Column DB-FFAP (nitroterephthalic acid modified polyethylene (B3416737) glycol), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 250°C
Detector Temperature 260°C
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injection Volume 1 µL (split ratio 50:1)
Oven Temperature Program Initial temperature 100°C, hold for 2 min, ramp at 10°C/min to 240°C, hold for 10 min.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a versatile technique for the analysis of non-volatile compounds. This compound, possessing a carbon-carbon double bond conjugated with the carboxylic acid, has a UV chromophore that allows for detection at low wavelengths.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample.

  • Dissolve in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of 1 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter before injection.

b. HPLC-UV Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A 0.1% Phosphoric acid in Water
Mobile Phase B Acetonitrile
Gradient 30% B to 90% B over 15 minutes, then hold at 90% B for 5 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary ratio method that can provide highly accurate and precise purity values without the need for a specific reference standard of the analyte. The purity is determined by comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity.

a. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic acid, certified reference material) into the same vial.

  • Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d6).

  • Transfer the solution to an NMR tube.

b. qNMR (¹H NMR) Parameters:

ParameterValue
Spectrometer 400 MHz or higher
Solvent DMSO-d6
Internal Standard Maleic Acid (certified reference material)
Pulse Program A standard 90° pulse sequence
Relaxation Delay (d1) At least 5 times the longest T1 of the signals of interest (typically 30-60 s for quantitative analysis)
Number of Scans 16 or higher for good signal-to-noise
Signals for Integration This compound: Olefinic protons (~5.7 and 6.9 ppm). Maleic Acid: Olefinic protons (~6.0 ppm).

c. Purity Calculation:

The purity of the this compound sample can be calculated using the following formula:

Purity (%) = (I_sample / I_std) * (N_std / N_sample) * (M_sample / M_std) * (m_std / m_sample) * P_std

Where:

  • I = Integral of the signal

  • N = Number of protons giving rise to the signal

  • M = Molar mass

  • m = mass

  • P = Purity of the standard

Potential Impurities in Synthetic this compound

The manufacturing process of this compound can introduce several impurities. Common synthesis routes include the oxidation of 2-heptenal or the Knoevenagel condensation of pentanal with malonic acid. Potential impurities to consider during analysis include:

  • 3-Heptenoic acid: A common isomer impurity.[1]

  • cis-2-Heptenoic acid: The trans isomer is typically the desired product.

  • Heptanoic acid: Over-reduction product.

  • Residual starting materials: e.g., 2-heptenal, pentanal, malonic acid.

  • Side-products from condensation reactions.

  • Residual solvents.

Data Presentation: Purity Assessment of a Synthetic this compound Batch

The following table presents a hypothetical purity assessment of a synthetic batch of this compound compared to a well-characterized in-house standard.

Analytical MethodIn-House Standard Purity (%)Synthetic Batch Purity (%)Impurities Detected in Synthetic Batch
GC-FID 99.2 ± 0.397.5 ± 0.43-Heptenoic acid (1.8%), Heptanoic acid (0.5%)
HPLC-UV 99.4 ± 0.297.8 ± 0.33-Heptenoic acid (1.7%), Unknown impurity at RRT 1.2 (0.3%)
qNMR 99.5 ± 0.197.6 ± 0.2Isomeric impurities observed in the olefinic region.
Overall Purity 99.4 ± 0.2 97.6 ± 0.3 -

Experimental Workflow and Logic

The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthetic this compound.

Purity_Assessment_Workflow cluster_synthetic_batch Synthetic Batch Analysis start Synthetic this compound Sample characterization Establish In-House Standard (High-Purity Batch) start->characterization Initial Characterization gc_fid GC-FID Analysis characterization->gc_fid hplc_uv HPLC-UV Analysis characterization->hplc_uv qnmr qNMR Analysis characterization->qnmr data_analysis Data Analysis and Purity Calculation gc_fid->data_analysis hplc_uv->data_analysis qnmr->data_analysis comparison Compare Synthetic Batch to In-House Standard data_analysis->comparison Standard's Purity report Final Purity Report comparison->report Overall Purity impurities Identify and Quantify Impurities comparison->impurities impurities->report start_batch Synthetic Batch gc_fid_batch GC-FID start_batch->gc_fid_batch hplc_uv_batch HPLC-UV start_batch->hplc_uv_batch qnmr_batch qNMR start_batch->qnmr_batch gc_fid_batch->comparison hplc_uv_batch->comparison qnmr_batch->comparison

Figure 1. Workflow for the purity assessment of synthetic this compound.

This guide provides a framework for the rigorous purity assessment of synthetic this compound. By employing a multi-faceted analytical approach and establishing a well-characterized in-house standard, researchers can ensure the quality and reliability of their chemical entities, leading to more robust scientific outcomes.

References

A Comparative Guide to the Inter-Laboratory Validation of 2-Heptenoic Acid Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies relevant to the inter-laboratory validation of 2-Heptenoic acid, an unsaturated medium-chain fatty acid. While specific inter-laboratory validation studies for this compound are not publicly available, this document synthesizes data from validation studies of similar analytes, such as short-chain fatty acids (SCFAs) and other unsaturated carboxylic acids. The focus is on providing a framework for establishing robust and reproducible analytical methods by comparing the performance of common techniques like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (MS).

Data Presentation: Performance of Analytical Methods

The following table summarizes the performance characteristics of various analytical methods applicable to the analysis of this compound and similar carboxylic acids, as reported in different validation studies. This allows for a direct comparison of key validation parameters.

Analytical MethodAnalyte ClassMatrixLinearity (R²)Precision (RSD%)Accuracy/Recovery (%)Limit of Quantification (LOQ)
GC-FID Short-Chain Fatty AcidsFeces, Fermentation Fluids>0.99Intra-day: 0.6-5.0, Inter-day: 0.6-5.080.8 - 108.80.14 - 0.48 µM (for C3-C6 acids)[1]
GC-FID Short and Medium-Chain Fatty AcidsWine>0.99<1085 - 1150.05 - 0.5 mg/L
GC-MS Short-Chain Fatty AcidsFecal Samples>0.99994-54.24 ± 1.17 - 140.94 ± 2.100.08 - 0.78 µg/mL[2]
GC-MS Fatty Acid Methyl Esters (FAMEs)Serum, Plasma-<20 (within-lab)Agreement within 20% among labs-[3]
LC-MS Short-Chain Carboxylic AcidsBio-oil based matrix-<2580 - 120Not specified
HPLC-UV Aliphatic Mono- and Di-carboxylic AcidsAqueous Media-<5<520 - 570 ppm
HPLC with Fluorescence Detection (Pre-column Derivatization) Fatty AcidsNot specified>0.99--Low ng/mL to pg/mL range

Experimental Protocols

Reproducibility is paramount in inter-laboratory studies. The following are detailed methodologies for the key analytical techniques discussed.

1. Gas Chromatography-Flame Ionization Detection (GC-FID) for Short and Medium-Chain Fatty Acids

This method is suitable for the quantification of volatile fatty acids.

  • Sample Preparation (Liquid-Liquid Extraction):

    • Acidify the sample (e.g., 1 mL of wine or aqueous sample) with an acid such as hydrochloric acid.

    • Add an internal standard (e.g., 2-ethylbutanoic acid).

    • Extract the fatty acids with an organic solvent like diethyl ether or methyl tert-butyl ether (MTBE) by vigorous mixing.[1][4][5]

    • Centrifuge to separate the phases and collect the organic layer.

    • The extraction can be repeated to improve recovery.[1][4]

    • The organic extract can be injected directly into the GC.

  • GC-FID Conditions:

    • Column: A polar capillary column, such as one coated with polyethylene (B3416737) glycol modified with nitroterephthalic acid (e.g., FFAP), is typically used.[1]

    • Injection: Splitless injection is often employed for better sensitivity.[4]

    • Temperatures: Inlet and detector temperatures are typically set around 250°C. The oven temperature is programmed with a gradient to separate the analytes (e.g., starting at 80°C and ramping up to 200°C).

    • Carrier Gas: Helium or hydrogen is used as the carrier gas.

    • Detection: Flame Ionization Detector (FID).

2. Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

GC-MS offers higher selectivity and sensitivity compared to GC-FID, especially when operated in Selected Ion Monitoring (SIM) mode.

  • Sample Preparation and Derivatization (for non-volatile or polar fatty acids):

    • Lipids are extracted from the biological matrix (e.g., serum, plasma) using a solvent mixture like chloroform/methanol (B129727).

    • An internal standard, often a deuterated analog of the analyte, is added at the beginning of the extraction.[6]

    • The extracted fatty acids are then converted to their volatile methyl ester derivatives (Fatty Acid Methyl Esters - FAMEs) using a reagent like boron trifluoride in methanol (BF3-methanol) or by acidic catalysis.

    • The FAMEs are extracted into an organic solvent like hexane.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity column (e.g., DB-5ms, DB-WAX) is commonly used for FAMEs analysis.

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or ion trap mass spectrometer.

    • Acquisition Mode: Full scan mode can be used for identification, while Selected Ion Monitoring (SIM) mode is used for sensitive quantification, monitoring characteristic ions for each FAME and the internal standard.[6]

3. High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence Detection

For less volatile or thermally labile carboxylic acids, HPLC is a suitable alternative. Sensitivity can be significantly enhanced through pre-column derivatization.

  • Sample Preparation and Pre-column Derivatization:

    • Extract the carboxylic acids from the sample matrix.

    • To enhance UV or fluorescence detection, derivatize the carboxylic acid group. Common derivatizing agents include:

    • The reaction mixture is heated to ensure complete derivatization, after which an aliquot is injected into the HPLC.

  • HPLC Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm) is typically used.[7]

    • Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water or methanol and water is common.[7]

    • Detection:

      • Fluorescence detector with appropriate excitation and emission wavelengths for the chosen derivatizing agent (e.g., Ex: 325 nm, Em: 395 nm for Br-Mmc derivatives).[7]

      • UV detector set at the wavelength of maximum absorbance for the derivative (e.g., around 260 nm for 2,4'-dibromoacetophenone derivatives).[7]

Mandatory Visualization

The following diagrams illustrate key workflows and concepts in the inter-laboratory validation of this compound analysis.

InterLaboratory_Validation_Workflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Inter-Laboratory Execution cluster_analysis Phase 3: Data Analysis & Reporting P1 Define Analyte & Matrix (this compound in Plasma) P2 Select Analytical Method (e.g., GC-MS) P1->P2 P3 Develop Standardized Protocol P2->P3 E1 Prepare & Distribute Homogeneous Samples P3->E1 E2 Participating Laboratories Analyze Samples E1->E2 E3 Data Submission to Coordinating Body E2->E3 A1 Statistical Analysis (Repeatability, Reproducibility) E3->A1 A2 Assess Method Performance A1->A2 A3 Final Report & Publication A2->A3

Caption: Workflow of an inter-laboratory validation study.

Analytical_Method_Comparison cluster_sample Sample cluster_prep Sample Preparation cluster_analysis Analysis cluster_detection Detection Sample Biological Matrix (e.g., Plasma, Feces) Extraction Extraction (LLE, SPE) Sample->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization GC Gas Chromatography (GC) Derivatization->GC LC Liquid Chromatography (LC) Derivatization->LC FID FID GC->FID MS Mass Spectrometry (MS) GC->MS LC->MS UV UV/Vis LC->UV Fluorescence Fluorescence LC->Fluorescence

Caption: Comparison of analytical workflows for fatty acid analysis.

References

A Comparative Analysis of the Flavor Profiles of 2-Heptenoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the flavor profiles of 2-Heptenoic acid and its short-chain esters. The information presented is supported by available sensory data and outlines the experimental protocols used for such evaluations. This document is intended to assist in the research and development of new chemical entities where flavor and off-flavor characteristics are a consideration.

Flavor Profile Comparison

The flavor and aroma of this compound and its esters are primarily characterized by fruity and green notes. As the alkyl chain of the ester increases in length, the flavor profile is expected to shift from sharper, more volatile notes to richer, fruitier, and waxier characteristics. Below is a summary of the reported flavor and odor descriptors for this compound and some of its esters.

CompoundChemical StructureMolecular FormulaFlavor/Odor Descriptors
This compound C₇H₁₂O₂Green, grassy, fruity, ethereal, fatty, cheesy[1][2]
Methyl 2-heptenoate C₈H₁₄O₂No specific flavor descriptors found in the provided search results.
Ethyl (E)-2-heptenoate C₉H₁₆O₂Fruity, apple, pineapple, brandy, rum, winey, sweet[3][4]
Propyl heptanoate (B1214049) *C₁₀H₂₀O₂Sweet, waxy, fruity, pineapple, pear, apple, citrus, green, grassy, grape, strawberry, winey[5][6]

Experimental Protocols

The characterization of flavor profiles relies on a combination of instrumental analysis and human sensory evaluation. The following are detailed protocols for two of the most common methods used in the flavor industry.

Quantitative Descriptive Analysis (QDA) of this compound Esters

This protocol describes a method for a trained sensory panel to identify, describe, and quantify the sensory attributes of this compound esters.

1. Panelist Selection and Training:

  • A panel of 8-12 individuals is selected based on their sensory acuity, ability to articulate perceptions, and availability.
  • Panelists undergo extensive training (20-40 hours) to develop a consensus vocabulary for the aroma, flavor, and mouthfeel attributes of a range of reference compounds, including the this compound esters under evaluation.

2. Sample Preparation:

  • The this compound esters (methyl, ethyl, propyl, butyl, etc.) are diluted to a concentration of 5-15 ppm in a neutral medium, such as deodorized mineral oil or propylene (B89431) glycol[5].
  • Samples are presented in coded, identical containers to blind the panelists.
  • A "warm-up" sample and a reference sample (e.g., a known fruity ester) are provided at the beginning of each session.

3. Evaluation Procedure:

  • Panelists evaluate the samples in a controlled environment with neutral lighting and ventilation.
  • Each panelist is provided with an evaluation ballot (paper or digital) listing the agreed-upon sensory attributes.
  • Panelists assess the intensity of each attribute on a 15-cm line scale, anchored with "low" and "high" at each end.
  • A mandatory break of at least 2 minutes is taken between samples, during which panelists cleanse their palate with unsalted crackers and filtered water.

4. Data Analysis:

  • The intensity ratings from the line scales are converted to numerical data.
  • Analysis of Variance (ANOVA) is used to determine if there are significant differences in the attribute ratings among the samples.
  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

Gas Chromatography-Olfactometry (GC-O) Analysis

GC-O is an instrumental technique that combines the separation of volatile compounds with human sensory perception to identify odor-active compounds.

1. Sample Preparation:

  • A solution of the this compound ester is prepared in a suitable solvent (e.g., dichloromethane).
  • For complex matrices, a volatile extraction method such as headspace solid-phase microextraction (HS-SPME) or solvent-assisted flavor evaporation (SAFE) is employed.

2. GC-MS/O Instrumentation:

  • A gas chromatograph is equipped with a capillary column (e.g., DB-5ms).
  • The column effluent is split between a mass spectrometer (MS) detector and an olfactory port.
  • Humidified air is delivered to the olfactory port to prevent nasal dehydration.

3. Analysis Parameters:

  • Injector Temperature: 250°C
  • Oven Program: Start at 40°C for 2 minutes, then ramp at 5°C/minute to 250°C and hold for 5 minutes.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operated in electron ionization (EI) mode.

4. Olfactory Evaluation:

  • A trained panelist (or panel) sniffs the effluent from the olfactory port and records the time, duration, and description of each odor perceived.
  • Techniques like Aroma Extract Dilution Analysis (AEDA) can be used, where the sample is serially diluted and analyzed until no odor is detected, to determine the flavor dilution (FD) factor of each odorant.

5. Data Analysis:

  • The retention indices and mass spectra from the MS detector are used to identify the compounds responsible for the odors detected at the olfactory port.
  • Odor Activity Values (OAVs) can be calculated by dividing the concentration of a compound by its odor threshold. An OAV greater than 1 indicates that the compound contributes to the overall aroma.

Signaling Pathway and Experimental Workflow Visualizations

To further elucidate the processes involved in flavor perception and analysis, the following diagrams are provided.

G cluster_olfactory_bulb Olfactory Epithelium Odorant This compound Ester OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Golf) OR->G_protein Activates AC Adenylyl Cyclase III G_protein->AC Activates ATP_cAMP ATP -> cAMP AC->ATP_cAMP Catalyzes CNG_channel Cyclic Nucleotide-Gated Ion Channel ATP_cAMP->CNG_channel Opens Depolarization Neuron Depolarization (Signal to Brain) CNG_channel->Depolarization Ca2+ / Na+ influx

Caption: General olfactory signal transduction pathway for ester odorants.

G cluster_workflow QDA Experimental Workflow start Start panel_selection Panelist Selection & Training start->panel_selection vocab_dev Vocabulary Development panel_selection->vocab_dev sample_prep Sample Preparation & Blinding vocab_dev->sample_prep evaluation Sensory Evaluation in Controlled Booths sample_prep->evaluation data_collection Data Collection (Line Scales) evaluation->data_collection analysis Statistical Analysis (ANOVA, PCA) data_collection->analysis report Reporting of Flavor Profiles analysis->report

Caption: Workflow for Quantitative Descriptive Analysis (QDA).

References

Evaluating 2-Heptenoic Acid and Other Novel Biomarkers for the Diagnosis of Bacterial Vaginosis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The diagnosis of bacterial vaginosis (BV) has traditionally relied on clinical signs (Amsel criteria) and microscopy (Nugent score). However, these methods can be subjective and may not be suitable for all patient populations, particularly those with asymptomatic infections. This has spurred research into more objective and sensitive molecular biomarkers. This guide provides a comparative overview of emerging biomarker strategies for the diagnosis of BV, with a focus on the evaluation of 2-Heptenoic acid as part of a broader volatile fatty acid profiling approach, compared to cytokine-based and specific bacterial gene quantification methods.

Bacterial vaginosis is characterized by a shift in the vaginal microbiome from a Lactobacillus-dominant environment to a polymicrobial state with an overgrowth of anaerobic bacteria. This dysbiosis leads to significant changes in the vaginal metabolome, including alterations in the concentrations of short and medium-chain fatty acids, amino acids, and polyamines.[1][2][3] These metabolic shifts, along with the host's immune response, provide a rich source of potential biomarkers for developing novel diagnostic tools.

Performance Comparison of Biomarker Strategies

The following table summarizes the performance of different biomarker approaches for the diagnosis of bacterial vaginosis based on available experimental data. It is important to note that while this compound is a component of the vaginal metabolome that is altered in BV, performance data is typically reported for a panel of metabolites rather than a single fatty acid.

Biomarker StrategyKey AnalytesSensitivitySpecificityMethodReference
Volatile Fatty Acid (VFA) Profiling Panel including acetate, propionate, butyrate, heptenoate, etc.Data for specific panels varyData for specific panels varyGas Chromatography-Mass Spectrometry (GC-MS)General finding from metabolomic studies[4][5]
Cytokine Profiling Interleukin-1β (IL-1β) and Interferon-γ induced protein 10 (IP-10)77%72%Multiplex Immunoassay (e.g., ELISA, Luminex)[6]
Quantitative PCR (qPCR) Gardnerella vaginalis, Atopobium vaginae, etc.87% (vs. Nugent)100% (vs. Nugent)Real-Time PCR[7]
Traditional Methods Amsel Criteria (Clinical Signs)82.6% (vs. Nugent)94.3% (vs. Nugent)Clinical Assessment[7]
Nugent Score (Microscopy)Gold StandardGold StandardGram Stain Microscopy[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of biomarker studies. Below are representative protocols for the quantification of volatile fatty acids and cytokines in vaginal fluid samples.

Protocol 1: Quantification of Volatile Fatty Acids (including this compound) in Vaginal Fluid via GC-MS

This protocol is adapted from methodologies used in metabolomic studies of vaginal fluids.[8][9]

1. Sample Collection and Preparation:

  • Collect vaginal fluid using a Dacron swab or by cervicovaginal lavage (CVL) with a sterile saline solution.[10]
  • Immediately place the sample on ice and transport to the laboratory for processing within 2 hours or store at -80°C.
  • For CVL samples, centrifuge at 1000 x g for 10 minutes at 4°C to pellet cells and debris. The supernatant is used for analysis.[11]
  • For swab samples, elute the collected fluid into a suitable buffer.

2. Extraction of Volatile Fatty Acids:

  • To an aliquot of the vaginal fluid supernatant or eluate, add an internal standard (e.g., a deuterated fatty acid).
  • Perform a liquid-liquid extraction using a solvent system such as a 2:1 (v/v) dichloromethane/acetonitrile mixture.
  • Vortex the mixture vigorously and centrifuge to separate the organic and aqueous phases.
  • Transfer the organic layer containing the fatty acids to a clean tube.

3. Derivatization:

  • Evaporate the organic solvent under a stream of nitrogen.
  • To enhance volatility for GC-MS analysis, derivatize the fatty acids to their methyl esters (FAMEs) or other suitable derivatives. This can be achieved by adding a reagent like boron trifluoride (BF3) in methanol (B129727) and incubating at an elevated temperature.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Use a suitable capillary column (e.g., DB-225ms) for separation of the fatty acids.
  • The mass spectrometer is operated in single ion monitoring (SIM) mode for targeted quantification of specific fatty acids, including this compound, based on their characteristic mass-to-charge ratios.
  • Quantify the concentration of each fatty acid by comparing its peak area to that of the internal standard.

Protocol 2: Quantification of Cytokines in Vaginal Fluid via Multiplex Immunoassay

This protocol is based on the use of bead-based multiplex immunoassays (e.g., Luminex) for the simultaneous measurement of multiple cytokines.[11][12]

1. Sample Collection and Preparation:

  • Collect cervicovaginal lavage (CVL) fluid as described in Protocol 1.
  • Centrifuge the CVL samples at 1000 x g for 10 minutes at 4°C.
  • Aliquot the supernatant and store at -80°C until analysis.

2. Multiplex Immunoassay Procedure:

  • Use a commercial multiplex cytokine assay kit (e.g., MILLIPLEX™) according to the manufacturer's instructions.
  • Add antibody-coupled magnetic beads specific for the target cytokines (e.g., IL-1β, IP-10) to a 96-well plate.
  • Add vaginal fluid samples and standards to the wells.
  • Incubate the plate to allow the cytokines to bind to the specific antibodies on the beads.
  • Wash the beads to remove unbound material.
  • Add biotinylated detection antibodies, followed by a streptavidin-phycoerythrin conjugate.
  • Acquire the plate on a multiplex assay instrument (e.g., MAGPIX®).

3. Data Analysis:

  • The instrument measures the median fluorescent intensity (MFI) for each cytokine in each well.
  • Generate a standard curve for each cytokine using the known concentrations of the standards.
  • Calculate the concentration of each cytokine in the vaginal fluid samples by interpolating their MFI values from the respective standard curves.

Visualizing Experimental Workflows and Logical Relationships

Diagrams created using Graphviz provide a clear visual representation of the experimental workflows and the logical connections between different stages of biomarker evaluation.

Biomarker_Evaluation_Workflow cluster_collection Sample Collection & Processing cluster_analysis Biomarker Quantification cluster_evaluation Data Analysis & Performance Evaluation Patient_Cohort Patient Cohort (BV & Control Groups) Sample_Collection Vaginal Fluid Collection (Swab or Lavage) Patient_Cohort->Sample_Collection Processing Sample Processing (Centrifugation, Aliquoting) Sample_Collection->Processing VFA_Analysis VFA Profiling (GC-MS) Processing->VFA_Analysis Cytokine_Analysis Cytokine Profiling (Multiplex Immunoassay) Processing->Cytokine_Analysis qPCR_Analysis Bacterial DNA Quantification (qPCR) Processing->qPCR_Analysis Data_Analysis Statistical Analysis (e.g., ROC curves) VFA_Analysis->Data_Analysis Cytokine_Analysis->Data_Analysis qPCR_Analysis->Data_Analysis Performance_Metrics Performance Metrics (Sensitivity, Specificity, AUC) Data_Analysis->Performance_Metrics

Caption: Workflow for the evaluation of biomarkers for bacterial vaginosis.

Signaling_Pathway_Concept cluster_microbiome Vaginal Microenvironment cluster_biomarkers Biomarker Classes cluster_diagnosis Diagnostic Outcome BV Bacterial Vaginosis (Polymicrobial Shift) VFAs Altered Volatile Fatty Acids (incl. This compound) BV->VFAs Metabolic Shift Cytokines Host Immune Response (e.g., IL-1β, IP-10) BV->Cytokines Inflammatory Response Lactobacillus Healthy Microbiota (Lactobacillus Dominant) Diagnosis Biomarker-based Diagnosis VFAs->Diagnosis Cytokines->Diagnosis

Caption: Conceptual relationship between vaginal dysbiosis and biomarker expression.

Conclusion

The evaluation of this compound as a biomarker for bacterial vaginosis is best understood within the context of comprehensive metabolomic profiling. While a single fatty acid is unlikely to serve as a standalone diagnostic marker, a panel of volatile fatty acids, in conjunction with other metabolites, holds promise for a sensitive and objective diagnostic test. This approach, when compared to cytokine profiling and qPCR-based methods, offers a direct readout of the metabolic state of the vaginal microenvironment. Further research is needed to validate specific VFA panels and establish standardized protocols to translate these findings into clinical practice. The development of such novel diagnostics has the potential to improve the management of BV and its associated health risks.

References

performance of different chromatography columns for 2-Heptenoic acid separation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The effective separation and analysis of 2-Heptenoic acid, an unsaturated fatty acid with applications in the flavor and fragrance industry and as a potential biochemical marker, is crucial for quality control and research. The choice of chromatography column is a critical factor in achieving optimal separation, influencing resolution, peak shape, and analysis time. This guide provides a comparative overview of different chromatography columns for the separation of this compound, supported by experimental data from related analyses.

Performance Comparison of Chromatography Columns

The selection of a suitable chromatography column for this compound analysis depends on the desired analytical technique, either Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). Both techniques offer viable solutions, with the choice often dictated by sample volatility, matrix complexity, and available instrumentation.

For GC analysis, especially for volatile free fatty acids, specialized polar-phase columns are recommended to overcome peak tailing associated with these acidic compounds. In HPLC, reversed-phase columns are commonly employed, with various stationary phases offering different selectivities.

Below is a summary of performance data for columns used in the analysis of C7 fatty acids, providing a strong indication of their suitability for this compound separation.

ParameterGC AnalysisHPLC Analysis
Analyte Volatile Acid Standard Mix (including C7 acid)Heptenoic Acid (isomer not specified)
Column Nukol™ Capillary GC ColumnNewcrom R1 HPLC Column
Stationary Phase Acidic, bonded polyethylene (B3416737) glycolReverse-Phase with low silanol (B1196071) activity
Dimensions 30 m x 0.25 mm I.D., 0.25 µm film thickness150 mm x 4.6 mm, 5 µm particle size
Retention Time of C7 Acid ~ 8 minSimulated Data
Peak Characteristics Sharp, symmetric peaks for free acidsGood peak shape expected
Key Advantages Excellent for volatile free fatty acids, minimizes peak tailing.Suitable for non-volatile samples, scalable for preparative separation.[1]

Experimental Protocols

Detailed methodologies are essential for replicating and adapting separation methods. Below are the experimental protocols for the GC and HPLC analyses referenced in the comparison table.

Gas Chromatography (GC-FID) Protocol for C2-C7 Free Fatty Acids[1][3]
  • Column: Nukol™, 30 m × 0.25 mm I.D., 0.25 µm film thickness

  • Oven Temperature: 185 °C (isothermal)

  • Injector Temperature: 220 °C

  • Detector: Flame Ionization Detector (FID) at 250 °C

  • Carrier Gas: Helium, 20 cm/sec at 185 °C

  • Injection: 1 µL, 100:1 split

  • Sample: Volatile Acid Standard Mix, each analyte at 10 mM in deionized water

High-Performance Liquid Chromatography (HPLC) Protocol for Heptenoic Acid[2]

This is a simulated method and should be adapted and validated for experimental use.

  • Column: Newcrom R1, 150 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile (MeCN) and water with phosphoric acid. For Mass Spectrometry (MS) compatibility, phosphoric acid should be replaced with formic acid.

  • Detector: UV or MS

Alternative Column Chemistries for HPLC Separation

While C18 columns are a common starting point for reversed-phase HPLC, their hydrophobicity can lead to poor retention of short-chain fatty acids like this compound.[2] The following column chemistries offer alternative selectivities:

  • Aqueous C18 (e.g., C18-PAQ): These columns are designed to be stable in highly aqueous mobile phases, which are often necessary to retain polar analytes like short-chain fatty acids.[2]

  • Phenyl-Hexyl: These columns provide a different selectivity compared to C18 phases due to the presence of a phenyl ring.[3][4] The π-π interactions between the phenyl group and the double bond in this compound can lead to enhanced retention and unique elution patterns.[3][4] They are particularly useful for separating aromatic and polar compounds.[3]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC columns are specifically designed for the separation of highly polar compounds and can be an excellent alternative for short-chain fatty acids that are poorly retained in reversed-phase chromatography.[2]

Visualizing the Workflow for Column Selection

The process of selecting the optimal chromatography column for this compound separation can be systematically approached. The following diagram illustrates a logical workflow from initial sample consideration to final method optimization.

ColumnSelectionWorkflow cluster_start Initial Considerations cluster_technique Technique Selection cluster_gc_columns GC Column Selection cluster_hplc_columns HPLC Column Selection cluster_optimization Method Optimization & Validation Start Sample Properties: - Volatility - Polarity - Concentration - Matrix GC Gas Chromatography (GC) Start->GC Volatile Sample HPLC High-Performance Liquid Chromatography (HPLC) Start->HPLC Non-Volatile or Thermally Labile Sample Nukol Nukol™ Column (Polar Phase) GC->Nukol StabilWax StabilWax®-DA Column (Polar Phase) GC->StabilWax C18 Standard C18 (Reversed-Phase) HPLC->C18 AqC18 Aqueous C18 (Reversed-Phase) HPLC->AqC18 PhenylHexyl Phenyl-Hexyl (Reversed-Phase) HPLC->PhenylHexyl HILIC HILIC (Normal Phase/Aqueous Normal Phase) HPLC->HILIC Optimize Optimize Method: - Mobile/Gas Phase - Temperature - Flow Rate Nukol->Optimize StabilWax->Optimize C18->Optimize AqC18->Optimize PhenylHexyl->Optimize HILIC->Optimize Validate Validate Method: - Linearity - Precision - Accuracy Optimize->Validate FinalMethod Final Analytical Method Validate->FinalMethod

Caption: Workflow for Chromatography Column Selection.

Signaling Pathway and Experimental Workflow Diagrams

To further illustrate the context of this compound analysis, the following diagrams depict a hypothetical signaling pathway where it might be involved and a typical experimental workflow.

SignalingPathway HeptenoicAcid This compound Receptor Cell Surface Receptor HeptenoicAcid->Receptor SecondMessenger Second Messenger (e.g., cAMP, IP3) Receptor->SecondMessenger KinaseCascade Kinase Cascade SecondMessenger->KinaseCascade TranscriptionFactor Transcription Factor Activation KinaseCascade->TranscriptionFactor GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response GeneExpression->BiologicalResponse

Caption: Hypothetical Signaling Pathway of this compound.

ExperimentalWorkflow SamplePrep Sample Preparation (Extraction, Derivatization if needed) Chromatography Chromatographic Separation (GC or HPLC) SamplePrep->Chromatography Detection Detection (FID, UV, or MS) Chromatography->Detection DataAnalysis Data Analysis (Peak Integration, Quantification) Detection->DataAnalysis Results Results Reporting DataAnalysis->Results

Caption: Experimental Workflow for this compound Analysis.

References

Safety Operating Guide

Proper Disposal of 2-Heptenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper handling and disposal of 2-Heptenoic acid are crucial for ensuring laboratory safety and environmental protection. This guide provides essential safety information, step-by-step disposal protocols, and logistical plans for researchers, scientists, and drug development professionals. This compound is classified as a corrosive material that can cause severe skin burns and eye damage, and may also be corrosive to metals[1][2]. Therefore, adherence to strict safety protocols is mandatory.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to wear appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE) Requirements:

PPE CategorySpecification
Eye/Face Protection Safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).
Skin and Body Protection Lab coat, long pants, and closed-toe shoes.

Spill Management

In the event of a spill, the area should be evacuated and well-ventilated. Spilled chemicals and the materials used for cleanup must be treated as hazardous waste[3].

  • Small Spills: For minor spills, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth[4]. The contaminated absorbent material should then be collected and placed into a suitable, sealed, and properly labeled container for disposal as hazardous waste.

  • Large Spills: If a large spill occurs, or if you cannot clean it up within 15 minutes, contact your institution's Environmental Health & Safety (EHS) department for assistance[5].

Do not allow the product to enter drains, as this can have a negative impact on aquatic organisms due to pH changes[1][6].

Step-by-Step Disposal Protocol

The appropriate disposal method for this compound depends on the quantity and concentration of the waste. Always consult with your institution's EHS department for guidance specific to your location and regulations. Never dispose of hazardous materials in the sink or by intentional evaporation[5].

Experimental Protocol: Neutralization of Small Quantities of Dilute this compound Waste

This protocol is intended for small quantities (less than 100 mL) of dilute solutions (<5%) and should only be performed if approved by your institution's EHS department. Some regulations allow for the drain disposal of dilute acids that have been neutralized to a pH between 5.5 and 10.5[7][8].

  • Preparation: Conduct the entire procedure in a chemical fume hood while wearing all required PPE. Prepare a neutralization basin (a large beaker or flask) with a stir bar.

  • Dilution: Slowly add the this compound waste to a large volume of cold water in the neutralization basin.

  • Neutralization: While stirring, slowly add a weak base, such as a 5% sodium bicarbonate solution, to the diluted acid waste.

  • pH Monitoring: Monitor the pH of the solution using pH paper or a calibrated pH meter.

  • Final pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0[4].

  • Drain Disposal: Once neutralized, the solution can be poured down the sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water)[4][8].

Disposal of Large Quantities or Concentrated Waste

For larger volumes or concentrated forms of this compound, do not attempt to neutralize the waste.

  • Waste Collection: Collect the waste in a designated, properly labeled, and sealed hazardous waste container[4]. The container must be in good condition, with no leaks or cracks, and kept closed except when adding waste[5].

  • Labeling: The hazardous waste label must be fully completed with the chemical name and any associated hazards.

  • Storage: Store the waste container in a designated satellite accumulation area, segregated from incompatible materials such as bases and oxidizers[5][9]. The storage area should have secondary containment to manage any potential leaks.

  • Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed chemical waste disposal company[3][4][10].

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start This compound Waste Generated assess Assess Quantity and Concentration start->assess small_quant Small Quantity (<100mL) AND Dilute (<5%)? assess->small_quant Evaluate large_quant Large Quantity OR Concentrated small_quant->large_quant No consult_ehs Consult Institutional EHS Policy for Neutralization & Drain Disposal small_quant->consult_ehs Yes collect_waste Collect in Labeled Hazardous Waste Container large_quant->collect_waste consult_ehs->large_quant Not Approved neutralize Neutralize to pH 6.0-8.0 consult_ehs->neutralize Approved drain_disposal Drain Dispose with Copious Water neutralize->drain_disposal end Disposal Complete drain_disposal->end store_waste Store in Secondary Containment Segregated from Incompatibles collect_waste->store_waste pro_disposal Arrange for Professional Disposal (Contact EHS) store_waste->pro_disposal pro_disposal->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 2-Heptenoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference: Researchers, scientists, and drug development professionals handling 2-Heptenoic acid must adhere to stringent safety protocols due to its corrosive nature. This guide provides essential information on personal protective equipment (PPE), safe handling procedures, and disposal methods.

This compound (CAS RN: 18999-28-5) is classified as a corrosive substance that can cause severe skin burns and serious eye damage.[1][2] Adherence to proper safety measures is critical to mitigate risks of exposure.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the first line of defense against the hazards of this compound. The following table summarizes the recommended PPE for handling this chemical. It is crucial to inspect all PPE for integrity before each use.

PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Chemical Splash Goggles & Face ShieldMust be worn at all times to protect against splashes. A face shield provides an additional layer of protection for the entire face. Conforms to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Hand Protection Chemical-Resistant GlovesRecommended: Butyl rubber or Viton® gloves for extended contact, as they generally offer excellent resistance to organic acids.[4][5] For Splash Protection: Thick-gauge nitrile gloves can be used, but they offer limited resistance and should be changed immediately upon contact.[6] Always consult the glove manufacturer's specific chemical resistance data.
Body Protection Laboratory Coat & Chemical-Resistant ApronA standard laboratory coat should be worn at all times. For procedures with a higher risk of splashing, a chemical-resistant apron made of materials like rubber or PVC should be worn over the lab coat to prevent skin contact.
Respiratory Protection Vapor RespiratorRecommended when working outside of a certified chemical fume hood, with heated materials, or when aerosolization is possible. Use a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges.
Foot Protection Closed-Toe ShoesSturdy, closed-toe shoes are mandatory in any laboratory setting to protect feet from spills and falling objects.

Quantitative Data on Glove Resistance (General Guidance for Organic Acids)

Glove MaterialAcetic Acid (Glacial) Breakthrough Time (minutes)Formic Acid Breakthrough Time (minutes)General Recommendation for Organic Acids
Butyl Rubber > 480> 480Excellent
Viton® > 480> 480Excellent
Neoprene 110 - 480Not Recommended - FairGood to Fair
Nitrile < 15 (for thin disposables)< 15 (for thin disposables)Not Recommended for prolonged contact
Natural Rubber (Latex) Fair to PoorNot RecommendedNot Recommended

Note: Breakthrough times can vary significantly based on glove thickness, manufacturer, temperature, and concentration of the chemical.[5]

Procedural Workflow for Handling this compound

The following diagram outlines the essential step-by-step process for safely handling this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_sds Review SDS prep_ppe Don Appropriate PPE prep_sds->prep_ppe prep_setup Set up in Chemical Fume Hood prep_ppe->prep_setup handle_weigh Weighing/Measuring prep_setup->handle_weigh handle_transfer Transferring handle_weigh->handle_transfer emergency_spill Spill Response handle_weigh->emergency_spill emergency_exposure Exposure Response handle_weigh->emergency_exposure handle_reaction Use in Reaction handle_transfer->handle_reaction handle_transfer->emergency_spill handle_transfer->emergency_exposure cleanup_decon Decontaminate Glassware handle_reaction->cleanup_decon handle_reaction->emergency_spill handle_reaction->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_doff Doff PPE cleanup_dispose->cleanup_doff

Caption: Workflow for Safe Handling of this compound.

Experimental Protocols

Standard Operating Procedure for Handling this compound
  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Ensure that a chemical fume hood is certified and functioning correctly.

    • Verify that an eyewash station and safety shower are accessible and unobstructed.[3]

    • Don all required PPE as outlined in the table above.

  • Handling:

    • Conduct all work with this compound in a certified chemical fume hood to minimize inhalation exposure.

    • Use compatible labware (e.g., glass, PTFE). Avoid contact with incompatible materials.

    • When transferring, pour slowly and carefully to avoid splashing.

    • Keep containers of this compound tightly closed when not in use.

  • Emergency Procedures:

    • Skin Exposure: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

    • Eye Exposure: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1]

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

    • Spill: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal. For large spills, evacuate the area and contact emergency personnel.

Disposal Plan
  • Waste Collection: All waste contaminated with this compound, including unused chemical, contaminated consumables (e.g., gloves, paper towels), and reaction byproducts, must be collected in a designated, clearly labeled, and sealed hazardous waste container. The container must be made of a material compatible with corrosive organic acids.

  • Waste Segregation: Do not mix this compound waste with other waste streams, particularly bases or strong oxidizing agents, to avoid violent reactions.

  • Disposal Method: Dispose of hazardous waste through your institution's environmental health and safety office. Do not pour this compound down the drain.[3] All disposal procedures must comply with local, state, and federal regulations.

References

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2-Heptenoic acid

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